molecular formula C8H14N3O7P B1216591 5-Aminoimidazole ribonucleotide CAS No. 25635-88-5

5-Aminoimidazole ribonucleotide

Cat. No.: B1216591
CAS No.: 25635-88-5
M. Wt: 295.19 g/mol
InChI Key: PDACUKOKVHBVHJ-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(5-phospho-beta-D-ribosyl)imidazole is a 1-(phosphoribosyl)imidazole that is 5-aminoimidazole in which the proton at position 1 has been replaced by a 5-phospho-beta-D-ribofuranosyl group. It has a role as a bacterial metabolite. It is a 1-(phosphoribosyl)imidazole and an aminoimidazole. It is a conjugate acid of a 5-amino-1-(5-phosphonato-beta-D-ribosyl)imidazol-3-ium.
5-Aminoimidazole ribonucleotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDACUKOKVHBVHJ-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948494
Record name 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminoimidazole ribonucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25635-88-5
Record name Aminoimidazole ribonucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25635-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoimidazole ribotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoimidazole ribonucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 5-Aminoimidazole Ribonucleotide in Purine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and the production of nucleic acids. Central to this intricate process is the intermediate, 5-aminoimidazole ribonucleotide (AIR). This technical guide provides an in-depth exploration of the function of AIR in purine biosynthesis, detailing the enzymatic reactions it undergoes, the regulatory mechanisms that govern its flux, and the experimental methodologies used to study this critical juncture in purine metabolism. A thorough understanding of the synthesis and conversion of AIR is paramount for researchers in metabolic diseases and professionals in drug development, as the enzymes involved represent promising targets for novel therapeutic interventions, particularly in oncology and infectious diseases.

This compound: A Key Intermediate in Purine Biosynthesis

5'-Phosphoribosyl-5-aminoimidazole (AIR) is a crucial biochemical intermediate in the multi-step de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1] The formation of the imidazole (B134444) ring of the purine nucleus is completed with the synthesis of AIR, marking a significant milestone in the pathway.

The synthesis of AIR is catalyzed by the enzyme phosphoribosylaminoimidazole synthetase (AIRS) , also known as FGAM cyclase. This enzyme facilitates the ATP-dependent cyclization of 5'-phosphoribosylformylglycinamidine (B12757112) (FGAM) to form AIR, with the concurrent production of ADP and inorganic phosphate (B84403).[2] In humans and other vertebrates, AIRS exists as a domain within a trifunctional protein that also contains glycinamide (B1583983) ribonucleotide synthetase (GARS) and glycinamide ribonucleotide formyltransferase (GART) activities.[2][3]

Following its synthesis, AIR serves as the substrate for the next step in the pathway: the carboxylation of the imidazole ring to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). This reaction represents a key divergence in the de novo purine synthesis pathway between vertebrates and many microorganisms, offering a potential avenue for selective drug targeting.[4]

Enzymatic Conversion of AIR: A Tale of Two Pathways

The carboxylation of AIR to CAIR is accomplished by different enzymatic strategies in higher eukaryotes versus bacteria, yeast, and fungi.

The Vertebrate Pathway: A Direct Carboxylation

In vertebrates, the conversion of AIR to CAIR is catalyzed by a single enzyme, phosphoribosylaminoimidazole carboxylase (AIRC) .[4] This enzyme utilizes carbon dioxide directly as the substrate and does not require ATP for its activity.[4] In humans, AIRC is part of a bifunctional enzyme, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS), which catalyzes two sequential steps of the purine biosynthesis pathway.[3][5]

The Microbial Pathway: A Two-Step Conversion

In contrast, most bacteria, yeast, and fungi employ a two-step process to convert AIR to CAIR, requiring two distinct enzymes:

  • N5-carboxyaminoimidazole ribonucleotide synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of AIR using bicarbonate (HCO3-) to form the intermediate N5-carboxyaminoimidazole ribonucleotide (N5-CAIR).[6][7]

  • N5-carboxyaminoimidazole ribonucleotide mutase (PurE): This enzyme then isomerizes N5-CAIR to CAIR.[6][7]

This divergence in the pathway between humans and microbial pathogens presents a significant opportunity for the development of selective antimicrobial agents.[8]

Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of the enzymes that metabolize AIR is crucial for comprehending the efficiency and regulation of the purine biosynthesis pathway. While comprehensive kinetic data is not available for all species, the following tables summarize known parameters for key enzymes.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Notes
AIR Synthetase (AIRS) Data not availableFGAM---Kinetic data for AIRS is not well-documented in publicly available literature.
ATP---
AIR Carboxylase (AIRC) Gallus gallus (chicken)HCO₃⁻~100-32The K_m_ for HCO₃⁻ is 10-fold lower than that of E. coli PurE.[1][6]
Treponema denticolaAIR--77This is a type II PurE, functionally analogous to vertebrate AIRC.[9]
N5-CAIR Mutase (PurE) Escherichia coliN5-CAIR---The K_m_ for HCO₃⁻ in the reverse reaction is approximately 1 mM.[1]

Inhibitor Kinetics

EnzymeOrganismInhibitorK_i_ (nM)Type of Inhibition
AIR Carboxylase (AIRC) Gallus gallus4-nitro-5-aminoimidazole ribonucleotide (NAIR)0.34Slow, tight-binding

Experimental Protocols

Spectrophotometric Assay for AIR Synthetase Activity

This assay is adapted from a method for measuring aminoacyl-tRNA synthetase activity, which also produces pyrophosphate (PPi). The continuous production of PPi is coupled to the cleavage of PPi into two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The liberated Pi is then detected colorimetrically using a malachite green-based reagent.

Materials:

  • Purified AIR synthetase

  • 5'-phosphoribosylformylglycinamidine (FGAM)

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Inorganic pyrophosphatase

  • Malachite Green Reagent (e.g., from a commercial kit)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at ~620-650 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, a saturating concentration of FGAM, and varying concentrations of ATP.

  • Add inorganic pyrophosphatase to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified AIR synthetase.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the malachite green reagent.

  • Allow color to develop according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of PPi produced.

  • Calculate the initial velocity of the reaction and determine kinetic parameters (K_m_ for ATP and V_max_) by fitting the data to the Michaelis-Menten equation.

Bratton-Marshall Assay for AIR Carboxylase (PurE) Activity

This assay is suitable for measuring the activity of the microbial PurE enzyme by detecting the formation of its product, CAIR, which is a diazotizable amine.

Materials:

Procedure:

  • Set up the enzymatic reaction by combining purified PurE with its substrate, AIR, in the reaction buffer.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Stop the reaction by adding TCA to precipitate the protein.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • To the supernatant, add sodium nitrite solution and incubate for a few minutes to diazotize the amino group of CAIR.

  • Add ammonium sulfamate to quench the excess nitrite.

  • Add the NED solution to couple with the diazonium salt, forming a colored azo dye.

  • Measure the absorbance of the resulting solution at approximately 540-550 nm.

  • Create a standard curve using a known concentration of a primary aromatic amine to quantify the amount of CAIR produced.

Regulation of AIR Synthesis and Conversion

The flux through the purine biosynthesis pathway is tightly regulated to meet the cell's demand for purine nucleotides while avoiding wasteful overproduction. While much of the regulation focuses on the initial committed steps of the pathway, the enzymes responsible for the synthesis and conversion of AIR are also subject to control.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the de novo purine synthesis pathway, including AIR synthetase and AIR carboxylase, is often coordinately regulated. In many bacteria, the pur operon is controlled by the PurR repressor, which binds to the operator regions of these genes in the presence of purine corepressors such as hypoxanthine (B114508) or guanine, thereby downregulating their transcription when purine levels are high.

Allosteric Regulation

While specific allosteric regulation of AIR synthetase and AIR carboxylase is not as well-characterized as the feedback inhibition of the initial enzymes of the pathway (e.g., PRPP amidotransferase), the overall flux through this segment of the pathway is indirectly controlled by the levels of downstream purine nucleotides. High concentrations of AMP, GMP, and IMP can inhibit the initial steps, reducing the availability of the substrate for AIR synthetase.

Signaling Pathways and Logical Relationships

The de novo purine synthesis pathway is intricately linked to other cellular processes, and its activity is influenced by various signaling pathways that sense the cell's metabolic and proliferative state.

Purine_Biosynthesis_Pathway PRPP PRPP FGAM FGAM PRPP->FGAM Multiple Steps AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIR Synthetase (ATP -> ADP + Pi) CAIR 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) AIR->CAIR AIR Carboxylase (Vertebrates) (CO2) N5_CAIR N5-CAIR AIR->N5_CAIR PurK (Bacteria) (ATP + HCO3-) IMP IMP CAIR->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP N5_CAIR->CAIR PurE (Bacteria)

Caption: De novo purine biosynthesis pathway focusing on AIR.

Regulation_of_Purine_Synthesis cluster_pathway Purine Biosynthesis Pathway cluster_regulators Regulators PRPP_Synthetase PRPP Synthetase PRPP_Amidotransferase PRPP Amidotransferase AIR_Synthetase AIR Synthetase AIR_Carboxylase AIR Carboxylase IMP IMP Purine_Nucleotides Purine Nucleotides (AMP, GMP, IMP) Purine_Nucleotides->PRPP_Synthetase Feedback Inhibition Purine_Nucleotides->PRPP_Amidotransferase Feedback Inhibition PRPP PRPP PRPP->PRPP_Amidotransferase Feed-forward Activation

Caption: Regulation of the de novo purine synthesis pathway.

Conclusion

This compound stands as a critical nexus in the de novo synthesis of purines. The enzymes responsible for its formation and subsequent conversion, AIR synthetase and AIR carboxylase, play indispensable roles in this vital metabolic pathway. The distinct mechanisms of AIR carboxylation in vertebrates and microorganisms provide a compelling rationale for the development of targeted antimicrobial therapies. A deeper understanding of the kinetics and regulation of these enzymes, facilitated by robust experimental methodologies, will continue to fuel advancements in both basic research and the design of novel therapeutics for a range of human diseases.

References

The Pivotal Role of 5-Aminoimidazole Ribonucleotide in De Novo Purine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and signaling. Central to this pathway is the intermediate 5-Aminoimidazole ribonucleotide (AIR). This technical guide provides an in-depth exploration of the synthesis, subsequent enzymatic conversions, and critical regulatory functions of AIR. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data, and visual representations of the core processes for researchers in academia and the pharmaceutical industry. By understanding the intricacies of AIR's role, new avenues for therapeutic intervention targeting diseases characterized by aberrant cell growth, such as cancer, can be uncovered.

Introduction

Purine nucleotides, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), are indispensable for a myriad of cellular functions, including DNA and RNA synthesis, cellular energy currency, and signal transduction.[1] The de novo purine biosynthesis pathway, a highly conserved 10-step enzymatic process, constructs the purine ring from basic precursors. This compound (AIR) is a key intermediate at the fifth step of this pathway, representing the formation of the imidazole (B134444) ring of the purine structure. Its strategic position makes the enzymes responsible for its synthesis and consumption critical nodes for regulation and potential drug targets. This guide will dissect the biochemistry of AIR, from its formation to its downstream conversions, and the complex regulatory networks that govern its flux.

Synthesis of this compound (AIR)

The formation of AIR is the fifth step in the de novo purine biosynthesis pathway. It is an ATP-dependent intramolecular cyclization of 5-formylglycinamidine ribonucleotide (FGAM).

Reaction:

FGAM + ATP → AIR + ADP + Pi

This reaction is catalyzed by AIR synthetase (AIRS) , also known as phosphoribosylaminoimidazole synthetase. In humans and other vertebrates, AIRS exists as a domain within a trifunctional enzyme called GART , which also contains glycinamide (B1583983) ribonucleotide synthetase (GARS) and glycinamide ribonucleotide transformylase (GART) activities.[2][3]

Enzymatic Conversion of AIR

Following its synthesis, AIR serves as the substrate for the sixth step in the pathway, the carboxylation of the imidazole ring to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). The mechanism of this carboxylation exhibits a notable divergence between prokaryotes and eukaryotes.

Eukaryotic Pathway: A Bifunctional Enzyme

In humans and other vertebrates, the carboxylation of AIR is catalyzed by a bifunctional enzyme, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS) .[4][5][6] The N-terminal domain of PAICS possesses AIR carboxylase (AIRC) activity, which directly carboxylates AIR using bicarbonate (HCO₃⁻) as the carbon source.[4][5]

Reaction:

AIR + HCO₃⁻ → CAIR + H₂O

Prokaryotic Pathway: Two Distinct Enzymes

In most prokaryotes, including Escherichia coli, the conversion of AIR to CAIR is a two-step process requiring two separate enzymes: N⁵-carboxyaminoimidazole ribonucleotide synthetase (PurK) and N⁵-carboxyaminoimidazole ribonucleotide mutase (PurE) .[7][8][9]

  • PurK first catalyzes the ATP-dependent carboxylation of the exocyclic amino group of AIR to form N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR).[7][9]

  • PurE then catalyzes the intramolecular transfer of the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole ring to yield CAIR.[7][10]

Reactions:

  • AIR + ATP + HCO₃⁻ → N⁵-CAIR + ADP + Pi (catalyzed by PurK)

  • N⁵-CAIR → CAIR (catalyzed by PurE)

This divergence in the pathway between humans and microbes makes PurK and PurE attractive targets for the development of novel antimicrobial agents.[11]

Quantitative Data

The following tables summarize the available kinetic parameters for the enzymes involved in the synthesis and conversion of AIR.

Table 1: Kinetic Parameters for AIR Synthetase (AIRS)

Organism/EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Reference
Escherichia coli AIRSFGAM~14 µM~2.5 s-1~1.8 x 105Data unavailable
Human GART (AIRS domain)FGAMData unavailableData unavailableData unavailableData unavailable

Table 2: Kinetic Parameters for AIR Carboxylase and Related Enzymes

Organism/EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Reference
Gallus gallus PAICS (AIRC domain)HCO₃⁻~1 mMData unavailableData unavailable[12]
Human PAICS (AIRC domain)BicarbonateData unavailable13 s⁻¹ (decarboxylation)Data unavailable[4]
Escherichia coli PurKBicarbonate~18.8 mMData unavailableData unavailableData unavailable
Escherichia coli PurECAIR~25 µM~1.2 s⁻¹~4.8 x 10⁴[10]

Note: The kcat for human PAICS is for the reverse (decarboxylation) reaction. Detailed kinetic parameters for the forward carboxylation reaction of the human enzyme are not fully characterized.

Regulation of AIR Flux

The flux of AIR through the de novo purine biosynthesis pathway is tightly regulated at multiple levels to meet cellular demands for purine nucleotides while avoiding wasteful energy expenditure.

Transcriptional Regulation

In prokaryotes such as E. coli, the expression of the pur genes, including purK and purE, is controlled by the PurR repressor .[13] PurR binds to a conserved operator sequence, the PUR box, in the promoter region of these genes, repressing their transcription in the presence of sufficient purines (hypoxanthine or guanine). When purine levels are low, the co-repressor dissociates from PurR, allowing for the transcription of the purine biosynthesis genes.

In humans, the transcriptional regulation of the GART and PAICS genes is more complex and can be influenced by transcription factors such as MYC , which is often upregulated in cancer cells.[7]

Allosteric Regulation and Post-Translational Modification

The activity of enzymes in the de novo purine synthesis pathway is also subject to allosteric regulation by downstream purine nucleotides, providing a feedback mechanism. While specific allosteric sites on the AIRS domain of GART and the AIRC domain of PAICS are not well-defined, the overall pathway is known to be inhibited by AMP, GMP, and IMP.[14]

A key regulatory mechanism involves the AMP-activated protein kinase (AMPK) , a central energy sensor of the cell. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated. Activated AMPK can phosphorylate and lead to the sequestration of formylglycinamidine ribonucleotide synthase (FGAMS), the enzyme immediately preceding AIR synthetase.[10] This sequestration effectively downregulates the entire pathway, conserving energy.

Experimental Protocols

Continuous Coupled Spectrophotometric Assay for AIR Synthetase Activity

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle:

  • AIR Synthetase: FGAM + ATP → AIR + ADP + Pi

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl

  • FGAM (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • AIR Synthetase (enzyme sample)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, FGAM, ATP, PEP, NADH, PK, and LDH.

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding the AIR Synthetase enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the AIR Synthetase activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

HPLC-Based Assay for AIR Carboxylase Activity

This assay directly measures the formation of the product, CAIR, from the substrate, AIR, using High-Performance Liquid Chromatography (HPLC).

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM NaHCO₃

  • AIR (substrate)

  • AIR Carboxylase (enzyme sample, e.g., purified PAICS)

  • Quenching Solution: 1 M HCl

Procedure:

  • Prepare the reaction mixture containing Assay Buffer and AIR.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the AIR Carboxylase enzyme sample.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of Quenching Solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Monitor the elution of AIR and CAIR by their absorbance at a suitable wavelength (e.g., 260 nm).

  • Quantify the amount of CAIR produced by comparing the peak area to a standard curve of known CAIR concentrations.

  • The initial rate of CAIR formation represents the AIR Carboxylase activity.

13C-Metabolic Flux Analysis of the De Novo Purine Biosynthesis Pathway

This technique allows for the quantification of the rate of carbon flow (flux) through the purine biosynthesis pathway in living cells.

Principle:

Cells are cultured in a medium containing a 13C-labeled substrate, such as [U-¹³C]-glucose. The labeled carbon atoms are incorporated into metabolic intermediates, including those of the de novo purine biosynthesis pathway. The mass isotopomer distribution of these intermediates is then measured by mass spectrometry (MS), and this data is used in a computational model to calculate the metabolic fluxes.[15][16][17][18][19]

General Workflow:

  • Cell Culture: Culture cells of interest (e.g., cancer cell lines) in a defined medium.

  • Isotopic Labeling: Switch the cells to a medium containing the 13C-labeled tracer and culture until isotopic steady-state is reached.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of purine pathway intermediates, including AIR and its precursors and products.

  • Flux Calculation: Use a metabolic model and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model and estimate the intracellular metabolic fluxes.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of AIR in de novo purine biosynthesis.

De_Novo_Purine_Biosynthesis_AIR cluster_enzymes PRPP PRPP PRA PRA PRPP->PRA Gln PPAT PPAT GAR GAR PRA->GAR Gly, ATP GART_GARS GART (GARS) FGAR FGAR GAR->FGAR 10-formyl-THF GART_GARTf GART (GARTf) FGAM FGAM FGAR->FGAM Gln, ATP FGAMS FGAMS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR ATP AIRS GART (AIRS) CAIR_Euk CAIR (Eukaryotes) AIR->CAIR_Euk HCO3- N5_CAIR N5-CAIR (Prokaryotes) AIR->N5_CAIR ATP, HCO3- PAICS_AIRC PAICS (AIRC) PurK PurK SAICAR SAICAR CAIR_Euk->SAICAR Asp, ATP CAIR_Prok CAIR (Prokaryotes) N5_CAIR->CAIR_Prok PurE PurE CAIR_Prok->SAICAR Asp, ATP IMP IMP SAICAR->IMP ... PAICS_SAICARS PAICS (SAICARS) ADSL ADSL ATIC ATIC

Figure 1: De Novo Purine Biosynthesis Pathway Highlighting AIR.

AMPK_Regulation Low_Energy Low Cellular Energy (High AMP:ATP) AMPK_inactive AMPK (inactive) Low_Energy->AMPK_inactive activates AMPK_active AMPK (active) AMPK_inactive->AMPK_active FGAMS_active FGAMS (active) AMPK_active->FGAMS_active phosphorylates & sequesters FGAMS_sequestered FGAMS (sequestered, inactive) FGAMS_active->FGAMS_sequestered Purine_Synth De Novo Purine Biosynthesis FGAMS_sequestered->Purine_Synth inhibits Reduced_Flux Reduced Purine Flux Purine_Synth->Reduced_Flux

Figure 2: AMPK-mediated Regulation of De Novo Purine Biosynthesis.

HPLC_Workflow Reaction_Mix 1. Prepare Reaction Mix (Buffer, AIR) Incubate 2. Pre-incubate (37°C) Reaction_Mix->Incubate Start_Rxn 3. Initiate Reaction (Add Enzyme) Incubate->Start_Rxn Time_Points 4. Take Aliquots at Time Points Start_Rxn->Time_Points Quench 5. Quench Reaction (e.g., 1M HCl) Time_Points->Quench Centrifuge 6. Centrifuge Quench->Centrifuge Analyze 7. Analyze Supernatant by HPLC Centrifuge->Analyze Quantify 8. Quantify Product (CAIR) Analyze->Quantify

Figure 3: Experimental Workflow for HPLC-Based AIR Carboxylase Assay.

Conclusion and Future Directions

This compound stands as a critical juncture in the de novo purine biosynthesis pathway. The enzymes that catalyze its formation and subsequent conversion are finely regulated and represent promising targets for therapeutic intervention, particularly in oncology and infectious diseases. The divergence in the AIR carboxylation step between prokaryotes and eukaryotes provides a clear window for the development of selective antimicrobial agents.

Future research should focus on obtaining a more complete kinetic characterization of the human enzymes, particularly the AIRS domain of GART and the AIRC domain of PAICS. A deeper understanding of their allosteric regulation and the interplay with other cellular signaling pathways will be crucial for the rational design of novel inhibitors. Furthermore, the application of advanced techniques such as 13C-metabolic flux analysis will be instrumental in elucidating the dynamic regulation of this pathway in various disease states, paving the way for targeted metabolic therapies.

References

5-Aminoimidazole ribonucleotide metabolic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 5-Aminoimidazole Ribonucleotide (AIR) Metabolic Pathway

Introduction

The de novo purine (B94841) biosynthesis pathway is a fundamental and highly conserved metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA.[1][2] This energy-intensive pathway constructs the purine ring system step-by-step upon a ribose-5-phosphate (B1218738) scaffold, culminating in the formation of inosine (B1671953) monophosphate (IMP).[3][4] IMP serves as the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[5] Central to this intricate pathway is the intermediate, this compound (AIR).[6][7] The formation and subsequent conversion of AIR represent critical steps in the overall synthesis of purines. This guide provides a detailed examination of the AIR metabolic pathway, its regulation, the enzymes involved, and its significance as a target for drug development.

The De Novo Pathway: Synthesis of this compound (AIR)

The synthesis of AIR is the culmination of the first five steps of the ten-step de novo purine biosynthesis pathway. This process occurs in the cytosol and involves a series of enzymatic reactions that build the imidazole (B134444) ring of the purine nucleus.[4]

  • Phosphoribosyl Pyrophosphate (PRPP) Synthesis: The pathway initiates with the activation of ribose-5-phosphate to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase), a reaction that consumes ATP.[3][4]

  • Formation of Phosphoribosylamine (PRA): The first committed step is catalyzed by amidophosphoribosyltransferase, which displaces the pyrophosphate group of PRPP with the amide nitrogen from glutamine, forming 5'-phosphoribosylamine (PRA).[3][4] This step is a major point of regulation.[3][8]

  • Glycine (B1666218) Addition to form Glycinamide (B1583983) Ribonucleotide (GAR): The enzyme phosphoribosylamine-glycine ligase (GAR synthetase) catalyzes the ATP-dependent addition of glycine to PRA, forming glycinamide ribonucleotide (GAR).[6] In humans, this enzyme is part of a trifunctional protein.[9][10]

  • Formylation of GAR to form Formylglycinamide Ribonucleotide (FGAR): The GAR transformylase (GART) domain of the trifunctional protein catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of GAR, yielding phosphoribosyl-N-formylglycineamide (FGAR).[6][9]

  • Ring Closure to form this compound (AIR): The fifth step, catalyzed by AIR synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase), is an ATP-dependent reaction that closes the imidazole ring to form this compound (AIR).[11][12][13] This enzyme is also part of the trifunctional purine biosynthetic protein in humans.[11]

de_novo_synthesis_of_AIR cluster_pathway De Novo Synthesis of this compound (AIR) R5P Ribose-5-Phosphate E1 PRPP Synthetase R5P->E1 PRPP PRPP E2 Amidophosphoribosyl- transferase PRPP->E2 PRA Phosphoribosylamine (PRA) E3 GAR Synthetase (Trifunctional) PRA->E3 GAR Glycinamide Ribonucleotide (GAR) E4 GAR Transformylase (Trifunctional) GAR->E4 FGAR Formylglycinamide Ribonucleotide (FGAR) E5 FGAM Synthetase FGAR->E5 FGAM Formylglycinamidine Ribonucleotide (FGAM) E6 AIR Synthetase (Trifunctional) FGAM->E6 AIR This compound (AIR) E1->PRPP ATP->AMP E2->PRA Gln->Glu E3->GAR Gly+ATP ->ADP+Pi E4->FGAR 10-fTHF ->THF E5->FGAM Gln+ATP ->Glu+ADP+Pi E6->AIR ATP->ADP+Pi

The de novo synthesis pathway leading to AIR.

The Metabolic Fate of AIR: Conversion to IMP

Once synthesized, AIR is a substrate for a series of reactions that complete the purine ring, ultimately forming IMP.

  • Carboxylation of AIR to CAIR: In vertebrates, the bifunctional enzyme PAICS catalyzes the carboxylation of AIR using bicarbonate (HCO3-) to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).[14][15] This reaction does not require ATP.[15] In contrast, bacteria like E. coli utilize two separate enzymes, PurK and PurE, for this conversion in a two-step, ATP-dependent process.[14][16]

  • Aspartate Addition to form SAICAR: The SAICAR synthetase domain of the PAICS enzyme then catalyzes the ATP-dependent ligation of L-aspartate to CAIR, forming 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR).[17][18][19]

  • Cleavage of Fumarate (B1241708) to form AICAR: Adenylosuccinate lyase (ADSL) cleaves fumarate from SAICAR to produce 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).

  • Formylation of AICAR to form FAICAR: The bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) first catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to AICAR, forming 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[20]

  • Ring Closure to form IMP: The IMP cyclohydrolase domain of ATIC then catalyzes the final ring closure, releasing a water molecule to form inosine monophosphate (IMP).[20]

AIR_to_IMP_Pathway cluster_pathway Metabolic Conversion of AIR to IMP AIR 5-Aminoimidazole Ribonucleotide (AIR) E1 AIR Carboxylase (PAICS) AIR->E1 CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) E2 SAICAR Synthetase (PAICS) CAIR->E2 SAICAR N-Succinyl-5-aminoimidazole -4-carboxamide Ribonucleotide (SAICAR) E3 Adenylosuccinate Lyase (ADSL) SAICAR->E3 AICAR 5-Aminoimidazole-4- carboxamide Ribonucleotide (AICAR) E4 AICAR Transformylase (ATIC) AICAR->E4 FAICAR Formylaminoimidazole- 4-carboxamide Ribonucleotide (FAICAR) E5 IMP Cyclohydrolase (ATIC) FAICAR->E5 IMP Inosine Monophosphate (IMP) E1->CAIR CO2 E2->SAICAR Asp+ATP ->ADP+Pi E3->AICAR ->Fumarate E4->FAICAR 10-fTHF ->THF E5->IMP

The metabolic pathway from AIR to IMP.

Regulation of the Purine Biosynthesis Pathway

The de novo purine synthesis pathway is tightly regulated to maintain appropriate levels of purine nucleotides while conserving cellular energy.[8]

  • Feedback Inhibition: The primary control point is the enzyme amidophosphoribosyltransferase, which catalyzes the first committed step.[3][4] This enzyme is allosterically inhibited by the end products of the pathway: IMP, AMP, and GMP.[3][8] PRPP synthetase is also subject to feedback inhibition by purine ribonucleotides.[3][8]

  • Branch Point Regulation: At the IMP branch point, the synthesis of AMP and GMP is reciprocally regulated. The synthesis of AMP requires GTP, while the synthesis of GMP requires ATP.[5] This ensures a balanced production of both adenine (B156593) and guanine (B1146940) nucleotides.[5][8]

  • The Purinosome: Under conditions of high purine demand, the enzymes of the de novo pathway have been observed to co-localize into dynamic, multi-enzyme complexes called purinosomes.[1][21] This metabolic channeling is thought to increase the efficiency of the pathway by facilitating the transfer of unstable intermediates between enzymes and positioning the pathway near mitochondria to access high concentrations of ATP.[1][2]

Quantitative Data on the AIR Pathway

Quantitative analysis of the de novo purine synthesis pathway provides insights into its regulation and flux. Studies have shown that the formation of purinosomes is directly correlated with an increase in the rate of purine biosynthesis.[21][22]

ConditionMetaboliteFold ChangeSignificance
Purine-depleted media (promotes purinosome formation)IMP~3-fold increaseIndicates increased de novo synthesis flux.[21][22][23]
Purine-depleted mediaAMP/GMP ratioNo significant changeSuggests coordinated regulation downstream of IMP.[21][23]
Purine-depleted mediaATP/ADP ratioNo significant changeCellular energy status is maintained.[21][23]

Table 1: Relative metabolite concentrations in HeLa cells under conditions that stimulate purinosome formation.

Experimental Protocols

Studying the AIR metabolic pathway often involves a combination of enzymatic assays and metabolic flux analysis.

Protocol 1: Metabolic Flux Analysis using Isotope Labeling

This method is used to measure the rate of de novo purine synthesis.

  • Cell Culture: Culture cells (e.g., HeLa cells) in both standard purine-rich media and purine-depleted media to induce purinosome formation.[21]

  • Isotope Pulse: Introduce a stable isotope-labeled precursor into the culture medium. A common choice is [¹⁵N]glycine, which is incorporated into the purine ring during the GAR synthetase step.[21]

  • Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled precursor.

  • Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the labeled and unlabeled purine intermediates and nucleotides (e.g., IMP, AMP, GMP).[24][25]

  • Flux Calculation: The rate of incorporation of the ¹⁵N label into the purine pool is calculated to determine the biosynthetic flux.[21]

experimental_workflow cluster_workflow Metabolic Flux Analysis Workflow A 1. Cell Culture (Purine-rich vs. Purine-depleted) B 2. Pulse with Isotope (e.g., [15N]glycine) A->B C 3. Time-Course Cell Harvesting B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis & Flux Calculation E->F

Workflow for metabolic flux analysis.
Protocol 2: Enzymatic Assays

Enzymatic assays are used to measure the activity of specific enzymes in the pathway, such as AIR carboxylase or SAICAR synthetase. These are often spectrophotometric assays that monitor the change in absorbance of a substrate or product over time.[26]

  • Enzyme Preparation: Purify the enzyme of interest from a native source or using a recombinant expression system.[15]

  • Reaction Mixture: Prepare a reaction buffer containing the substrate (e.g., AIR for AIR carboxylase), any required cofactors (e.g., ATP, Mg²⁺ for SAICAR synthetase), and the enzyme.[17][18]

  • Spectrophotometric Monitoring: Place the reaction mixture in a spectrophotometer and monitor the reaction at a specific wavelength. For example, the activity of adenosine deaminase, an enzyme in purine metabolism, can be monitored by the decrease in absorbance at 265 nm as adenosine is converted to inosine.[26]

  • Activity Calculation: The initial rate of the reaction is determined from the change in absorbance over time, and the enzyme activity is calculated.

  • Inhibitor Screening: Potential inhibitors can be added to the reaction mixture to assess their effect on enzyme activity.[26][27][28]

Relevance to Drug Development

The enzymes of the de novo purine biosynthesis pathway are attractive targets for the development of therapeutic agents, particularly in oncology and infectious diseases, due to the high demand for nucleotides in rapidly proliferating cells.

  • Anticancer Agents: Drugs like methotrexate (B535133) indirectly inhibit purine synthesis by blocking the regeneration of tetrahydrofolate, a required cofactor for GAR transformylase and AICAR transformylase.[3] Specific inhibitors of enzymes like GAR transformylase have been developed as antineoplastic agents.[29][30]

  • Immunosuppressants: Mycophenolate mofetil inhibits inosine monophosphate dehydrogenase (IMPDH), which catalyzes a key step in GMP synthesis, and is used to prevent organ transplant rejection.[3]

  • Antimicrobials: Structural differences between the human and bacterial enzymes of this pathway, such as SAICAR synthetase, offer opportunities for the design of selective antibacterial drugs.[18][31]

Conclusion

The metabolic pathway centered around this compound is a vital component of cellular metabolism, providing the necessary precursors for nucleic acid synthesis. The intricate series of enzymatic reactions leading to and from AIR are tightly regulated to meet the cell's metabolic demands. The formation of the purinosome represents a sophisticated mechanism of metabolic organization to enhance pathway efficiency. Due to its critical role in cell proliferation, the AIR metabolic pathway remains a significant area of research and a promising target for the development of new therapeutic interventions.

References

An In-depth Technical Guide to the Discovery and History of 5-Aminoimidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a pivotal intermediate in the de novo biosynthesis of purine (B94841) nucleotides, the fundamental building blocks of DNA and RNA. The intricate pathway leading to the synthesis of purines has been a subject of intense scientific scrutiny for decades, with the elucidation of each step representing a significant milestone in our understanding of cellular metabolism. This technical guide provides a comprehensive overview of the discovery, history, and biosynthesis of AIR, with a focus on the enzymatic reactions and experimental methodologies that have been instrumental in this field of research. The detailed presentation of quantitative data, experimental protocols, and signaling pathways is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

The de novo purine synthesis pathway commences with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The elucidation of this multi-step enzymatic cascade is largely credited to the pioneering work of John M. Buchanan and G. Robert Greenberg in the 1950s.[1] Their independent research laid the foundation for our current understanding of purine metabolism and its significance in cellular function.

Discovery and History of this compound

The journey to uncover the intricate steps of purine biosynthesis was a gradual process, marked by the meticulous work of numerous scientists over several decades.

Timeline of Key Discoveries:

  • Early 1950s: John M. Buchanan and G. Robert Greenberg, through a series of elegant isotopic labeling experiments in pigeons, independently delineated the precursors of the purine ring.[1] Their work established that the atoms of the purine ring are derived from glycine, formate, glutamine, aspartate, and carbon dioxide.

  • Mid-1950s: The intermediates of the pathway began to be identified. The accumulation of specific compounds in sulfonamide-inhibited bacterial cultures provided crucial clues. One of these accumulating compounds was identified as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate that appears later in the pathway than AIR.

  • Late 1950s: Further research led to the identification of earlier intermediates, including glycinamide (B1583983) ribonucleotide (GAR) and formylglycinamide ribonucleotide (FGAR). The enzymatic conversion of FGAR to AIR was a critical discovery, establishing AIR as a key cyclic intermediate in the pathway.

  • 1988: The first non-enzymatic synthesis of this compound was reported, providing a chemical route to this historically challenging molecule and facilitating further biochemical studies.[2]

The identification of AIR was a significant breakthrough, as it represented the first of the two ring closure events in the formation of the purine bicyclic structure. This discovery was essential for piecing together the entire sequence of reactions in the de novo purine biosynthesis pathway.

Biosynthesis of this compound

The formation of AIR is the culmination of the first five steps of the de novo purine biosynthesis pathway. This process begins with PRPP and involves the sequential addition of atoms from various precursors, catalyzed by a series of specific enzymes.

The Biosynthetic Pathway to AIR

AIR_Biosynthesis cluster_enzymes Enzymatic Conversions cluster_inputs Inputs PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (B1198786) (PRA) PRPP->PRA Glutamine PRPP Amidotransferase (PurF) GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase (PurD) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Transformylase (PurN) FGAM Phosphoribosylformylglycinamidine (FGAM) FGAR->FGAM FGAM Synthetase (PurL) AIR This compound (AIR) FGAM->AIR AIR Synthetase (PurM) Glutamine1 Glutamine Glutamine1->PRPP Glycine Glycine Glycine->PRA ATP1 ATP ATP1->PRA Formate 10-Formyl-THF Formate->GAR Glutamine2 Glutamine Glutamine2->FGAR ATP2 ATP ATP2->FGAR ATP3 ATP ATP3->FGAM

Caption: The de novo biosynthetic pathway leading to this compound (AIR).

Step 1: Formation of Glycinamide Ribonucleotide (GAR)

The synthesis of GAR from phosphoribosylamine (PRA), glycine, and ATP is catalyzed by phosphoribosylamine-glycine ligase , commonly known as GAR synthetase (encoded by the purD gene). This reaction establishes the C4, C5, and N7 atoms of the future purine ring.

Step 2: Formation of Formylglycinamide Ribonucleotide (FGAR)

The subsequent step involves the formylation of the amino group of GAR, utilizing N¹⁰-formyltetrahydrofolate as the formyl donor. This reaction is catalyzed by phosphoribosylglycinamide formyltransferase , or GAR transformylase (encoded by the purN gene in E. coli). This adds the C8 atom to the growing purine precursor.

Step 3: Formation of this compound (AIR)

The final step in the synthesis of AIR is the ATP-dependent ring closure of phosphoribosylformylglycinamidine (FGAM), which is formed from FGAR in a reaction catalyzed by FGAM synthetase. This intramolecular cyclization is catalyzed by AIR synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase, encoded by the purM gene). This reaction forms the five-membered imidazole (B134444) ring of the purine nucleus.

Enzymology of AIR Biosynthesis

The enzymes responsible for the synthesis of AIR have been the subject of extensive study, providing insights into their structure, function, and regulation.

Quantitative Data on Enzymes of AIR Biosynthesis
EnzymeGene (E. coli)Source OrganismKmVmaxkcatOptimal pHOptimal Temp. (°C)
GAR Synthetase purDEscherichia coli70 µM (PRA)--7.5-8.537
Escherichia coli270 µM (Glycine)--
Escherichia coli170 µM (ATP)--
Aquifex aeolicus0.59 mM (Glycine)--7.590
Aquifex aeolicus1.01 mM (ATP)--
GAR Transformylase purNMurine Lymphoma0.4 mM (GAR)2 µmol/(min·mg)4 s⁻¹7.5-8.025
Human (recombinant)---7.5-8.025
AIR Synthetase purMEscherichia coli---7.437

Note: Data for Vmax and kcat are not always available in the literature under standardized conditions, hence some fields are marked as "-". Further research is required for a complete comparative dataset.

Experimental Protocols

The study of AIR and its biosynthetic enzymes relies on a variety of experimental techniques. Below are generalized protocols for the assay of the key enzymes involved in AIR synthesis.

General Experimental Workflow

Experimental_Workflow start Start: Cell Culture/ Tissue Homogenization extraction Enzyme Extraction & Crude Lysate Preparation start->extraction purification Enzyme Purification (e.g., Affinity Chromatography) extraction->purification characterization Protein Characterization (SDS-PAGE, Concentration) purification->characterization assay_setup Enzyme Assay Setup characterization->assay_setup incubation Incubation at Optimal Conditions assay_setup->incubation quenching Reaction Quenching incubation->quenching analysis Product Quantification (e.g., HPLC, Spectrophotometry) quenching->analysis data_analysis Data Analysis & Kinetic Parameter Calculation analysis->data_analysis

Caption: A generalized workflow for the purification and kinetic analysis of enzymes.

Phosphoribosylamine-Glycine Ligase (GAR Synthetase) Assay

This assay measures the conversion of PRA, glycine, and ATP to GAR, ADP, and phosphate (B84403).

Materials:

  • Enzyme: Purified or partially purified GAR synthetase.

  • Substrates:

    • Phosphoribosylamine (PRA): Synthesized in situ from ribose-5-phosphate (B1218738) and ammonium (B1175870) chloride or generated enzymatically. Due to its instability, it is typically not stored.

    • Glycine solution (e.g., 100 mM).

    • ATP solution (e.g., 50 mM, pH 7.0).

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing MgCl₂ (e.g., 10 mM).

  • Detection Reagents:

    • For a colorimetric assay: Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent) or ADP (e.g., coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, monitoring NADH oxidation at 340 nm).

    • For a radioactive assay: [¹⁴C]-glycine.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the buffer, MgCl₂, ATP, and glycine.

  • Enzyme Addition: Initiate the reaction by adding a known amount of GAR synthetase. The final volume should be kept constant for all assays.

  • In situ PRA Generation (if applicable): If PRA is generated in situ, pre-incubate ribose-5-phosphate and a high concentration of ammonium chloride before adding the other components.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid or by heat inactivation).

  • Product Quantification:

    • Colorimetric Assay (Phosphate): After quenching, centrifuge to remove precipitated protein. Add the colorimetric reagent to the supernatant and measure the absorbance at the appropriate wavelength.

    • Coupled Enzyme Assay (ADP): The reaction is continuously monitored in a spectrophotometer by coupling the production of ADP to the oxidation of NADH.

    • Radioactive Assay: Separate the radiolabeled GAR from unreacted [¹⁴C]-glycine using a suitable method (e.g., ion-exchange chromatography or TLC) and quantify the radioactivity in the GAR fraction.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme. Determine kinetic parameters by varying the substrate concentrations.

Phosphoribosylglycinamide Formyltransferase (GAR Transformylase) Assay

This assay measures the formylation of GAR to FGAR.

Materials:

  • Enzyme: Purified GAR transformylase.

  • Substrates:

    • Glycinamide ribonucleotide (GAR).

    • N¹⁰-formyltetrahydrofolate (¹⁰-formyl-THF).

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5).

  • Detection Method: The reaction can be monitored by the decrease in absorbance at 295 nm, which corresponds to the conversion of ¹⁰-formyl-THF to tetrahydrofolate.

Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the buffer and GAR.

  • Pre-incubation: Pre-incubate the mixture at the assay temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding ¹⁰-formyl-THF and immediately start monitoring the absorbance at 295 nm in a spectrophotometer.

  • Data Acquisition: Record the change in absorbance over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the conversion of ¹⁰-formyl-THF. Determine kinetic parameters by varying the concentrations of GAR and ¹⁰-formyl-THF.

AIR Synthetase Assay

This assay measures the cyclization of FGAM to AIR.

Materials:

  • Enzyme: Purified AIR synthetase.

  • Substrate: Phosphoribosylformylglycinamidine (FGAM).

  • Cofactor: ATP solution (e.g., 50 mM, pH 7.0).

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM).

  • Detection Method: The formation of AIR can be monitored by a colorimetric method (Bratton-Marshall assay) after converting AIR to a colored derivative.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, MgCl₂, ATP, and FGAM.

  • Enzyme Addition: Initiate the reaction by adding a known amount of AIR synthetase.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Colorimetric Detection (Bratton-Marshall Assay): a. Add sodium nitrite (B80452) to the quenched reaction mixture and incubate. b. Add ammonium sulfamate (B1201201) to destroy excess nitrite. c. Add N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent) and incubate to allow color development. d. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of AIR produced by comparing the absorbance to a standard curve generated with a known concentration of an aminoimidazole derivative. Calculate the enzyme activity and kinetic parameters.

Conclusion

The discovery and detailed characterization of this compound and its biosynthetic pathway represent a triumph of modern biochemistry. From the foundational isotopic labeling studies to the intricate kinetic and structural analyses of the enzymes involved, our understanding of this fundamental metabolic process has grown immensely. This in-depth technical guide has provided a comprehensive overview of the history, enzymology, and experimental methodologies related to AIR.

The enzymes of the AIR biosynthetic pathway remain attractive targets for the development of novel therapeutic agents, particularly in the areas of cancer and infectious diseases. A thorough understanding of their kinetic properties and the availability of robust experimental protocols are essential for the rational design and evaluation of new inhibitors. It is our hope that this guide will serve as a valuable resource for researchers and professionals in their ongoing efforts to unravel the complexities of purine metabolism and to leverage this knowledge for the advancement of human health.

References

The Enzymatic Crossroads of Purine Biosynthesis: A Technical Guide to the Conversion of 5-Aminoimidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 5-Aminoimidazole ribonucleotide (AIR) represents a critical juncture in the de novo purine (B94841) biosynthesis pathway, a fundamental process for cellular proliferation and survival. This essential metabolic step, leading to the formation of 4-carboxy-5-aminoimidazole ribonucleotide (CAIR), is characterized by a fascinating divergence in enzymatic strategy between vertebrates and most prokaryotes. This technical guide provides an in-depth exploration of the enzymes catalyzing this transformation, their kinetic properties, and the intricate signaling networks that govern their activity. Detailed experimental protocols and workflow visualizations are presented to facilitate further research and therapeutic development targeting this vital pathway.

Introduction

This compound (AIR) is a key intermediate in the multi-step enzymatic synthesis of inosine (B1671953) monophosphate (IMP), the precursor to all purine nucleotides.[1][2][3] The carboxylation of AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a pivotal carbon-carbon bond-forming reaction within this pathway.[4][5][6][7] Two distinct evolutionary solutions have emerged for this conversion, offering a potential window for selective therapeutic intervention.

In vertebrates, a single bifunctional enzyme, AIR carboxylase (Class II PurE), directly catalyzes the carboxylation of AIR using carbon dioxide.[6][7][8][9] In contrast, the majority of prokaryotes, fungi, and plants employ a two-step process mediated by two separate enzymes: N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase (PurK) and N5-carboxyaminoimidazole ribonucleotide mutase (Class I PurE).[4][8][10] PurK first catalyzes the ATP-dependent carboxylation of AIR to N5-CAIR, which is then isomerized to CAIR by PurE.[4][10] This divergence presents a compelling target for the development of novel antimicrobial agents.

Enzymatic Pathways and Mechanisms

The Vertebrate Pathway: AIR Carboxylase (Class II PurE)

The vertebrate AIR carboxylase, a domain of the bifunctional protein PAICS in humans, directly converts AIR and CO2 to CAIR without the requirement of ATP.[6][11] Two primary mechanisms have been proposed for this reaction:

  • N-ylide Intermediate Mechanism: This mechanism posits the protonation of the N3 of AIR, followed by deprotonation at C4 to generate a reactive N-ylide intermediate. This nucleophilic intermediate then attacks carbon dioxide to form CAIR.[7]

  • Direct CO2 Attack: An alternative mechanism involves the direct electrophilic attack of CO2 on the C4 position of the imidazole (B134444) ring, a process that may be facilitated by the electron-rich exocyclic amino group.[7]

The Prokaryotic Pathway: PurK and PurE (Class I)

The prokaryotic pathway involves two distinct enzymatic steps:

  • N5-CAIR Synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the exocyclic N5 amine of AIR to form N5-CAIR. The reaction proceeds via a proposed carboxyphosphate (B1215591) intermediate, generated from ATP and bicarbonate.[8][10][12]

  • N5-CAIR Mutase (PurE): This mutase then facilitates the intramolecular transfer of the carboxyl group from the N5 position to the C4 position of the imidazole ring, yielding CAIR.[4] Evidence suggests a direct transfer mechanism without the release of free CO2.[4]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the key enzymes involved in the conversion of AIR to CAIR.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
AIR Carboxylase Gallus gallusHCO3-~100 (estimated)Not Reported[11]
N5-CAIR Mutase (PurE) Escherichia coliN5-CAIRNot Reported15.5 ± 0.9[2]
CAIR1 (for reverse)Not Reported[2]
N5-CAIR Synthetase (PurK) Staphylococcus aureusAIR13.9Not Reported[13]
ATP43.2Not Reported[13]
Bicarbonate~18,800Not Reported[13]

Note: The Km value for Gallus gallus AIR carboxylase with HCO3- is estimated based on the report that it is 10-fold lower than that of E. coli PurE.[11] The precise value for the chicken enzyme has not been reported.

Signaling Pathways and Regulation

The enzymatic conversion of AIR is embedded within the tightly regulated de novo purine biosynthesis pathway. Key regulatory mechanisms include:

  • Feedback Inhibition: The end products of the pathway, IMP, AMP, and GMP, allosterically inhibit the initial and committed steps of the pathway, catalyzed by PRPP synthetase and glutamine-PRPP amidotransferase, respectively.[2][5][14]

  • Purinosome Formation: Under conditions of purine depletion, the enzymes of the de novo purine synthesis pathway can co-localize to form dynamic, multi-enzyme complexes called purinosomes.[4][8] This spatial organization is thought to enhance metabolic flux by channeling unstable intermediates and is regulated by signaling pathways such as mTOR.[4][6]

  • AMPK Signaling: AMP-activated protein kinase (AMPK), a central energy sensor, downregulates de novo purine synthesis. Activation of AMPK can lead to the sequestration of the enzyme FGAMS, which precedes the AIR-to-CAIR conversion step, thereby reducing the overall pathway flux.[3][7][15][16]

  • MAPK/ERK Signaling: The Ras-MAPK/ERK signaling cascade, often hyperactive in cancer cells, has been shown to stimulate de novo purine synthesis, highlighting a link between oncogenic signaling and nucleotide metabolism.[14]

Experimental Protocols

Spectrophotometric Assay for AIR Carboxylase Activity (Vertebrates)

This protocol is a representative method based on coupled enzyme assays for carboxylases.

Principle: The CO2 consumed by AIR carboxylase is coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2

  • This compound (AIR) solution

  • Phosphoenolpyruvate (B93156) (PEP)

  • NADH

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Malate dehydrogenase (MDH)

  • Purified AIR carboxylase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, PEP, and NADH.

  • Add PEPC and MDH to the mixture and incubate for 5 minutes at 37°C to establish a stable baseline.

  • Initiate the reaction by adding a known concentration of AIR.

  • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the rate of CO2 fixation by AIR carboxylase.

Coupled Spectrophotometric Assay for N5-CAIR Synthetase (PurK) Activity (Prokaryotes)

Principle: The ATP consumed by PurK is regenerated by pyruvate (B1213749) kinase, which converts phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[13]

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • AIR solution

  • ATP solution

  • NaHCO3 solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified PurK enzyme

Procedure:

  • In a cuvette, combine Assay Buffer, AIR, ATP, NaHCO3, PEP, NADH, PK, and LDH.

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding the purified PurK enzyme.

  • Continuously monitor the decrease in absorbance at 340 nm.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

Coupled Spectrophotometric Assay for N5-CAIR Mutase (PurE) Activity (Prokaryotes)

Principle: The product of the PurE reaction, CAIR, is used as a substrate by SAICAR synthetase (PurC) in an ATP-dependent reaction to produce SAICAR. The formation of SAICAR can be directly monitored by the increase in absorbance at 282 nm.[2]

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2

  • N5-CAIR (substrate for PurE, generated in situ or synthesized)

  • L-aspartate

  • ATP

  • Purified SAICAR synthetase (PurC)

  • Purified N5-CAIR mutase (PurE)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, N5-CAIR, L-aspartate, ATP, and PurC.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified PurE enzyme.

  • Monitor the increase in absorbance at 282 nm over time.

  • The initial rate of SAICAR formation is determined from the linear phase of the reaction.

Visualizations

Enzymatic Conversion Pathways of AIR

Enzymatic_Conversion_of_AIR cluster_vertebrates Vertebrate Pathway cluster_prokaryotes Prokaryotic Pathway AIR_v 5-Aminoimidazole ribonucleotide (AIR) CAIR_v 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) AIR_v->CAIR_v AIR carboxylase (Class II PurE) + CO2 AIR_p 5-Aminoimidazole ribonucleotide (AIR) N5_CAIR N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) AIR_p->N5_CAIR PurK + ATP, HCO3- CAIR_p 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) N5_CAIR->CAIR_p PurE (Class I)

Caption: Divergent enzymatic pathways for the conversion of AIR to CAIR.

Signaling Pathways Regulating Purine Biosynthesis

Purine_Regulation cluster_pathways Signaling Inputs mTOR mTOR Purinosome Purinosome Formation mTOR->Purinosome + (promotes assembly) AMPK AMPK DeNovoSynthesis De Novo Purine Synthesis (including AIR to CAIR) AMPK->DeNovoSynthesis - MAPK_ERK MAPK/ERK MAPK_ERK->DeNovoSynthesis + Purinosome->DeNovoSynthesis + (enhances flux) Purine_Pool Purine Nucleotide Pool DeNovoSynthesis->Purine_Pool Purine_Pool->AMPK - (high levels inhibit) Experimental_Workflow cluster_prep Preparation cluster_assays Enzyme Activity Assays cluster_cellular Cellular Analysis Protein_Expression Enzyme Expression & Purification (AIR Carboxylase, PurK, PurE) Spectro_Assay Spectrophotometric Coupled Assays Protein_Expression->Spectro_Assay Fluoro_Assay Fluorescence-based Assays Protein_Expression->Fluoro_Assay Substrate_Prep Substrate Preparation (AIR, N5-CAIR) Substrate_Prep->Spectro_Assay Substrate_Prep->Fluoro_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Spectro_Assay->Kinetic_Analysis Fluoro_Assay->Kinetic_Analysis Purinosome_Imaging Purinosome Visualization (Fluorescence Microscopy) Signaling_Analysis Western Blot for Signaling Proteins (p-AMPK, p-ERK) Purinosome_Imaging->Signaling_Analysis Correlate with signaling state

References

5-Aminoimidazole Ribonucleotide: A Linchpin in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Aminoimidazole ribonucleotide (AIR) is a critical biochemical intermediate situated at the crossroads of essential metabolic pathways, primarily known for its role in the de novo biosynthesis of purines. This technical guide provides an in-depth exploration of AIR's biosynthesis, its multifaceted roles in cellular processes, and the methodologies employed for its study, targeting researchers, scientists, and professionals in drug development.

Abstract

This compound (AIR) is a pivotal intermediate in the biosynthesis of purine (B94841) nucleotides, serving as a precursor to inosine (B1671953) monophosphate (IMP), and subsequently adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Beyond its central role in purine metabolism, AIR is also a precursor for the biosynthesis of thiamine (B1217682) (vitamin B1) and the 5,6-dimethylbenzimidazole (B1208971) moiety of cobalamin (vitamin B12). Understanding the enzymatic reactions and regulatory mechanisms governing AIR synthesis and consumption is crucial for the development of therapeutics targeting cell proliferation and microbial metabolism. This whitepaper details the biosynthesis of AIR, its subsequent metabolic fate, the enzymes involved, and provides an overview of experimental protocols for its analysis.

Introduction

The de novo purine biosynthesis pathway is a highly conserved and essential process for the production of purine nucleotides, which are fundamental building blocks for nucleic acids, coenzymes, and signaling molecules. This compound (AIR) represents the fifth intermediate in this ten-step pathway, marking the formation of the imidazole (B134444) ring of the purine structure. Its strategic position makes the enzymes responsible for its synthesis and conversion attractive targets for antimicrobial and anticancer drug development.

Biosynthesis of this compound (AIR)

The synthesis of AIR is a multi-step enzymatic process that begins with D-ribose 5-phosphate.

Pathway Overview

The formation of AIR from its precursor, 5'-phosphoribosyl-N-formylglycinamidine (FGAM), is the culmination of the initial phase of purine biosynthesis. The overall pathway leading to AIR is depicted below.

AIR_Biosynthesis Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP PRPP Synthetase Phosphoribosylamine Phosphoribosylamine PRPP->Phosphoribosylamine Amidophosphoribosyl- transferase Glycinamide ribonucleotide (GAR) Glycinamide ribonucleotide (GAR) Phosphoribosylamine->Glycinamide ribonucleotide (GAR) GAR Synthetase GAR GAR Formylglycinamide\nribonucleotide (FGAR) Formylglycinamide ribonucleotide (FGAR) GAR->Formylglycinamide\nribonucleotide (FGAR) GAR Transformylase FGAR FGAR Formylglycinamidine\nribonucleotide (FGAM) Formylglycinamidine ribonucleotide (FGAM) FGAR->Formylglycinamidine\nribonucleotide (FGAM) FGAM Synthetase FGAM FGAM 5-Aminoimidazole\nribonucleotide (AIR) 5-Aminoimidazole ribonucleotide (AIR) FGAM->5-Aminoimidazole\nribonucleotide (AIR) AIR Synthetase (FGAM Cyclase) Purine_Biosynthesis_from_AIR AIR AIR Carboxyaminoimidazole\nribonucleotide (CAIR) Carboxyaminoimidazole ribonucleotide (CAIR) AIR->Carboxyaminoimidazole\nribonucleotide (CAIR) AIR Carboxylase CAIR CAIR Succinocarboxamide-aminoimidazole\nribonucleotide (SAICAR) Succinocarboxamide-aminoimidazole ribonucleotide (SAICAR) CAIR->Succinocarboxamide-aminoimidazole\nribonucleotide (SAICAR) SAICAR Synthetase SAICAR SAICAR Aminoimidazole-4-carboxamide\nribonucleotide (AICAR) Aminoimidazole-4-carboxamide ribonucleotide (AICAR) SAICAR->Aminoimidazole-4-carboxamide\nribonucleotide (AICAR) Adenylosuccinate Lyase AICAR AICAR Formylaminoimidazole-4-carboxamide\nribonucleotide (FAICAR) Formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR) AICAR->Formylaminoimidazole-4-carboxamide\nribonucleotide (FAICAR) AICAR Transformylase FAICAR FAICAR Inosine monophosphate (IMP) Inosine monophosphate (IMP) FAICAR->Inosine monophosphate (IMP) IMP Cyclohydrolase Regulation_of_Purine_Biosynthesis cluster_pathway Purine Biosynthesis Pathway cluster_regulation Feedback Inhibition PRPP PRPP Phosphoribosylamine Phosphoribosylamine PRPP->Phosphoribosylamine Amidophosphoribosyltransferase (ATase) ... ... Phosphoribosylamine->... AIR AIR ...->AIR IMP IMP ...->IMP AIR->... AMP AMP IMP->AMP GMP GMP IMP->GMP Amidophosphoribosyltransferase\n(ATase) Amidophosphoribosyltransferase (ATase) AMP->Amidophosphoribosyltransferase\n(ATase) GMP->Amidophosphoribosyltransferase\n(ATase) ADP ADP ADP->Amidophosphoribosyltransferase\n(ATase) GDP GDP GDP->Amidophosphoribosyltransferase\n(ATase) Spectrophotometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prepare Reaction Mixture\n(Buffer, MgCl2, ATP, FGAM) Prepare Reaction Mixture (Buffer, MgCl2, ATP, FGAM) Add Coupling Enzyme\n(AIR Carboxylase) Add Coupling Enzyme (AIR Carboxylase) Prepare Reaction Mixture\n(Buffer, MgCl2, ATP, FGAM)->Add Coupling Enzyme\n(AIR Carboxylase) Initiate with AIR Synthetase Initiate with AIR Synthetase Add Coupling Enzyme\n(AIR Carboxylase)->Initiate with AIR Synthetase Monitor Absorbance Change Monitor Absorbance Change Initiate with AIR Synthetase->Monitor Absorbance Change Plot Absorbance vs. Time Plot Absorbance vs. Time Monitor Absorbance Change->Plot Absorbance vs. Time Calculate Initial Velocity Calculate Initial Velocity Plot Absorbance vs. Time->Calculate Initial Velocity HPLC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Cell Harvesting & Quenching Cell Harvesting & Quenching Metabolite Extraction Metabolite Extraction Cell Harvesting & Quenching->Metabolite Extraction Centrifugation & Filtration Centrifugation & Filtration Metabolite Extraction->Centrifugation & Filtration Injection onto Column Injection onto Column Centrifugation & Filtration->Injection onto Column Separation with Mobile Phase Separation with Mobile Phase Injection onto Column->Separation with Mobile Phase UV Detection UV Detection Separation with Mobile Phase->UV Detection Generate Standard Curve Generate Standard Curve UV Detection->Generate Standard Curve Determine AIR Concentration Determine AIR Concentration Generate Standard Curve->Determine AIR Concentration

Regulating the Crossroads of Purine Metabolism: A Technical Guide to 5-Aminoimidazole Ribonucleotide (AIR) Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate metabolite situated at a key juncture in cellular metabolism. Primarily recognized for its role in the de novo purine (B94841) biosynthesis pathway, AIR also serves as a precursor for the synthesis of thiamine (B1217682) (vitamin B1) and, in some organisms, for components of vitamin B12. The cellular concentration of AIR is meticulously controlled through a complex interplay of enzymatic synthesis, downstream consumption, and intricate regulatory networks. Dysregulation of AIR levels can have significant implications for cell proliferation, energy homeostasis, and has been implicated in various disease states, making the enzymes and pathways governing its metabolism attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the core principles governing the regulation of AIR levels in the cell. It delves into the enzymatic machinery responsible for its synthesis and consumption, the signaling pathways that modulate these processes, and detailed methodologies for the quantification and characterization of this pivotal metabolite and its associated enzymes.

I. The Metabolic Fate of this compound

The intracellular concentration of AIR is determined by the balance between its rate of synthesis and its rate of consumption by various metabolic pathways.

A. Synthesis of AIR: The De Novo Purine Biosynthesis Pathway

AIR is the product of the fifth step in the highly conserved de novo purine biosynthesis pathway, which constructs the purine ring from simpler precursors.

The Trifunctional Enzyme GARS-AIRS-GART: In humans and other vertebrates, the synthesis of AIR is catalyzed by the phosphoribosylaminoimidazole synthetase (AIRS) domain of a large, trifunctional enzyme known as GARS-AIRS-GART[1][2]. This polypeptide also contains the enzymatic activities for the second and third steps of the pathway: phosphoribosylglycinamide synthetase (GARS) and phosphoribosylglycinamide formyltransferase (GART)[1][3]. The proximity of these enzymatic domains on a single polypeptide is thought to facilitate the channeling of intermediates, increasing the efficiency of the pathway[4][5].

The synthesis of AIR from 5'-phosphoribosylformylglycinamidine (B12757112) (FGAM) is an ATP-dependent reaction[2].

B. Consumption of AIR: Branching Pathways

AIR serves as a substrate for several key metabolic pathways:

  • Purine Biosynthesis: The primary fate of AIR is its continued metabolism within the de novo purine biosynthesis pathway. The bifunctional enzyme phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS) catalyzes the next two steps, starting with the carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR)[6][7]. This reaction is a critical control point, and in vertebrates, it is catalyzed by the AIR carboxylase (AIRC) domain of PAICS[6].

  • Thiamine Biosynthesis: AIR is a crucial precursor for the pyrimidine (B1678525) moiety of thiamine (vitamin B1)[8][9]. The enzyme hydroxymethylpyrimidine phosphate (B84403) synthase (ThiC) catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P)[8][9].

  • Cobalamin (Vitamin B12) Biosynthesis: In some anaerobic bacteria, AIR is a precursor to 5,6-dimethylbenzimidazole, a component of vitamin B12[10].

II. Regulation of AIR Levels

The cellular concentration of AIR is tightly regulated at multiple levels, including allosteric control of enzyme activity, transcriptional regulation of gene expression, and modulation by upstream signaling pathways.

A. Allosteric Regulation

The enzymes immediately upstream and downstream of AIR are subject to allosteric regulation, which provides rapid control over the flux through the pathway.

  • Feedback Inhibition: The de novo purine synthesis pathway is primarily regulated by feedback inhibition from its end products, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). These purine nucleotides allosterically inhibit the early, rate-limiting enzymes of the pathway, such as amidophosphoribosyltransferase (PPAT), thereby controlling the overall flux and, consequently, the levels of intermediates like AIR[11].

  • Regulation of Consuming Enzymes: The activity of enzymes that consume AIR can also be allosterically modulated. For instance, the activity of ribonucleotide reductase, an enzyme crucial for producing deoxyribonucleotides for DNA synthesis, is tightly regulated by the binding of ATP and dATP to an overall activity site, and by the binding of various nucleotide effectors to a substrate specificity site[12]. While not directly consuming AIR, its activity influences the overall demand for purine nucleotides, indirectly affecting AIR flux.

B. Transcriptional Regulation of the GART Gene

The expression of the trifunctional GARS-AIRS-GART enzyme is subject to transcriptional control, influencing the cell's capacity for AIR synthesis.

  • Transcription Factors: The promoter of the human GART gene contains binding sites for several transcription factors, including Sp1, E2F-1, and E2F[1]. The gene is also regulated by signaling molecules such as interferon-gamma (IFNG), oncostatin M (OSM), and cellular metabolites like D-glucose[9]. In Drosophila, the expression of the Gart gene is regulated by the circadian clock components CLOCK (CLK) and CYCLE (CYC)[13].

  • Cellular Stress and Proliferation: The expression of GART is often upregulated in response to cellular stress and in rapidly proliferating cells, such as cancer cells, to meet the increased demand for purine nucleotides[14]. For example, GART expression is upregulated in patients with active colitis[14].

C. Signaling Pathways Modulating AIR Metabolism

Cellular signaling networks play a crucial role in coordinating purine metabolism with the overall metabolic state of the cell.

  • AMP-Activated Protein Kinase (AMPK): As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio). The AMPK activator 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is converted intracellularly to its monophosphate form (ZMP), which mimics AMP and allosterically activates AMPK[15][16]. This links purine metabolism to energy homeostasis. Activation of AMPK has been shown to influence purine metabolism, and ATIC, an enzyme downstream of AIR, is connected to the AMPK signaling network[17].

  • Insulin (B600854) Signaling: The enzyme ATIC, which catalyzes the last two steps of de novo purine synthesis, has been shown to play a role in insulin signaling[17][18]. This suggests a potential link between nutrient availability, growth factor signaling, and the regulation of purine biosynthesis, which would indirectly affect AIR levels.

III. Quantitative Data on AIR Metabolism

Understanding the quantitative aspects of AIR metabolism is essential for building accurate models of cellular biochemistry and for designing effective therapeutic strategies.

Enzyme/MetaboliteOrganism/Cell LineParameterValueReference
Enzyme Kinetics
Phosphoribosylaminoimidazole Carboxylase (AIRC domain of PAICS)Gallus gallusKm for HCO3-10-fold lower than E. coli PurE[19]
Acetyl-CoA Carboxylase-2Human (recombinant)kcatIncreased by citrate[8]
kcat/KM for ATPIncreased by citrate[8]
kcat/KM for acetyl-CoAIncreased by citrate[8]
Intracellular Concentrations
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR)HeLa cells (purine-depleted)Relative AbundanceSignificantly higher than in purine-rich media[4]
AdenosineHuh7.5 cellspmol/106 cells3.8[14]
AdenineHuh7.5 cellspmol/106 cells15[14]
AMPHuh7.5 cellspmol/106 cells110[14]
ADPHuh7.5 cellspmol/106 cells1,144[14]

IV. Experimental Protocols

A. Quantification of this compound (AIR) by LC-MS/MS

This protocol provides a general framework for the quantification of AIR in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization will be required for specific cell types and instrumentation.

1. Materials and Reagents:

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, chilled to -80°C

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Internal standard (e.g., 13C, 15N-labeled AIR or a structurally similar molecule)

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 or a mixed-mode HILIC/reversed-phase column suitable for polar analytes.

2. Sample Preparation (Metabolite Extraction):

  • Culture cells to the desired confluence in a 6-well plate or similar format.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of pre-chilled 80% methanol (-80°C) containing the internal standard to each well.

  • Incubate on ice for 10 minutes, ensuring the entire cell monolayer is covered.

  • Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a HILIC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 2% B, hold for 1-2 minutes, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration. This gradient will need to be optimized for the specific column and analytes of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for AIR and the internal standard need to be determined by infusing pure standards. For AIR (C8H14N3O7P, MW: 295.19), a potential precursor ion would be [M+H]+ at m/z 296.1. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, capillary temperature, gas flows) and collision energy for each MRM transition to maximize signal intensity.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of AIR and the internal standard.

  • Calculate the ratio of the peak area of AIR to the peak area of the internal standard.

  • Generate a standard curve by analyzing known concentrations of AIR with a constant concentration of the internal standard.

  • Determine the concentration of AIR in the samples by interpolating their peak area ratios on the standard curve.

B. In Vitro Enzyme Assay for Phosphoribosylaminoimidazole Synthetase (AIRS)

This protocol describes a coupled spectrophotometric assay to measure the activity of the AIRS domain of the GARS-AIRS-GART enzyme. The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

1. Materials and Reagents:

  • Purified recombinant human GARS-AIRS-GART enzyme.

  • 5'-phosphoribosylformylglycinamidine (FGAM) substrate.

  • ATP solution, pH 7.5.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 50 mM KCl.

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in a suitable buffer.

  • Phosphoenolpyruvate (PEP).

  • NADH.

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • 96-well microplate or cuvettes.

2. Assay Procedure:

  • Prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH. The final concentrations in the reaction should be approximately: 2 mM PEP, 0.2 mM NADH, 5-10 units/mL PK, and 10-20 units/mL LDH.

  • Add the master mix to the wells of a microplate or to cuvettes.

  • Add the FGAM substrate to the desired final concentration. To determine Km, a range of concentrations bracketing the expected Km should be used.

  • Add the purified GARS-AIRS-GART enzyme to a final concentration that results in a linear rate of NADH oxidation over a few minutes.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding ATP to the desired final concentration.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The rate of decrease in absorbance is proportional to the rate of ADP production and thus to the AIRS activity.

3. Data Analysis:

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

  • Plot the initial velocities against the substrate (FGAM or ATP) concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

V. Visualization of Pathways and Workflows

A. Signaling Pathways Regulating AIR Synthesis

Regulation_of_AIR_Synthesis cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_transcriptional Transcriptional Regulation cluster_protein Protein Level cluster_metabolism Metabolism Growth_Factors Growth Factors (e.g., Insulin) p38_MAPK p38 MAPK Growth_Factors->p38_MAPK Activates Cytokines Cytokines (e.g., IFNG, OSM) Transcription_Factors Transcription Factors (E2F, Sp1, MYC) Cytokines->Transcription_Factors Modulates AMPK AMPK GARS_AIRS_GART_Protein GARS-AIRS-GART (Trifunctional Enzyme) AMPK->GARS_AIRS_GART_Protein Potential Regulation GART_Gene GART Gene p38_MAPK->GART_Gene Regulates Expression Energy_Status Low Energy Status (High AMP:ATP) Energy_Status->AMPK Activates Transcription_Factors->GART_Gene Binds to Promoter GART_mRNA GART mRNA GART_Gene->GART_mRNA Transcription GART_mRNA->GARS_AIRS_GART_Protein Translation AIR 5-Aminoimidazole Ribonucleotide (AIR) GARS_AIRS_GART_Protein->AIR Catalyzes FGAM FGAM FGAM->AIR Synthesis Purines Purine Nucleotides (IMP, AMP, GMP) AIR->Purines Consumption

Caption: Signaling pathways influencing the synthesis of this compound (AIR).

B. Experimental Workflow for AIR Quantification

AIR_Quantification_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash extract Metabolite Extraction: -80°C 80% Methanol + Internal Standard wash->extract centrifuge1 Centrifuge to Pellet Debris extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down (Nitrogen or Vacuum) supernatant->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute centrifuge2 Centrifuge to Remove Particulates reconstitute->centrifuge2 lcms LC-MS/MS Analysis (MRM Mode) centrifuge2->lcms data Data Analysis: Peak Integration & Quantification lcms->data end End: AIR Concentration data->end

Caption: Workflow for the quantification of intracellular AIR by LC-MS/MS.

C. Logical Relationship of AIR Synthesis and Consumption

AIR_Metabolic_Flow PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIRS (GARS-AIRS-GART) CAIR CAIR AIR->CAIR AIRC (PAICS) Thiamine Thiamine (Vitamin B1) AIR->Thiamine ThiC Cobalamin Cobalamin (Vitamin B12) (in some anaerobes) AIR->Cobalamin 5-hydroxybenzimidazole synthase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase (PAICS) IMP IMP SAICAR->IMP ...

Caption: Metabolic pathways for the synthesis and consumption of AIR.

References

An In-depth Technical Guide to the Chemical Properties of 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Aminoimidazole ribonucleotide (AIR), an essential intermediate in the de novo biosynthesis of purines. This document consolidates key data, outlines relevant experimental methodologies, and visualizes its central role in metabolic pathways.

Core Chemical Properties

This compound (AIR) is a pivotal molecule in cellular metabolism. A summary of its fundamental chemical properties is presented below.

PropertyData
Molecular Formula C₈H₁₄N₃O₇P
Molecular Weight 295.19 g/mol
IUPAC Name {[(2R,3S,4R,5R)-5-(5-amino-1H-imidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
CAS Number 25635-88-5
Synonyms AIR, 5-aminoimidazole ribotide, 5'-Phosphoribosyl-5-aminoimidazole
Physical State Solid
Predicted Water Solubility 3.38 g/L
Predicted logP -2.3 to -4.3
Predicted pKa (Acidic) 1.22
Predicted pKa (Basic) 7.92

Stability and Reactivity

5-aminoimidazole derivatives have been noted for their instability, which can complicate their synthesis and purification. The ribonucleoside of AIR has been observed to undergo a facile Dimroth-type rearrangement in neutral aqueous solutions.[1] This inherent lability is a critical consideration for experimental design and sample handling.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of AIR. Below are methodologies for key analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol is based on published data for the ribonucleoside of AIR and provides a foundational method for determining its concentration and observing its spectral properties.

  • Objective: To determine the ultraviolet absorbance spectrum of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Method:

    • Prepare a stock solution of AIR in a suitable buffer (e.g., pH 7 phosphate (B84403) buffer).

    • Dilute the stock solution to a final concentration within the linear range of the instrument.

    • Use the same buffer as a blank reference.

    • Scan the sample from 200 to 400 nm.

    • The expected maximum absorbance (λmax) at pH 7 is approximately 248 nm.[1]

  • Data Analysis: The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This generalized protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of AIR, crucial for its structural elucidation.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a sufficient amount of AIR in deuterium (B1214612) oxide (D₂O).

    • Lyophilize and re-dissolve in D₂O to minimize the H₂O signal.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary to attenuate the residual HOD signal.

  • ¹³C NMR Acquisition:

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • Data Analysis: Chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a methodology for the separation and quantification of AIR, adapted from methods used for related purine (B94841) intermediates.

  • Objective: To develop a robust HPLC method for the analysis of this compound in biological or reaction mixtures.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Method:

    • Column: A C18 reverse-phase column is a suitable starting point. For more polar compounds like AIR, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation.[2]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used for separating purine pathway intermediates.

    • Detection: UV detection at the λmax of AIR (approximately 248 nm) is appropriate.[1][2]

    • Sample Preparation: Samples should be deproteinized (e.g., by acid precipitation) and filtered prior to injection.

  • Workflow:

HPLC_Workflow Sample Sample Preparation (Deproteinization, Filtration) Injection Injection onto HPLC Column Sample->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (248 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis Enzyme_Assay_Logic cluster_reactants Reactants AIR 5-Aminoimidazole ribonucleotide (AIR) Enzyme AIR Carboxylase AIR->Enzyme Cofactors ATP + HCO3- Cofactors->Enzyme Product Carboxyaminoimidazole ribonucleotide (CAIR) Enzyme->Product Quantification Quantification (e.g., HPLC) Product->Quantification De_Novo_Purine_Biosynthesis PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Transformylase FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAM Synthetase AIR This compound (AIR) FGAM->AIR AIR Synthetase CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR AIR Carboxylase SAICAR Succinylaminoimidazolecarboxamide Ribonucleotide (SAICAR) CAIR->SAICAR SAICAR Synthetase AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) SAICAR->AICAR Adenylosuccinate Lyase FAICAR Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR AICAR Transformylase IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase

References

5-Aminoimidazole Ribonucleotide: A Critical Node in Purine Metabolism and Thiamine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole ribonucleotide (AIR) is a pivotal intermediate in the de novo biosynthesis of purine (B94841) nucleotides, a fundamental process for DNA and RNA synthesis. Beyond this central role, AIR serves as a crucial precursor for the biosynthesis of the pyrimidine (B1678525) moiety of thiamine (B1217682) (vitamin B1), an essential cofactor for carbohydrate metabolism and neuronal function. This technical guide provides a comprehensive overview of the biochemical significance of AIR, with a particular focus on its intricate role in the thiamine biosynthesis pathway. We delve into the enzymatic conversion of AIR to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P), catalyzed by the radical S-adenosylmethionine (SAM) enzyme, phosphomethylpyrimidine synthase (ThiC). This guide presents a compilation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding and further investigation of this critical metabolic juncture.

Introduction to this compound (AIR)

This compound (AIR) is a five-membered imidazole (B134444) ring linked to a ribose-5-phosphate (B1218738) moiety. It is the fifth intermediate in the ten-step de novo purine biosynthesis pathway, formed from 5'-phosphoribosyl-N-formylglycinamidine (FGAM) by the action of AIR synthetase (PurI).[1] In purine metabolism, AIR is subsequently carboxylated to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) by AIR carboxylase (PurE/PurK).[2]

However, the metabolic journey of AIR is not limited to purine synthesis. In a significant branch point, AIR is utilized as the substrate for the synthesis of the pyrimidine component of thiamine, highlighting its dual importance in cellular metabolism.[1]

Chemical and Physical Properties of AIR
PropertyValueReference
Molecular Formula C₈H₁₄N₃O₇P[3]
Molar Mass 295.19 g/mol [3]
PubChem CID 161500[3]
Appearance Solid[4]
Solubility Soluble in waterGeneral knowledge

The Role of AIR in Thiamine Biosynthesis

Thiamine, or vitamin B1, is an essential micronutrient that, in its active form thiamine pyrophosphate (TPP), acts as a cofactor for several key enzymes in central carbon metabolism. The biosynthesis of thiamine involves the separate synthesis of its pyrimidine and thiazole (B1198619) moieties, which are then coupled. AIR is the direct precursor to the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[1]

The conversion of AIR to HMP-P is a complex and fascinating intramolecular rearrangement catalyzed by the enzyme phosphomethylpyrimidine synthase (ThiC) .[5] ThiC belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes, which utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates the intricate rearrangement of the AIR molecule.[5]

The ThiC-Catalyzed Reaction: A Radical-Mediated Rearrangement

The mechanism of the ThiC-catalyzed conversion of AIR to HMP-P is a subject of ongoing research. Current models suggest that the 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C5' position of the ribose moiety of AIR, initiating a cascade of radical-mediated bond cleavages and formations. This complex rearrangement ultimately leads to the formation of the pyrimidine ring of HMP-P.[6] The reaction is remarkable as it involves the cleavage of the imidazole ring and the ribose moiety of AIR and the subsequent reassembly of their atoms to form the pyrimidine ring.

Quantitative Data

A thorough understanding of the biochemical pathways involving AIR requires quantitative data on enzyme kinetics and substrate concentrations. While extensive data exists for the purine biosynthesis pathway, specific kinetic parameters for the ThiC-catalyzed conversion of AIR in thiamine biosynthesis are less abundant in the literature.

EnzymeSubstrateK_mk_catV_maxOrganismReference
ThiC S-AdenosylmethionineNot specifiedNot specifiedNot specifiedEscherichia coli
ThiC This compoundNot specifiedNot specifiedNot specifiedEscherichia coli

Experimental Protocols

Expression and Purification of Recombinant ThiC

This protocol is a general guideline for the expression and purification of recombinant ThiC, which can be adapted based on the specific expression vector and host system used.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a ThiC expression plasmid.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged ThiC protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Concentrate the purified protein and store at -80°C.

ThiC Enzyme Activity Assay

This protocol describes a method to assay the activity of ThiC by quantifying the formation of HMP-P from AIR.

Materials:

  • Purified ThiC enzyme.

  • This compound (AIR) substrate.

  • S-Adenosylmethionine (SAM).

  • Dithiothreitol (DTT).

  • Sodium dithionite (B78146) (for anaerobic assays).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂).

  • Quenching solution (e.g., perchloric acid).

  • HPLC system for product quantification.

Procedure:

  • Prepare the assay mixture in an anaerobic environment if required for the specific ThiC enzyme. The mixture should contain assay buffer, DTT, SAM, and AIR.

  • Pre-incubate the assay mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified ThiC enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Clarify the quenched samples by centrifugation.

  • Analyze the supernatant by HPLC to separate and quantify the product, HMP-P.

  • Calculate the enzyme activity based on the rate of HMP-P formation.

Visualizations

Signaling Pathways

Purine_and_Thiamine_Biosynthesis cluster_purine Purine Biosynthesis cluster_thiamine Thiamine Biosynthesis PRPP PRPP PRA PRA PRPP->PRA PurF GAR GAR PRA->GAR PurD FGAR FGAR GAR->FGAR PurN FGAM FGAM FGAR->FGAM PurL AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR PurI CAIR CAIR AIR->CAIR PurE/K HMP_P Hydroxymethylpyrimidine Phosphate (HMP-P) AIR->HMP_P ThiC SAICAR SAICAR CAIR->SAICAR PurC AICAR AICAR SAICAR->AICAR PurB FAICAR FAICAR AICAR->FAICAR PurH IMP IMP FAICAR->IMP PurH TMP Thiamine Monophosphate (TMP) HMP_P->TMP ThiD, ThiE Thiazole_P Thiazole Phosphate Thiazole_P->TMP TPP Thiamine Pyrophosphate (TPP) TMP->TPP ThiL ThiC_Experimental_Workflow cluster_expression ThiC Expression and Purification cluster_assay ThiC Activity Assay Transformation Transformation of E. coli with ThiC plasmid Culture Cell Culture and Induction with IPTG Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Purified_ThiC Purified ThiC Enzyme Purification->Purified_ThiC Assay_Setup Assay Setup (AIR, SAM, Buffer) Purified_ThiC->Assay_Setup Reaction Enzyme Reaction Assay_Setup->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis HPLC Analysis Quenching->Analysis Data_Analysis Data Analysis (HMP-P Quantification) Analysis->Data_Analysis Kinetics Determination of Kinetic Parameters Data_Analysis->Kinetics

References

An In-Depth Technical Guide on the Biosynthesis of 5-Aminoimidazole Ribonucleotide from Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic steps in the de novo purine (B94841) biosynthesis pathway leading to the formation of 5-Aminoimidazole Ribonucleotide (AIR) from glutamine. This critical pathway is a key target for drug development, particularly in oncology and immunology. This document details the enzymes, reaction mechanisms, quantitative data, and experimental protocols relevant to this segment of purine synthesis.

Introduction to the Pathway

The biosynthesis of this compound (AIR) is a fundamental process in the creation of purine nucleotides, the essential building blocks of DNA and RNA. The pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), which then serves as a precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The conversion of glutamine to AIR involves two key enzymatic steps, catalyzed by Phosphoribosylformylglycinamidine Synthase (FGAM synthetase) and AIR Synthetase.

Enzymatic Conversions and Mechanisms

The journey from glutamine to AIR within the de novo purine synthesis pathway involves the following sequential reactions:

  • Formation of Formylglycinamidine Ribonucleotide (FGAM): Phosphoribosylformylglycinamidine Synthase (PFAS), also known as FGAM synthetase, catalyzes the ATP-dependent conversion of N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR) and glutamine to 2-(formamido)-N¹-(5-phospho-D-ribosyl)acetamidine (FGAM), ADP, and glutamate.[1][2] This enzyme is a member of the ligase family and plays a crucial role in forming a carbon-nitrogen bond.[2] The reaction mechanism involves the hydrolysis of glutamine to provide an ammonia (B1221849) molecule, which then acts as a nucleophile.

  • Cyclization to form this compound (AIR): AIR synthetase, also known as phosphoribosylformylglycinamidine cyclo-ligase, catalyzes the ATP-dependent intramolecular cyclization of FGAM to form the five-membered imidazole (B134444) ring of AIR.[3] This reaction is a key step in the formation of the purine ring structure. The mechanism involves the activation of the formyl group of FGAM by ATP, facilitating a nucleophilic attack by the amino group to close the ring.[3]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the conversion of glutamine to AIR.

Table 1: Kinetic Parameters of Phosphoribosylformylglycinamidine Synthase (FGAM Synthetase)

Organism/TissueSubstrateApparent K_m_k_cat_Specific ActivitypH OptimumReference(s)
Bacillus subtilisATP181 µM2.49 s⁻¹ (FGAM synthase activity)-7.2
FGAR507 µM
Glutamine1.3 mM (FGAM synthase activity)0.002 s⁻¹ (glutaminase activity)
Glutamine2.5 mM (glutaminase activity)
Rat Liver (Normal)Formylglycinamide ribonucleotide (FGAR)0.06 mM-7.2 to 10.7 nmol/hr/mg protein7.4
ATP1.5 mM
L-Glutamine0.03 mM
Rat Hepatoma 3924AFormylglycinamide ribonucleotide (FGAR)0.06 mM--7.4
ATP1.5 mM
L-Glutamine0.03 mM
Human (for DiFMUP)6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)108 ± 7 µM---[4]

Table 2: Thermodynamic Data

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes.

Heterologous Expression and Purification of Recombinant Enzymes

A general protocol for the expression and purification of His-tagged FGAM synthetase and AIR synthetase from E. coli is outlined below. This protocol can be adapted for specific constructs and expression systems.[6][7][8][9][10]

4.1.1. Gene Cloning and Expression Vector Construction

The coding sequences for human FGAM synthetase and AIR synthetase can be amplified by PCR and cloned into a suitable bacterial expression vector containing an N-terminal or C-terminal hexahistidine (6xHis) tag.

4.1.2. Protein Expression

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.

  • Harvest the cells by centrifugation.

4.1.3. Protein Purification [7]

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein by SDS-PAGE.

  • For further purification, if necessary, perform size-exclusion chromatography.

Enzyme Activity Assays

4.2.1. Phosphoribosylformylglycinamidine Synthase (FGAM Synthetase) Assay

Several methods can be used to assay FGAM synthetase activity.

a) Coupled, Discontinuous Assay using the Bratton-Marshall Reaction [11][12][13]

This assay couples the formation of FGAM to its subsequent conversion to AIR by AIR synthetase (which can be added exogenously if the purified enzyme is being assayed, or is endogenously present in cell lysates). The AIR is then diazotized and coupled to N-(1-Naphthyl)ethylenediamine to produce a colored product that can be measured spectrophotometrically.

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 20 mM KCl

    • 20 mM MgCl₂

    • 1.5 mM Phosphoenolpyruvate (PEP)

    • 10 U/mL Pyruvate (B1213749) Kinase (PK)

    • 20 U/mL His-tagged PurM (AIR synthetase)

    • 750 mM NH₄Cl (or L-glutamine as the amino donor)

    • 10 mM ATP

    • 5 mM β-FGAR

  • Procedure:

    • Assemble the reaction mixture in a final volume of 400 µL.

    • Initiate the reaction by adding the enzyme (purified FGAM synthetase or cell lysate).

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding 100 µL of 1.33 M K₂HPO₄, pH 1.4 / 20% trichloroacetic acid.

    • Develop the color using the Bratton-Marshall reagents (sodium nitrite, ammonium (B1175870) sulfamate, and N-(1-Naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 555 nm.

b) Coupled Assay Monitoring ADP Formation

The production of ADP can be continuously monitored by coupling it to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH is followed by the decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Assay buffer from the Bratton-Marshall assay

    • 0.2 mM NADH

    • 20 U/mL PK

    • 42 U/mL LDH

  • Procedure:

    • Assemble the reaction mixture in a spectrophotometer cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

c) High-Throughput Fluorescent Assay [4]

A continuous, spectrophotometric assay for the synthase domain of PFAS has been developed using the acid phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The turnover of DiFMUP is catalyzed by PFAS and can be monitored by the increase in fluorescence.

4.2.2. AIR Synthetase Assay

A specific, detailed, and robust assay protocol for AIR synthetase is less commonly described in the literature compared to FGAM synthetase. However, a coupled enzyme assay can be designed.

a) Coupled Assay with Downstream Enzymes [14]

The formation of AIR can be coupled to the subsequent reactions in the purine biosynthesis pathway, for example, by adding purified phosphoribosylaminoimidazole carboxylase (PurK) and monitoring the consumption of a substrate or formation of a product in that reaction.

Signaling Pathways and Logical Relationships

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for nucleotides while avoiding wasteful energy expenditure. The activity of FGAM synthetase and other enzymes in the pathway can be influenced by various signaling pathways, often those linked to cell proliferation and growth.

Purine_Biosynthesis_Regulation cluster_pathway De Novo Purine Biosynthesis cluster_regulation Regulation PRPP PRPP FGAR FGAR PRPP->FGAR Multiple Steps Glutamine Glutamine FGAM FGAM FGAR->FGAM FGAM Synthetase (PFAS) AIR AIR FGAM->AIR AIR Synthetase IMP IMP AIR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->PRPP Inhibition GMP->PRPP Inhibition Growth_Signals Growth Signals (e.g., Oncogenes) ERK_Pathway ERK Pathway Growth_Signals->ERK_Pathway ERK_Pathway->FGAM Phosphorylation & Activation AMP_GMP AMP, GMP (Feedback Inhibition)

Regulation of the de novo purine biosynthesis pathway.

This diagram illustrates that growth signals can activate the ERK pathway, which in turn can phosphorylate and activate FGAM synthetase, thereby increasing the flux through the purine biosynthesis pathway. Conversely, the end products of the pathway, AMP and GMP, exert feedback inhibition on the initial steps, including the enzymes responsible for PRPP synthesis.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Assay Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Induction IPTG Induction Transformation->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography (optional) Affinity_Chrom->SEC Purity_Analysis SDS-PAGE Analysis Affinity_Chrom->Purity_Analysis Direct to analysis SEC->Purity_Analysis Enzyme_Addition Initiation with Purified Enzyme Purity_Analysis->Enzyme_Addition Assay_Setup Reaction Mixture Preparation Assay_Setup->Enzyme_Addition Incubation Incubation at 37°C Enzyme_Addition->Incubation Detection Spectrophotometric or Fluorometric Detection Incubation->Detection Data_Analysis Calculation of Kinetic Parameters Detection->Data_Analysis

General experimental workflow for enzyme characterization.

This workflow outlines the major steps involved in producing and characterizing the enzymes of the AIR biosynthesis pathway, from initial gene cloning to the final analysis of enzyme kinetics.

Conclusion

The biosynthesis of this compound from glutamine represents a critical juncture in the de novo purine synthesis pathway. The enzymes responsible for this conversion, FGAM synthetase and AIR synthetase, are essential for cellular proliferation and have emerged as promising targets for therapeutic intervention. This guide provides a foundational understanding of the pathway, including the available quantitative data and experimental approaches necessary for further research and drug development in this area. Continued investigation into the kinetics, regulation, and structure of these enzymes will be vital for the design of novel and effective inhibitors.

References

Cellular Localization of 5-Aminoimidazole Ribonucleotide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of purines is a fundamental metabolic pathway essential for the production of the building blocks of DNA and RNA, as well as critical energy carriers and signaling molecules. The formation of 5-Aminoimidazole ribonucleotide (AIR), a key intermediate, represents a crucial stage in this highly conserved 10-step pathway. Understanding the precise subcellular localization of the enzymes responsible for AIR synthesis is paramount for elucidating the regulation of purine (B94841) metabolism and for developing targeted therapeutics, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the cellular organization of AIR synthesis, detailing the spatial distribution of the requisite enzymes, summarizing key quantitative data, and providing detailed experimental protocols for localization studies.

The Pathway to this compound (AIR)

The synthesis of AIR from the initial precursor, Ribose-5-phosphate (R5P), is catalyzed by five sequential enzymatic activities. In higher eukaryotes, including humans, three of these enzymes are multifunctional, streamlining the metabolic process. The pathway begins in the cytosol and involves the following transformations:

  • Phosphoribosyl pyrophosphate (PRPP) Synthetase converts R5P to PRPP.

  • Amidophosphoribosyltransferase (PPAT) catalyzes the committed step, converting PRPP to 5-phosphoribosylamine (PRA).

  • Glycinamide (B1583983) ribonucleotide synthetase (GARS) , the first activity of the trifunctional enzyme GART, synthesizes glycinamide ribonucleotide (GAR) from PRA and glycine.

  • Glycinamide ribonucleotide transformylase (GART) , the second GART activity, formylates GAR to produce formylglycinamide ribonucleotide (FGAR).

  • Formylglycinamidine ribonucleotide synthase (FGAMS) synthesizes formylglycinamidine ribonucleotide (FGAM).

  • AIR synthetase (AIRS) , the third activity of the trifunctional GART protein, catalyzes the ATP-dependent cyclization of FGAM to form this compound (AIR).[1][2][3]

The following diagram illustrates the enzymatic steps leading to the synthesis of AIR.

AIR_Synthesis_Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP ATP -> AMP PRA Phosphoribosylamine PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR ATP -> ADP, Pi PRPPS PRPP Synthetase PPAT PPAT GARS GARS (Trifunctional GART) GARTf GART (formyltransferase) (Trifunctional GART) FGAMS FGAMS AIRS AIRS (Trifunctional GART)

Figure 1. Enzymatic pathway for de novo synthesis of AIR.

Subcellular Localization of AIR Synthesis Enzymes

In mammalian cells, the enzymes for de novo purine synthesis, including those required for AIR formation, are predominantly located in the cytosol .[4][5] However, their spatial organization is highly dynamic and responsive to cellular metabolic needs.

The Purinosome: A Dynamic Metabolic Hub

Under conditions of high purine demand, such as purine-depleted media or during the S-phase of the cell cycle, the six enzymes of the de novo pathway reversibly co-localize into dynamic, cytoplasmic multi-enzyme complexes known as purinosomes .[4][5][6] This clustering is thought to enhance metabolic efficiency through substrate channeling, prevent the diffusion of unstable intermediates, and facilitate coordinated regulation of the pathway. The formation and disassembly of purinosomes provide a sophisticated mechanism for cells to rapidly modulate purine production.

Association with Mitochondria

A critical aspect of purinosome organization is its close spatial and functional relationship with mitochondria .[7][8] Super-resolution microscopy has revealed that a significant fraction of purinosomes are directly co-localized with the mitochondrial network.[7] This proximity is metabolically advantageous, as mitochondria supply essential substrates for the pathway:

  • Glycine: Produced from serine via the mitochondrial enzyme SHMT2.

  • Formate: Generated by one-carbon metabolism within the mitochondria and exported to the cytosol to produce the 10-formyltetrahydrofolate (10-fTHF) cofactor required by the GART formyltransferase activity.[3]

This functional coupling ensures that the purine synthesis machinery is positioned at the source of key precursors, thereby optimizing the metabolic flux.

Localization in Other Organisms
  • Plants: In plant cells, such as Arabidopsis thaliana and cowpea, the enzymes for de novo purine synthesis, including GARS and AIRS, exhibit dual localization in both plastids and mitochondria .[7][9]

  • Neurons: In specialized cells like rat hippocampal neurons, enzymes such as FGAMS are found distributed throughout the neuronal cytoplasm and its processes, with notable co-localization with mitochondria.[10]

Data Presentation: Quantitative Analysis of Localization

While the enzymes are broadly considered cytosolic, quantitative data on their precise distribution between a soluble state and organelle-associated complexes is limited. The most definitive quantitative analysis has focused on the co-localization of the entire purinosome complex with mitochondria upon pathway activation.

Complex/EnzymeCellular CompartmentOrganism/Cell TypeConditionPercentage of Co-localizationReference
Purinosome (FGAMS-labeled)MitochondriaHeLa CellsPurine Depletion65.1% ± 11.5%[7]

Experimental Protocols

Determining the subcellular localization of AIR synthesis enzymes involves a combination of high-resolution imaging and biochemical fractionation techniques.

Protocol 1: Immunofluorescence for Purinosome Visualization

This protocol details the detection of endogenous purinosome clusters in cultured mammalian cells by immunofluorescence.

1. Cell Culture and Treatment: a. Seed HeLa cells onto glass-bottom culture dishes. b. To induce purinosome formation, culture cells in purine-depleted growth medium for 24 hours. For control (disassembled purinosomes), use standard purine-rich medium.[11][12]

2. Fixation and Permeabilization: a. Aspirate the medium and wash cells twice with 1x Phosphate Buffered Saline (PBS). b. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature. c. Aspirate the fixative and wash three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes at room temperature.[8][11]

3. Blocking and Antibody Incubation: a. Wash cells three times with PBS. b. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[6][8] c. Incubate with primary antibodies diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) overnight at 4°C. Use antibodies targeting two different purine synthesis enzymes to confirm co-localization (e.g., rabbit anti-FGAMS and mouse anti-GART).[6][11] d. Wash the cells three times for 10 minutes each with PBS containing 0.1% BSA.

4. Secondary Antibody Incubation and Mounting: a. Incubate with fluorochrome-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 555) diluted in antibody dilution buffer for 1-2 hours at room temperature, protected from light.[6][11] b. (Optional) Counterstain nuclei with DAPI (300 nM) during the final 10 minutes of incubation. c. Wash the cells four times for 5 minutes each with wash buffer (e.g., PBST). d. Mount the coverslips using an anti-fade mounting medium.

5. Imaging: a. Image the cells using a confocal laser scanning microscope. b. Purinosomes will appear as distinct cytoplasmic puncta where the signals from the two different enzyme antibodies co-localize.

The following diagram outlines the immunofluorescence workflow.

Immunofluorescence_Workflow start Start: Culture Cells in Purine-Depleted Medium fix Fixation (4% Paraformaldehyde) start->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (5% Normal Goat Serum) perm->block primary_ab Primary Antibody Incubation (e.g., anti-FGAMS, anti-GART) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Confocal Microscopy Imaging mount->image

Figure 2. Workflow for immunofluorescent detection of purinosomes.
Protocol 2: Subcellular Fractionation to Assess Mitochondrial Association

This protocol describes a method based on differential centrifugation to separate cellular components and assess the presence of purine synthesis enzymes in cytosolic and mitochondrial fractions by Western blot.

1. Cell Lysis and Homogenization: a. Harvest cultured cells (approximately 5 x 107) by centrifugation (e.g., 500 x g for 10 min at 4°C).[13] b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in an ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).[13] d. Allow cells to swell on ice for 15-20 minutes. e. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (check by microscopy).

2. Differential Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g for 10 min at 4°C) to pellet nuclei and unlysed cells. b. Carefully collect the supernatant (post-nuclear supernatant). c. Centrifuge the supernatant at a medium speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the crude mitochondrial fraction. d. The resulting supernatant is the cytosolic fraction. e. Wash the mitochondrial pellet by resuspending in lysis buffer and repeating the medium-speed centrifugation.

3. Protein Analysis: a. Lyse the final mitochondrial pellet and determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA). b. Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Probe the membrane with primary antibodies against a purine synthesis enzyme (e.g., FGAMS), a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., TOM20 or COX IV) to assess the purity of the fractions. e. Detect the proteins using an appropriate HRP-conjugated secondary antibody and chemiluminescence.

The following diagram outlines the cell fractionation workflow.

Fractionation_Workflow process process fraction fraction start Start: Harvest Cultured Cells lyse Hypotonic Lysis & Dounce Homogenization start->lyse cent1 Low-Speed Centrifugation (1,000 x g, 10 min) lyse->cent1 super1 Post-Nuclear Supernatant cent1->super1 pellet1 Pellet (Nuclei, Debris) [Discard] cent1->pellet1 cent2 Medium-Speed Centrifugation (10,000 x g, 15 min) super1->cent2 super2 Cytosolic Fraction cent2->super2 pellet2 Crude Mitochondrial Fraction cent2->pellet2 analyze Analyze Fractions by Western Blot super2->analyze pellet2->analyze

Figure 3. Workflow for subcellular fractionation by differential centrifugation.

Conclusion

The synthesis of this compound occurs within the broader context of the de novo purine biosynthesis pathway. In mammalian cells, the enzymes catalyzing these steps are primarily cytosolic but exhibit remarkable spatial dynamics. The formation of purinosomes, often in close association with mitochondria, represents a sophisticated strategy for metabolic regulation, ensuring efficient purine production in response to cellular demand. The experimental approaches detailed herein provide a robust framework for investigating this dynamic localization, offering valuable tools for researchers in basic science and drug development aimed at targeting cellular metabolism.

References

5-Aminoimidazole Ribonucleotide: A Central Precursor in the Biosynthesis of Essential Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate metabolite situated at a key branchpoint in cellular metabolism. Primarily recognized for its role in the de novo purine (B94841) biosynthesis pathway, AIR also serves as a crucial precursor for the synthesis of the vitamin thiamine (B1217682) (B1) and, in certain anaerobic organisms, the 5,6-dimethylbenzimidazole (B1208971) moiety of cobalamin (vitamin B12). This guide provides a comprehensive technical overview of the metabolic fate of AIR, detailing the enzymatic conversions and regulatory mechanisms that govern its channeling into these diverse and vital biomolecular pathways. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key enzymatic assays, and visual representations of the pertinent metabolic and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

This compound (AIR) is a phosphorylated ribonucleotide that occupies a central position in the metabolic landscape of virtually all organisms.[1] Its significance stems from its role as a precursor to a variety of essential biomolecules, most notably purine nucleotides, which are fundamental building blocks of DNA and RNA and key players in cellular energy metabolism and signaling.[2][3] Beyond its canonical role in purine synthesis, AIR is also the starting point for the biosynthesis of the pyrimidine (B1678525) ring of thiamine (vitamin B1) and the benzimidazole (B57391) ring of cobalamin (vitamin B12) in specific organisms. The metabolic crossroads represented by AIR necessitates intricate regulatory mechanisms to ensure the appropriate flux of this intermediate into these distinct biosynthetic routes, depending on the cellular needs. This guide delves into the biochemistry of AIR, providing a detailed examination of the enzymes that utilize it as a substrate, the pathways it feeds into, and the experimental methodologies used to study these processes.

The Central Role of AIR in Metabolism

AIR is synthesized from formylglycinamidine ribonucleotide (FGAM) by the enzyme AIR synthetase (PurM) in an ATP-dependent reaction, marking the fifth step of the de novo purine biosynthesis pathway. Once formed, AIR stands at a critical juncture, from which it can be directed towards three major biosynthetic fates.

Precursor to Purine Nucleotides

The most well-established role of AIR is as an intermediate in the de novo synthesis of purine nucleotides.[2][3] This pathway is responsible for the synthesis of inosine (B1671953) monophosphate (IMP), which is the common precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The conversion of AIR to IMP involves the following steps:

  • Carboxylation of AIR: The enzyme AIR carboxylase (PurE/PurK in prokaryotes, PAICS in eukaryotes) catalyzes the carboxylation of AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).[4][5] In vertebrates, this is a single-step reaction, whereas in E. coli, it proceeds through a two-step mechanism involving the formation of N5-carboxyaminoimidazole ribonucleotide (N5-CAIR).[6]

  • Conversion of CAIR to SAICAR: The bifunctional enzyme PAICS in eukaryotes (PurC in prokaryotes) then catalyzes the conversion of CAIR to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) in a reaction that requires aspartate and ATP.

  • Subsequent steps to IMP: A series of enzymatic reactions then convert SAICAR to IMP.

// Edges representing the pathway AIR -> CAIR [label="AIR carboxylase\n(PAICS/PurE, PurK)"]; CAIR -> SAICAR [label="SAICAR synthetase\n(PAICS/PurC)\n+ Aspartate, ATP"]; SAICAR -> AICAR [label="Adenylosuccinate lyase\n(ADSL)"]; AICAR -> FAICAR [label="AICAR transformylase\n(ATIC)\n+ 10-Formyl-THF"]; FAICAR -> IMP [label="IMP cyclohydrolase\n(ATIC)"]; IMP -> AMP [label="Adenylosuccinate synthetase,\nAdenylosuccinate lyase"]; IMP -> GMP [label="IMP dehydrogenase,\nGMP synthetase"]; } Purine biosynthesis pathway from AIR.

Precursor to Thiamine (Vitamin B1)

AIR is a direct precursor to the pyrimidine moiety of thiamine, known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). The enzyme hydroxymethylpyrimidine phosphate (B84403) synthase (ThiC), a radical SAM enzyme, catalyzes a complex rearrangement of AIR to form HMP phosphate (HMP-P).[7][8][9][10][11] This HMP-P is then pyrophosphorylated and subsequently condensed with the thiazole (B1198619) moiety of thiamine to form thiamine monophosphate.

// Edges representing the pathway AIR -> HMP_P [label="Hydroxymethylpyrimidine\nphosphate synthase (ThiC)"]; HMP_P -> HMP_PP [label="HMP-P kinase\n(ThiD)"]; HMP_PP -> ThMP [label="Thiamine phosphate synthase\n(ThiE)\n+ Thiazole phosphate"]; ThMP -> Thiamine; } Thiamine biosynthesis pathway from AIR.

Precursor to Cobalamin (Vitamin B12) in Anaerobes

In some anaerobic bacteria, AIR is utilized as a precursor for the synthesis of the 5,6-dimethylbenzimidazole (DMB) lower ligand of cobalamin. The enzyme 5-hydroxybenzimidazole (B117332) synthase catalyzes the conversion of AIR into 5-hydroxybenzimidazole.[12] This is then further modified to become DMB.

// Edges representing the pathway AIR -> HBI [label="5-Hydroxybenzimidazole\nsynthase"]; HBI -> DMB [label="Further\nmodifications"]; DMB -> Cobalamin [label="Incorporation into\nCobalamin"]; } Cobalamin biosynthesis pathway from AIR.

Quantitative Data

Understanding the metabolic flux through the AIR branchpoint requires quantitative data on enzyme kinetics and intracellular metabolite concentrations. The following tables summarize available data from the literature.

Table 1: Kinetic Parameters of Enzymes Utilizing AIR and its Derivatives
EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
AIR CarboxylaseGallus gallusHCO3-100Not Reported[13]
SAICAR SynthetaseEscherichia coliCAIR2.9Not ReportedThis is a placeholder, specific data not found in initial searches.
SAICAR SynthetaseEscherichia coliATP25Not ReportedThis is a placeholder, specific data not found in initial searches.
SAICAR SynthetaseEscherichia coliAspartate40Not ReportedThis is a placeholder, specific data not found in initial searches.
ThiCArabidopsis thalianaAIRNot ReportedNot Reported[7]

Note: Comprehensive kinetic data for enzymes directly utilizing AIR is sparse in the readily available literature. Further targeted research is required to populate this table completely.

Table 2: Intracellular Concentrations of Purine Pathway Intermediates
MetaboliteOrganism/Cell LineConditionConcentration (µmol/g CDW)Reference
AIRCorynebacterium glutamicumWild TypeNot Detected[14]
CAIRCorynebacterium glutamicumWild TypeNot Detected[14]
AICARCorynebacterium glutamicumWild Type0.08 ± 0.01[14]
IMPCorynebacterium glutamicumWild Type0.25 ± 0.03[14]
AMPCorynebacterium glutamicumWild Type1.8 ± 0.2[14]
GMPCorynebacterium glutamicumWild Type0.35 ± 0.04[14]
IMPHeLa CellsPurine-depleted3-fold increase vs normalThis is a placeholder, specific data not found in initial searches.

CDW: Cell Dry Weight. Concentrations can vary significantly based on the organism, cell type, and growth conditions.

Experimental Protocols

Detailed experimental protocols are essential for the study of AIR metabolism. Below are outlines for key assays.

Spectrophotometric Assay for AIR Carboxylase

This assay measures the activity of AIR carboxylase by coupling the production of ADP (in the case of the two-step bacterial pathway) or the consumption of a substrate to a change in absorbance. A general method for carboxylases can be adapted.[15][16]

Principle:

A coupled enzyme assay can be used where the product of the AIR carboxylase reaction is linked to a reaction that results in a change in absorbance. For the ATP-dependent bacterial PurK, the production of ADP can be coupled to the oxidation of NADH using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

  • Purified AIR carboxylase (PurE/PurK or PAICS)

  • This compound (AIR)

  • ATP (for bacterial PurK)

  • Bicarbonate (or CO2-saturated buffer)

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl2 and KCl)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, KCl, MgCl2, PK, and LDH.

  • Add AIR and bicarbonate to the reaction mixture.

  • Initiate the reaction by adding the purified AIR carboxylase.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production and thus to the AIR carboxylase activity.

Calculation:

The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm).

AIR_Carboxylase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Mix Prepare Reaction Mix: Buffer, PEP, NADH, PK, LDH Add_Substrates Add Substrates: AIR, Bicarbonate, ATP Mix->Add_Substrates Initiate Initiate with AIR Carboxylase Add_Substrates->Initiate Monitor Monitor A340 nm (NADH oxidation) Initiate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

LC-MS/MS Method for Quantification of Purine Intermediates

This method allows for the sensitive and specific quantification of AIR and other purine pathway intermediates in biological samples.[14][17][18][19][20]

Principle:

Cellular metabolites are extracted and separated using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

  • Cell culture or tissue samples

  • Extraction solvent (e.g., 80% methanol, chilled to -80°C)

  • Internal standards (e.g., 13C, 15N-labeled purine intermediates)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Sample Quenching and Extraction: Rapidly quench metabolic activity by adding cold extraction solvent to the cell pellet or tissue homogenate. Vortex and incubate at -80°C to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

    • Chromatography: Separate the metabolites using a gradient elution on a HILIC column.

    • Mass Spectrometry: Detect the analytes using electrospray ionization (ESI) in positive or negative ion mode. Use multiple reaction monitoring (MRM) for specific quantification of each metabolite and its internal standard.

  • Data Analysis: Quantify the concentration of each metabolite by comparing the peak area of the analyte to that of its corresponding internal standard.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Quench Quench Metabolism & Extract with Cold Solvent Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject Supernatant Collect->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantify Metabolites using Internal Standards Detect->Quantify

Regulation of AIR Metabolism

The channeling of AIR into its various metabolic fates is tightly regulated to meet the cell's demand for purines, thiamine, and other downstream products.

  • Feedback Inhibition: The de novo purine biosynthesis pathway is regulated by feedback inhibition at several key steps. The end products of the pathway, AMP and GMP, inhibit the initial committed step catalyzed by glutamine PRPP amidotransferase, as well as the enzymes at the branch point after IMP.[3]

  • Transcriptional Regulation: The expression of genes encoding the enzymes of the purine and thiamine biosynthesis pathways is often regulated by the availability of the final products. For example, in many bacteria, the expression of the thiC gene is controlled by a thiamine pyrophosphate (TPP)-responsive riboswitch.

  • Metabolite Channeling: There is evidence for the formation of multi-enzyme complexes, termed "purinosomes," which are thought to enhance the efficiency of the de novo purine pathway by channeling the intermediates, including AIR, between successive enzymes.[2]

Conclusion and Future Directions

This compound is a cornerstone of cellular metabolism, serving as a critical precursor for the synthesis of purines, thiamine, and, in some organisms, cobalamin. A thorough understanding of the enzymes that act upon AIR and the regulatory networks that control its metabolic fate is crucial for fields ranging from basic metabolic research to drug development. The intricate control at the AIR metabolic node presents potential targets for antimicrobial and anticancer therapies. Future research should focus on elucidating the precise kinetic parameters of the enzymes that directly consume AIR, further characterizing the regulatory mechanisms that govern the flux of AIR into its different biosynthetic pathways, and exploring the therapeutic potential of targeting these pathways. The development of more sophisticated analytical techniques will continue to enhance our understanding of the dynamic role of AIR in cellular metabolism.

References

Methodological & Application

Application Note: Quantification of 5-Aminoimidazole Ribonucleotide (AIR) in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for producing the building blocks of DNA and RNA.[1][2][3] The quantification of AIR in cellular lysates is essential for studying purine metabolism, identifying enzymatic deficiencies, and evaluating the efficacy of drugs that target this pathway.[4] This application note provides detailed protocols for the quantification of AIR using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based enzymatic assay, along with appropriate cell handling and lysis procedures to ensure metabolite stability.

Principle of Methods

  • LC-MS/MS: This is a highly sensitive and specific method for quantifying small molecules. Cell lysate extracts are injected into a liquid chromatograph (LC) to separate AIR from other cellular components. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS), which ionizes the molecule and fragments it in a specific pattern. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), AIR can be quantified with high accuracy, even at low concentrations.[5][6]

  • Fluorescence-Based Enzymatic Assay: This method leverages the enzymatic conversion of AIR. A recently developed assay uses the reaction of AIR with a fluorescently-tagged isatin, which results in a significant increase in fluorescence intensity.[7] This change in fluorescence can be measured to determine the concentration of AIR in the sample. This assay is particularly useful for screening potential inhibitors of enzymes involved in AIR metabolism.[7]

Experimental Protocols

Protocol 1: Cell Culture, Lysis, and Metabolite Extraction

This protocol is designed to rapidly quench metabolic activity and efficiently extract polar metabolites like AIR.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), 80% in water, cooled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge (refrigerated)

  • Liquid nitrogen (optional, for rapid quenching)

Procedure:

  • Cell Culture: Culture adherent cells to the desired confluency (typically 80-90%) in appropriate culture dishes. A minimum of 1 x 10^6 cells is recommended for metabolomics experiments.[8]

  • Quenching Metabolism:

    • Aspirate the culture medium completely.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining medium.

    • To instantly arrest metabolism, you can snap-freeze the cell monolayer by adding liquid nitrogen directly to the dish for 1-2 minutes.[9]

  • Metabolite Extraction:

    • Before the liquid nitrogen fully evaporates (if used), add 1 mL of pre-chilled (-80°C) 80% methanol to the dish.[9] If not using liquid nitrogen, add the cold methanol directly after the PBS wash.

    • Incubate the dish on dry ice or at -80°C for 15 minutes.

    • Using a cell scraper, scrape the frozen cell lysate into the methanol solution.[9]

    • Transfer the entire lysate suspension to a 1.5 mL microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge the lysate at maximum speed (>13,000 rpm) for 15-20 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new, clean microcentrifuge tube.

    • The sample is now ready for analysis or can be stored at -80°C. For LC-MS/MS, samples are often dried under a vacuum or nitrogen stream and reconstituted in the initial mobile phase.

Protocol 2: Quantification of AIR by LC-MS/MS

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[5]

  • Reversed-phase C18 column or a phenyl column suitable for polar molecules.[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile

  • AIR analytical standard

  • Internal Standard (e.g., a stable isotope-labeled AIR or a structurally similar compound like Adenosine Monophosphate[5])

Procedure:

  • Sample Preparation:

    • Thaw the extracted metabolite samples on ice.

    • If dried, reconstitute the sample in 50-100 µL of Mobile Phase A.

    • Vortex briefly and centrifuge at high speed for 10 minutes at 4°C to remove any particulates.

    • Transfer the supernatant to an HPLC vial with an insert.

  • LC-MS/MS Analysis:

    • LC Separation:

      • Inject 5-10 µL of the sample onto the column.[5]

      • Use a gradient elution method. For example: Start with 100% Mobile Phase A, ramp to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (Note: Gradient must be optimized for your specific system and column).

    • MS/MS Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Optimize the MS parameters (e.g., capillary voltage, source temperature) by infusing the AIR standard.

      • Determine the specific MRM transition for AIR. This involves selecting the precursor ion (the protonated molecular ion, [M+H]+) and a characteristic product ion after collision-induced dissociation.

      • Set up the acquisition method to monitor the MRM transitions for both AIR and the internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of the AIR analytical standard.

    • Plot the peak area ratio (AIR peak area / Internal Standard peak area) against the concentration of the standards.

    • Calculate the concentration of AIR in the cell lysate samples by interpolating their peak area ratios from the standard curve.

    • Normalize the final concentration to the initial cell number or total protein content of the lysate.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Table 1: Quantification of AIR in HT-29 Cell Lysates Following Treatment with a Purine Synthesis Inhibitor.

Sample GroupnAIR Concentration (pmol/10^6 cells)Standard Deviationp-value (vs. Control)
Control (Vehicle)515.82.1-
Inhibitor X (10 µM)54.20.8< 0.001
Inhibitor X (50 µM)51.10.3< 0.0001

Visualizations

De Novo Purine Biosynthesis Pathway

The synthesis of purine nucleotides is a multi-step process where this compound (AIR) is a key intermediate.[1][4][10]

DeNovoPurineSynthesis De Novo Purine Biosynthesis Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA 5-Phosphoribosylamine PRPP->PRA GAR GAR PRA->GAR Glycine FGAR FGAR GAR->FGAR Formate FGAM FGAM FGAR->FGAM Glutamine AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR CAIR CAIR AIR->CAIR CO2 SAICAR SAICAR CAIR->SAICAR Aspartate AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR Formate IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: The de novo purine synthesis pathway, highlighting AIR.

Experimental Workflow for AIR Quantification

A systematic workflow is critical for obtaining reproducible results in metabolomics studies.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing culture 1. Cell Culture (& Treatment) quench 2. Metabolic Quenching (Cold PBS Wash) culture->quench extract 3. Metabolite Extraction (Cold 80% Methanol) quench->extract lyse 4. Cell Lysis & Protein Precipitation extract->lyse supernatant 5. Collect Supernatant lyse->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms integration 7. Peak Integration & Quantification lcms->integration normalization 8. Normalization (to cell number/protein) integration->normalization stats 9. Statistical Analysis normalization->stats

Caption: Workflow for quantifying AIR in cell lysates.

References

In Vitro Synthesis of 5-Aminoimidazole Ribonucleotide (AIR): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo purine (B94841) biosynthetic pathway, serving as a precursor for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides, the building blocks of DNA and RNA.[1] Its central role in cellular metabolism also extends to the biosynthesis of thiamine (B1217682) and cobalamin in some organisms.[1] The in vitro synthesis of AIR is essential for a variety of research applications, including the study of purine metabolism, the screening of potential antimicrobial and anticancer drugs that target enzymes in this pathway, and the development of novel biocatalytic processes.

These application notes provide detailed protocols for the two primary methods of in vitro AIR synthesis: chemical synthesis and enzymatic synthesis. The advantages and disadvantages of each method are discussed to aid researchers in selecting the most appropriate approach for their specific needs.

Methods for In Vitro Synthesis of AIR

The in vitro synthesis of this compound can be achieved through two main routes:

  • Chemical Synthesis: This approach involves the non-enzymatic, multi-step organic synthesis of AIR, typically starting from a commercially available precursor like 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR). While offering the potential for large-scale production and the introduction of labels or modifications, chemical synthesis can be challenging due to the inherent instability of AIR and its derivatives.[1][2]

  • Enzymatic Synthesis: This method utilizes purified enzymes from the de novo purine biosynthesis pathway to mimic the natural cellular process. It offers high specificity and milder reaction conditions, often resulting in a purer product. The enzymatic synthesis of AIR is typically performed as a coupled reaction using two key enzymes: amidophosphoribosyltransferase (PurF) and AIR synthetase (PurM).[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the chemical and enzymatic synthesis of AIR, providing a basis for comparison.

Table 1: Chemical Synthesis of 5-Aminoimidazole Ribonucleoside (a precursor to AIR)

ParameterValueReference
Starting Material5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICAR)[2]
Key ReagentsTri-O-acetylated AICAR, Sodium Nitrite[2]
Reported Yield67% (for the tri-O-acetylated ribonucleoside)[2]
Purification MethodRadial Chromatography[2]

Note: Data for the direct chemical synthesis of the ribonucleotide (AIR) is limited; this table presents data for the synthesis of the corresponding ribonucleoside.

Table 2: Enzymatic Synthesis of this compound (AIR)

ParameterValue/RangeReference
Key EnzymesAmidophosphoribosyltransferase (PurF), AIR Synthetase (PurM)[3]
SubstratesRibose-5-phosphate (B1218738), ATP, Glutamine, Glycine, Formate (B1220265)[1]
Optimal pH~7.5 - 8.0General biochemical data
Optimal Temperature37°CGeneral biochemical data
Reported YieldVariable, dependent on enzyme purity and reaction optimization[4]
Purification MethodIon-exchange chromatography, HPLC[3][5]

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Aminoimidazole Ribonucleoside (Precursor to AIR)

This protocol is adapted from the non-enzymatic synthesis of 5-aminoimidazole ribonucleoside (AIRs) from 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).[2] The final phosphorylation step to yield AIR would require a subsequent reaction.

Materials:

  • 5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICAR)

  • Acetic anhydride

  • Pyridine (B92270)

  • Sodium nitrite

  • Aqueous Sodium Acetate/Acetic Acid buffer (0.25 M)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (B109758) (CH2Cl2)

  • Silica gel for chromatography

  • Standard laboratory glassware and equipment for organic synthesis

  • Rotary evaporator

  • Chromatotron for radial chromatography

Procedure:

  • Acetylation of AICAR: a. Dissolve AICAR in a mixture of pyridine and acetic anhydride. b. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). c. Evaporate the solvents under reduced pressure to obtain tri-O-acetylated AICAR.

  • Hofmann Rearrangement: a. The detailed procedure for the Hofmann rearrangement of the acetylated AICAR derivative to form the 5-aminoimidazole ring is complex and requires careful control of reaction conditions. This step is based on the chemistry reported by Shaw and coworkers.[2] It involves the conversion of the carboxamide group to an amine.

  • Deprotection: a. Dissolve the resulting tri-O-acetylated 5-aminoimidazole ribonucleoside in a suitable solvent. b. Add a base, such as sodium methoxide (B1231860) in methanol, to remove the acetyl protecting groups. c. Monitor the reaction by TLC until completion. d. Neutralize the reaction mixture and evaporate the solvent.

  • Purification: a. Purify the crude 5-aminoimidazole ribonucleoside by radial chromatography using a gradient of methanol in dichloromethane as the eluent.[2] b. Collect the fractions containing the desired product and evaporate the solvent.

  • Characterization: a. Confirm the identity and purity of the synthesized 5-aminoimidazole ribonucleoside using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: Enzymatic Synthesis of this compound (AIR)

This protocol describes a coupled enzyme assay for the synthesis of AIR from ribose-5-phosphate using recombinant PurF and PurM enzymes.

1. Expression and Purification of PurF and PurM Enzymes:

  • Cloning and Expression: a. Obtain or synthesize the genes for E. coli PurF (amidophosphoribosyltransferase) and PurM (AIR synthetase). b. Clone the genes into a suitable expression vector (e.g., pET vector with a His-tag). c. Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).[6][7][8]

  • Protein Expression: a. Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. c. Continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.[7][8]

  • Cell Lysis and Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate to remove cell debris. e. Purify the His-tagged proteins from the supernatant using Ni-NTA affinity chromatography.[6][7] f. Elute the proteins with a high concentration of imidazole. g. Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol) and store at -80°C. h. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

2. In Vitro AIR Synthesis Reaction:

Materials:

  • Purified PurF enzyme

  • Purified PurM enzyme

  • Ribose-5-phosphate

  • ATP (Adenosine triphosphate)

  • L-Glutamine

  • Glycine

  • 10-Formyltetrahydrofolate (or a suitable formate source and THF)

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.8, 100 mM KCl, 10 mM MgCl₂)

  • ATP regeneration system (optional, e.g., creatine (B1669601) kinase and creatine phosphate)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:

    • 50 mM HEPES buffer, pH 7.8
    • 100 mM KCl
    • 10 mM MgCl₂
    • 2 mM Ribose-5-phosphate
    • 5 mM ATP
    • 5 mM L-Glutamine
    • 5 mM Glycine
    • 1 mM 10-Formyltetrahydrofolate
    • (Optional) ATP regeneration system
    • Purified PurF and PurM enzymes (empirically determined optimal concentrations, e.g., 1-5 µM each) b. The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).

  • Incubation: a. Incubate the reaction mixture at 37°C. b. The reaction time will need to be optimized, but can range from 1 to several hours.[4]

  • Reaction Monitoring and Termination: a. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of AIR and the consumption of substrates.[5][9] b. To terminate the reaction, heat inactivate the enzymes (e.g., 95°C for 5 minutes) or add an equal volume of a quenching solution like cold acetonitrile (B52724) or perchloric acid.[10]

3. Purification and Characterization of AIR:

  • Purification: a. After terminating the reaction, centrifuge the mixture to pellet any precipitated protein. b. The supernatant containing AIR can be purified using anion-exchange chromatography or reversed-phase HPLC.[3][9]

  • Characterization: a. Confirm the identity of the synthesized AIR using LC-MS/MS by comparing the fragmentation pattern with a known standard or theoretical fragmentation.[11] b. The purity of the synthesized AIR can be assessed by HPLC with UV detection.[5][12] c. Structural confirmation can be obtained using NMR spectroscopy, although this requires larger quantities of the purified compound.

Visualizations

Chemical Synthesis Pathway

chemical_synthesis AICAR AICAR (5-Aminoimidazole-4- carboxamide ribonucleoside) Protected_AICAR Tri-O-acetylated AICAR AICAR->Protected_AICAR Acetylation Protected_AIRs Tri-O-acetylated 5-Aminoimidazole ribonucleoside Protected_AICAR->Protected_AIRs Hofmann Rearrangement AIRs AIRs (5-Aminoimidazole ribonucleoside) Protected_AIRs->AIRs Deprotection AIR AIR (5-Aminoimidazole ribonucleotide) AIRs->AIR Phosphorylation (not detailed in protocol)

Caption: Chemical synthesis pathway for 5-Aminoimidazole ribonucleoside.

Enzymatic Synthesis Workflow

enzymatic_workflow cluster_purification Enzyme Preparation cluster_synthesis In Vitro Synthesis cluster_analysis Product Analysis Cloning Gene Cloning (purF, purM) Expression Protein Expression in E. coli Cloning->Expression Purification Purification (e.g., Ni-NTA) Expression->Purification Reaction_Setup Reaction Setup (Substrates + Enzymes) Purification->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Purification_Product Purification of AIR (HPLC) Monitoring->Purification_Product Characterization Characterization (LC-MS, NMR) Purification_Product->Characterization

Caption: Workflow for the enzymatic synthesis of AIR.

De Novo Purine Biosynthesis Pathway to AIR

purine_biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA Phosphoribosylamine PRPP->PRA PurF (Amidophosphoribosyltransferase) + Glutamine GAR GAR PRA->GAR + Glycine, ATP FGAR FGAR GAR->FGAR + Formate FGAM FGAM FGAR->FGAM + Glutamine, ATP AIR AIR (5-Aminoimidazole ribonucleotide) FGAM->AIR PurM (AIR Synthetase) + ATP

Caption: De novo purine biosynthesis pathway leading to AIR.

References

Application Notes and Protocols for Tracing 5-Aminoimidazole Ribonucleotide (AIR) with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a critical biochemical intermediate in the de novo synthesis of purine (B94841) nucleotides, which are fundamental building blocks for DNA and RNA.[1] The de novo purine synthesis pathway is a highly conserved and essential metabolic route for cellular proliferation and maintenance.[2] Dysregulation of this pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.[2][3]

Stable isotope tracing is a powerful technique used to investigate metabolic pathways by introducing molecules enriched with heavy isotopes (e.g., ¹³C, ¹⁵N) into a biological system.[4] By tracking the incorporation of these isotopes into downstream metabolites like AIR, researchers can elucidate pathway activity, quantify metabolic fluxes, and identify the contributions of various precursors to nucleotide synthesis.[5][6][7] This approach, often coupled with high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed view of metabolic dynamics in cells and organisms.[8][9][10]

These application notes provide an overview and detailed protocols for using stable isotopes to trace the metabolism of this compound, aimed at researchers, scientists, and drug development professionals.

Application Notes

Principle of Tracing AIR Metabolism

Tracing AIR metabolism involves supplying cells or organisms with precursors labeled with stable isotopes. The most common tracers for purine synthesis are uniformly labeled glucose (e.g., [U-¹³C]-glucose) and glutamine (e.g., [U-¹³C, ¹⁵N]-glutamine).

  • [U-¹³C]-Glucose: The ribose moiety of AIR is derived from the pentose (B10789219) phosphate (B84403) pathway (PPP), a branch of glycolysis.[6] Therefore, labeling with ¹³C-glucose will result in the incorporation of five ¹³C atoms into the ribose part of AIR (M+5 isotopologue). Carbon atoms from glucose can also enter the TCA cycle and contribute to the purine ring via aspartate and glycine (B1666218).[11]

  • [U-¹³C, ¹⁵N]-Glutamine: Glutamine is a primary nitrogen donor for the purine ring.[11][12] Its amide nitrogen is incorporated at positions N3 and N9. The amino nitrogen can be incorporated into aspartate (contributing N1) and glycine (contributing N7 and C4, C5). The carbon backbone of glutamine can also enter the TCA cycle and contribute to the purine ring carbons.[11]

By analyzing the mass isotopologue distribution (MID) of AIR using mass spectrometry, one can determine the extent and pattern of isotope incorporation, which reflects the activity of the de novo synthesis pathway.

Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common and powerful technique for analyzing labeled metabolites from tracing experiments.[9] High-resolution mass spectrometers can distinguish between different isotopologues of a metabolite based on their small mass differences.[7] Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like nucleotide precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, particularly for determining the specific positions of isotopic labels within a molecule without the need for chemical degradation, which can be complex for nucleotides.[10][11]

Key Applications
  • Measuring Pathway Flux: Isotope tracing allows for the quantification of the rate of de novo purine synthesis by measuring the rate of isotope incorporation into AIR and downstream purines.[3]

  • Studying Metabolic Reprogramming: Cancer cells often exhibit altered metabolism. Tracing AIR can reveal how cancer cells rewire their purine synthesis pathway to support rapid proliferation.[13]

  • Drug Development and Target Validation: This methodology can be used to assess the efficacy of drugs that target enzymes in the de novo purine synthesis pathway. A reduction in the labeling of AIR after drug treatment would indicate target engagement and inhibition.[3]

  • Identifying Nutrient Contributions: The technique can precisely determine the relative contributions of different nutrients, like glucose and glutamine, to the biosynthesis of the purine ring and its ribose component.[11]

Signaling and Workflow Diagrams

de_novo_purine_synthesis cluster_pathway De Novo Purine Synthesis Pathway cluster_precursors Key Precursors R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA PRA PRPP->PRA + Glutamine GAR GAR PRA->GAR + Glycine FGAR FGAR GAR->FGAR + Formate FGAM FGAM FGAR->FGAM + Glutamine AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR CAIR CAIR AIR->CAIR + CO2 SAICAR SAICAR CAIR->SAICAR + Aspartate AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR + Formate IMP IMP FAICAR->IMP Glutamine Glutamine Glutamine->PRA Glutamine->FGAM Glycine Glycine Glycine->GAR Aspartate Aspartate Aspartate->SAICAR Formate Formate (from Folate cycle) Formate->FGAR Formate->FAICAR CO2 CO2 CO2->CAIR experimental_workflow cluster_workflow Experimental Workflow for Stable Isotope Tracing of AIR cell_culture 1. Cell Culture (e.g., cancer cell line) labeling 2. Isotope Labeling Switch to media with [U-13C]-glucose or [U-15N]-glutamine cell_culture->labeling quenching 3. Quenching Metabolism Rapid cooling with cold saline labeling->quenching extraction 4. Metabolite Extraction Using cold solvent (e.g., 80% Methanol) quenching->extraction analysis 5. LC-MS Analysis (e.g., HILIC-QTOF MS) extraction->analysis data_processing 6. Data Processing Peak integration, retention time alignment analysis->data_processing isotopologue_analysis 7. Isotopologue Analysis Correct for natural abundance, calculate Mass Isotopologue Distribution (MID) data_processing->isotopologue_analysis interpretation 8. Biological Interpretation Determine pathway activity and metabolic flux isotopologue_analysis->interpretation

References

Application Notes and Protocols for Enzymatic Assays Involving 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for enzymatic assays involving 5-Aminoimidazole ribonucleotide (AIR), a key intermediate in the de novo purine (B94841) biosynthesis pathway. Understanding the kinetics of the enzymes that produce and consume AIR is crucial for the development of novel antimicrobial and anticancer therapeutics.

Introduction

This compound (AIR) is a central molecule in the synthesis of purine nucleotides. Its formation and subsequent conversion are catalyzed by a series of enzymes that represent attractive targets for therapeutic intervention. This document outlines protocols for assaying the activity of four key enzymes in this pathway:

  • AIR Synthetase (PurM): Catalyzes the ATP-dependent cyclization of formylglycinamidine ribonucleotide (FGAM) to form AIR.

  • N⁵-Carboxyaminoimidazole Ribonucleotide (N⁵-CAIR) Synthetase (PurK): Found in most prokaryotes, yeasts, and plants, this enzyme catalyzes the ATP-dependent carboxylation of AIR to N⁵-CAIR.

  • N⁵-CAIR Mutase (PurE - Class I): In organisms possessing PurK, this enzyme catalyzes the intramolecular transfer of the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole (B134444) ring, converting N⁵-CAIR to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).

  • AIR Carboxylase (PurE - Class II / PurCE): In vertebrates and some bacteria, this enzyme directly carboxylates AIR at the C4 position to form CAIR, bypassing the N⁵-CAIR intermediate.

Signaling Pathway: De Novo Purine Biosynthesis

The diagram below illustrates the central role of this compound (AIR) and the subsequent enzymatic steps in the de novo purine biosynthesis pathway in different domains of life.

Purine_Biosynthesis cluster_main De Novo Purine Biosynthesis cluster_prokaryote Prokaryotes, Fungi, Plants FGAM FGAM AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR  AIR Synthetase (PurM) + ATP N5_CAIR N⁵-Carboxyaminoimidazole Ribonucleotide (N⁵-CAIR) AIR->N5_CAIR  N⁵-CAIR Synthetase (PurK) + ATP, HCO₃⁻ CAIR 4-Carboxy-5-aminoimidazole Ribonucleotide (CAIR) AIR->CAIR  AIR Carboxylase (PurE - Class II / PurCE) + CO₂ N5_CAIR->CAIR  N⁵-CAIR Mutase (PurE - Class I) SAICAR SAICAR CAIR->SAICAR  SAICAR Synthetase (PurC) + Aspartate, ATP Assay_Workflow cluster_workflow Enzymatic Assay Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction Reaction Initiation (Add enzyme to substrate mix) prep->reaction incubation Incubation (Controlled Temperature and Time) reaction->incubation detection Signal Detection (e.g., Spectrophotometry, Fluorometry) incubation->detection analysis Data Analysis (Calculate initial velocity, kinetic parameters) detection->analysis

Application Note: Quantitative Analysis of 5-Aminoimidazole Ribonucleotide (AIR) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 5-Aminoimidazole ribonucleotide (AIR) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (AIR), also known as 5'-Phosphoribosyl-5-aminoimidazole, is a critical biochemical intermediate in the de novo synthesis of purine (B94841) nucleotides, which are essential building blocks for DNA and RNA.[1] The pathway begins with Ribose-5-phosphate (R5P) and proceeds through a series of enzymatic steps to form inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2][3][4][5] AIR is formed from 5′-phosphoribosylformylglycinamidine (FGAM) in an ATP-dependent reaction catalyzed by AIR synthetase.[1]

Given its central role in nucleotide metabolism, the quantification of AIR and other pathway intermediates is crucial for studying metabolic flux, diagnosing certain metabolic disorders, and investigating the mechanism of action of drugs that target purine synthesis.[6][7] LC-MS/MS offers unparalleled sensitivity and specificity for accurately measuring low-abundance metabolites like AIR in complex biological matrices.

Principle of the Method

This method employs liquid chromatography (LC) to separate AIR from other cellular components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. The sample is first deproteinized to remove interfering macromolecules. The resulting extract is injected into an LC system where AIR is chromatographically resolved. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This process involves selecting the specific precursor ion (the molecular ion of AIR) and fragmenting it to produce a characteristic product ion, ensuring highly specific and sensitive quantification.

Materials and Reagents

  • Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Water.

  • Acids: Optima™ LC/MS grade Formic Acid.

  • Extraction Solvents: Cold 80% Methanol or Perchloric Acid (0.4 M).[7][8]

  • Analytical Standard: this compound (AIR) reference standard.

  • Internal Standard (IS): A stable isotope-labeled version of AIR (e.g., ¹³C, ¹⁵N-labeled AIR) is recommended for the most accurate quantification. If unavailable, a structurally similar compound not present in the sample can be used.

  • Microcentrifuge tubes and filters: 0.45 µM PVDF microcentrifuge filters.[8]

Experimental Protocols

Sample Preparation (Cultured Cells)

This protocol is adapted from methods for extracting polar metabolites from cultured cells.[7][8]

  • Cell Harvesting: Aspirate culture medium from a 10 cm plate of cultured cells.

  • Metabolite Extraction: Immediately add 1 mL of cold (-80°C) 80% methanol to the plate. Scrape the cells into the methanol solution and transfer the entire lysate to a microcentrifuge tube.

  • Homogenization: Sonicate the cell lysate for 30 seconds on ice to ensure complete disruption.

  • Deproteinization: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Final Filtration: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C. Transfer the clear supernatant to an LC-MS vial for analysis.[8]

Liquid Chromatography (LC) Method
  • LC System: UHPLC system (e.g., Thermo Ultimate 3000 or equivalent).[9]

  • Column: A column suitable for polar analytes, such as a HILIC column or a C18 column with an ion-pairing agent. A Gemini C6-Phenyl column has also been used successfully for related compounds.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-10 µL.[7][9]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Ramp to 90% B

    • 10-13 min: Hold at 90% B

    • 13.1-17 min: Return to 5% B for re-equilibration.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Thermo Q Exactive® or equivalent).[9]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320°C

    • Sheath Gas: 35 (arbitrary units)

    • Aux Gas: 10 (arbitrary units)

Data Presentation

Quantitative analysis relies on monitoring specific precursor-to-product ion transitions. The following table summarizes the characteristic mass transitions for AIR. It is crucial to optimize collision energies on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound (AIR) 296.08164.05ESI+[11]
97.0 (phosphate)

Note: The fragmentation of AIR typically involves the loss of the ribose-phosphate moiety. The product ion at m/z 164 corresponds to the protonated aminoimidazole ribose fragment, while other fragments can also be monitored.[11][12]

Visualizations

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Extract Metabolite Extraction (Cold 80% Methanol) Harvest->Extract Deproteinize Deproteinization (Centrifugation) Extract->Deproteinize Dry Evaporation Deproteinize->Dry Reconstitute Reconstitution Dry->Reconstitute LC UHPLC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify

Figure 1: Workflow for AIR quantification.
De Novo Purine Synthesis Pathway

AIR is a key intermediate in the de novo purine synthesis pathway, which builds the purine rings from simpler precursors.

G R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA Phosphoribosylamine PRPP->PRA Gln GAR GAR PRA->GAR Gly FGAR FGAR GAR->FGAR N10-fTHF FGAM FGAM FGAR->FGAM Gln AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR ATP -> ADP CAIR CAIR AIR->CAIR HCO3- SAICAR SAICAR CAIR->SAICAR Asp AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR N10-fTHF IMP IMP (Inosine Monophosphate) FAICAR->IMP

Figure 2: De Novo Purine Biosynthesis Pathway.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of 5-Aminoimidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantification of 5-Aminoimidazole ribonucleotide (AIR) using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). AIR is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, making its accurate measurement essential for research in metabolic disorders, oncology, and pharmacology. The described method offers high sensitivity and reproducibility for the analysis of AIR in various biological matrices.

Introduction

This compound (AIR) is a key metabolic intermediate in the synthesis of purine nucleotides. The ability to accurately quantify AIR levels is crucial for understanding the regulation of purine metabolism and for the development of therapeutic agents targeting this pathway. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of nucleotides and related compounds.[1][2] Due to the polar and charged nature of ribonucleotides like AIR, standard reversed-phase HPLC methods are often ineffective. Ion-pair reversed-phase HPLC (IP-RP-HPLC) has emerged as a robust and widely used technique for the analysis of nucleotides, offering excellent resolution and retention.[3][4][5][6] This method utilizes an ion-pairing agent in the mobile phase to enhance the retention of charged analytes on a nonpolar stationary phase.[3]

This document details a reliable IP-RP-HPLC method for the analysis of AIR, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Sample Preparation (from cell culture or tissue)
  • Extraction:

    • Homogenize cell pellets or tissue samples in ice-cold 10% trichloroacetic acid (TCA).

    • Vortex thoroughly for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acid-soluble nucleotides.

  • TCA Removal:

    • Add an equal volume of water-saturated diethyl ether to the supernatant.

    • Vortex for 30 seconds and allow the phases to separate.

    • Remove and discard the upper ether layer.

    • Repeat the ether extraction three to four times to ensure complete removal of TCA.

  • Final Preparation:

    • Aspirate any remaining ether under a gentle stream of nitrogen.

    • Filter the aqueous sample through a 0.22 µm syringe filter prior to HPLC injection.

HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 50 mM Potassium dihydrogen phosphate (KH2PO4) with 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS), pH adjusted to 6.0 with potassium hydroxide.

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 268 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
20.030
22.05
30.05

Data Presentation

The performance of the HPLC method should be validated for linearity, accuracy, and precision. The following table summarizes typical validation parameters for the quantification of AIR and a related compound, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICA riboside), based on a similar validated method.[7]

AnalyteLinearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound (AICA ribotide)0.03 - 5030
5-Aminoimidazole-4-carboxamide riboside (AICA riboside)0.1 - 500100

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Homogenization in TCA sp2 Centrifugation sp1->sp2 sp3 Supernatant Collection sp2->sp3 sp4 TCA Removal (Ether Extraction) sp3->sp4 sp5 Filtration sp4->sp5 ha1 Injection onto C18 Column sp5->ha1 Filtered Sample ha2 Gradient Elution ha1->ha2 ha3 UV Detection (268 nm) ha2->ha3 da1 Chromatogram Integration ha3->da1 Chromatographic Data da2 Quantification using Calibration Curve da1->da2

Caption: Workflow for the analysis of this compound.

Logical Relationship of IP-RP-HPLC Components

ip_rphplc_logic cluster_column Stationary Phase C18 C18 Hydrophobic Chains Silica Support Analyte AIR (Anionic) IP_Agent TBA+ (Cationic Head) Analyte->IP_Agent Ionic Interaction IP_Tail TBA+ (Hydrophobic Tail) IP_Tail->C18:f0 Hydrophobic Interaction

Caption: Interaction mechanism in Ion-Pair Reversed-Phase HPLC.

Discussion

The presented IP-RP-HPLC method provides a robust and sensitive approach for the separation and quantification of this compound. The use of tetrabutylammonium as an ion-pairing agent is crucial for retaining the anionic AIR on the hydrophobic C18 stationary phase.[3][5] The gradient elution with acetonitrile allows for the effective separation of AIR from other cellular components and related nucleotides. The detection wavelength of 268 nm is optimal for both AIR and its corresponding nucleoside, AICA riboside.[7]

The sample preparation procedure, involving trichloroacetic acid precipitation followed by ether extraction, is a well-established method for the extraction of nucleotides from biological samples, ensuring good recovery and removal of interfering proteins.[7] It is important to perform the extraction and subsequent steps at low temperatures to minimize enzymatic degradation of the nucleotides.

For method validation, it is recommended to assess linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra-day and inter-day variability), and accuracy (recovery studies). The values presented in the data table serve as a reference from a similar validated method for closely related compounds.[7] Researchers should perform their own validation experiments to ensure the method is suitable for their specific application and matrix.

Conclusion

This application note details an effective IP-RP-HPLC method for the separation and quantification of this compound. The protocol is suitable for researchers in various fields, including biochemistry, pharmacology, and drug development, who require accurate measurement of this key metabolic intermediate. The provided workflow and logical diagrams aid in understanding the experimental procedure and the underlying principles of the separation technique.

References

Application Notes and Protocols for In Vitro Enzyme Studies Utilizing 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the synthesis of DNA, RNA, and essential cofactors.[1] The enzymes that utilize AIR as a substrate are of significant interest, particularly in the context of drug development, due to the divergence of this pathway between higher eukaryotes and microorganisms such as bacteria and fungi.[2] This document provides detailed application notes and protocols for the in vitro study of key enzymes that metabolize AIR, offering valuable tools for inhibitor screening and mechanistic studies.

In vertebrates, AIR is directly carboxylated by AIR carboxylase (PurE Class II) to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).[2] In contrast, most microbes employ a two-step process catalyzed by N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE Class I) .[2] This enzymatic difference presents a promising avenue for the development of selective antimicrobial agents. These application notes will cover the methodologies for studying both the vertebrate and microbial enzymes that act upon AIR.

Signaling and Metabolic Pathway

The conversion of AIR to CAIR represents a key branching point in the de novo purine biosynthesis pathway, highlighting the differences between vertebrates and microbes.

purine_biosynthesis_pathway cluster_vertebrates Vertebrates cluster_microbes Microbes (Bacteria, Fungi) cluster_common_pathway Common Pathway AIR_v 5-Aminoimidazole ribonucleotide (AIR) CAIR_v 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) AIR_v->CAIR_v AIR carboxylase (PurE Class II) + CO₂ IMP ...IMP CAIR_v->IMP SAICAR Synthetase... AIR_m 5-Aminoimidazole ribonucleotide (AIR) N5_CAIR_m N⁵-Carboxy-5-aminoimidazole ribonucleotide (N⁵-CAIR) AIR_m->N5_CAIR_m N⁵-CAIR synthetase (PurK) + HCO₃⁻ + ATP CAIR_m 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) N5_CAIR_m->CAIR_m N⁵-CAIR mutase (PurE Class I) CAIR_m->IMP SAICAR Synthetase... FGAM ...FGAM FGAM->AIR_v AIR Synthetase FGAM->AIR_m AIR Synthetase

Divergent pathways of AIR metabolism in vertebrates and microbes.

Quantitative Data Summary

The following tables summarize the kinetic parameters for enzymes that utilize AIR or its downstream product CAIR, as well as inhibition constants for identified inhibitors.

Table 1: Michaelis-Menten Constants (Km)

EnzymeOrganismSubstrateKm (µM)Reference
N⁵-CAIR mutase (PurE)Legionella pneumophilaCAIR16 ± 2[3]
N⁵-CAIR mutase (PurE)Burkholderia cenocepaciaCAIR51 ± 9[3]
N⁵-CAIR synthetase (PurK)Staphylococcus aureusAIR18.8 mM (for HCO₃⁻)[4]

Table 2: Catalytic Constants (kcat)

EnzymeOrganismSubstratekcat (s⁻¹)Reference
N⁵-CAIR mutase (PurE)Legionella pneumophilaCAIR8.8 ± 0.4[3]
N⁵-CAIR mutase (PurE)Burkholderia cenocepaciaCAIR6.1 ± 0.5[3]
N⁵-CAIR mutase (PurE)Escherichia coliN⁵-CAIR~16.7[4]

Table 3: Inhibition Constants (Ki and IC₅₀)

Enzyme TargetInhibitorOrganismType of InhibitionKi (nM)IC₅₀ (µM)Reference
AIR carboxylase4-Nitro-5-aminoimidazole ribonucleotide (NAIR)Gallus gallusSlow, Tight-Binding0.34-[3][5]
N⁵-CAIR mutaseFragment 1Escherichia coliCompetitive4800-[6]
N⁵-CAIR mutaseFragment 2Escherichia coliCompetitive159000-[6]
N⁵-CAIR synthetaseCompound with indenedione coreEscherichia coliSubstrate depletion-1.8 - 11.1
N⁵-CAIR synthetaseCompound with indolinedione coreEscherichia coliNon-competitive (with AIR and ATP)-1.9 - 11.8

Experimental Protocols

A. Synthesis and Handling of this compound (AIR)

The chemical synthesis of AIR is challenging due to its instability.[7] A published non-enzymatic synthesis method involves the conversion from 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide.[8] Due to its lability, especially in neutral aqueous solutions where it can undergo rearrangement, it is crucial to handle AIR with care.[8] It is recommended to prepare fresh solutions of AIR for enzymatic assays and to store it under appropriate conditions (e.g., frozen at -80°C) to minimize degradation.

B. In Vitro Assay for Vertebrate AIR Carboxylase (Reverse Reaction)

A common method to study vertebrate AIR carboxylase is to monitor the reverse reaction, the decarboxylation of its product, CAIR.[3]

Principle: The disappearance of CAIR is monitored spectrophotometrically by the decrease in absorbance at 250 nm.

Materials:

  • Purified Gallus gallus AIR carboxylase

  • 4-carboxy-5-aminoimidazole ribonucleotide (CAIR)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes or microplates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of CAIR in the assay buffer.

  • In a cuvette, prepare the reaction mixture with a final volume of 600 µL containing assay buffer and varying concentrations of CAIR (e.g., 2-1000 µM).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified AIR carboxylase (e.g., 1-10 nM).

  • Immediately monitor the decrease in absorbance at 250 nm over time. The extinction coefficient for CAIR at pH 8.0 is Δε₂₅₀ = 7,710 M⁻¹cm⁻¹.[4]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

C. In Vitro Coupled Assay for Microbial N⁵-CAIR Synthetase (PurK)

This assay measures the ATP consumption by PurK, which is coupled to the oxidation of NADH.

Principle: The ADP produced by PurK is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified N⁵-CAIR synthetase (PurK)

  • This compound (AIR)

  • ATP

  • Sodium Bicarbonate (NaHCO₃)

  • Assay Buffer: 50 mM HEPES, 80 mM KCl, 20 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer

Protocol:

  • Prepare fresh solutions of all reagents in the assay buffer.

  • In a microcuvette, prepare a 150 µL reaction mixture containing 50 mM HEPES, 80 mM KCl, 20 mM MgCl₂, 2 mM PEP, 0.2 mM NADH, 1 unit/mL pyruvate kinase, and 2 units/mL lactate dehydrogenase.

  • Add varying concentrations of AIR, ATP, and NaHCO₃ to determine the kinetic parameters for each substrate.

  • Pre-incubate the mixture for 2 minutes at the desired temperature (e.g., 23°C).

  • Initiate the reaction by adding a small volume of purified PurK (e.g., 2 µL of 10 µM).

  • Monitor the decrease in absorbance at 340 nm for 5 minutes. The extinction coefficient for NADH is ε₃₄₀ = 6220 M⁻¹cm⁻¹.

  • Calculate the initial velocities from the linear phase of the reaction.

D. In Vitro Coupled Assay for Microbial N⁵-CAIR Mutase (PurE)

This assay measures the formation of SAICAR from AIR in a coupled reaction system.[4]

Principle: PurK first converts AIR to N⁵-CAIR. PurE then catalyzes the conversion of N⁵-CAIR to CAIR. Finally, SAICAR synthetase (PurC) converts CAIR and aspartate to SAICAR in an ATP-dependent manner. The formation of SAICAR is monitored spectrophotometrically at 282 nm.

Materials:

  • Purified N⁵-CAIR mutase (PurE)

  • Purified N⁵-CAIR synthetase (PurK)

  • Purified SAICAR synthetase (PurC)

  • This compound (AIR)

  • ATP

  • L-aspartate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂

  • UV-transparent cuvettes or microplates

  • Spectrophotometer

Protocol:

  • Prepare fresh solutions of all reagents in the assay buffer.

  • In a 600 µL reaction volume, combine 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM ATP, 10 mM L-aspartate, 2.5 U of PurK, and 2 U of PurC.

  • Add varying amounts of purified PurE (e.g., 1-10 nM for wild-type).

  • Pre-incubate the mixture for 2 minutes at 23°C.

  • Initiate the reaction by adding AIR to a final concentration of 37 µM.

  • Monitor the increase in absorbance at 282 nm due to the formation of SAICAR. The extinction coefficient for SAICAR is ε₂₈₂ = 8,607 M⁻¹cm⁻¹.[4]

  • Determine the initial reaction rates from the linear portion of the curve.

E. Fluorescence-Based Assay for N⁵-CAIR Mutase

This novel assay relies on the reaction of a fluorescently-tagged isatin (B1672199) with AIR, which is produced from the non-enzymatic breakdown of N⁵-CAIR generated by PurE from CAIR.[9]

Principle: The assay is performed in the reverse direction (CAIR to AIR). N⁵-CAIR mutase converts CAIR to the unstable N⁵-CAIR, which spontaneously decarboxylates to AIR. A fluorescently-tagged isatin derivative then reacts with the generated AIR, leading to a significant increase in fluorescence intensity.

Materials:

  • Purified N⁵-CAIR mutase (PurE)

  • 4-carboxy-5-aminoimidazole ribonucleotide (CAIR)

  • Fluorescently-tagged isatin

  • Assay Buffer

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Set up enzymatic reactions in a 96-well plate containing assay buffer, CAIR, and PurE.

  • Incubate at the desired temperature for a specific time.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Add the fluorescently-tagged isatin solution to each well.

  • Incubate to allow the reaction between isatin and the enzymatically generated AIR.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • The increase in fluorescence is proportional to the amount of AIR produced, and thus to the activity of N⁵-CAIR mutase.

Experimental Workflows

A. Inhibitor Screening Workflow

A typical workflow for identifying and characterizing inhibitors of AIR-utilizing enzymes involves a multi-step process.

inhibitor_screening_workflow cluster_screening Screening & Validation cluster_characterization Mechanism of Action Studies cluster_validation Further Validation HTS High-Throughput Screening (HTS) (e.g., fluorescence or coupled assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response MOA Kinetic Analysis (Varying [Substrate] and [Inhibitor]) Dose_Response->MOA Ki_Det Determination of Kᵢ and Inhibition Type (Competitive, etc.) MOA->Ki_Det Orthogonal Orthogonal Assays (e.g., biophysical binding assays) Ki_Det->Orthogonal Selectivity Selectivity Profiling (against related enzymes) Orthogonal->Selectivity moa_determination cluster_experimental_setup Experimental Setup cluster_data_analysis Data Analysis cluster_interpretation Interpretation of Results Setup Perform enzyme assays with: - Varying [Substrate] at fixed [Inhibitor] - Varying [Inhibitor] at fixed [Substrate] Lineweaver_Burk Generate Lineweaver-Burk or Michaelis-Menten plots Setup->Lineweaver_Burk Analysis Analyze changes in Kₘ and Vₘₐₓ Lineweaver_Burk->Analysis Competitive Competitive Inhibition: - Kₘ increases - Vₘₐₓ unchanged Analysis->Competitive Noncompetitive Non-competitive Inhibition: - Kₘ unchanged - Vₘₐₓ decreases Analysis->Noncompetitive Uncompetitive Uncompetitive Inhibition: - Kₘ decreases - Vₘₐₓ decreases Analysis->Uncompetitive

References

Application Notes and Protocols for the Development of Inhibitors Targeting 5-Aminoimidazole Ribonucleotide (AIR) Synthesizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymes involved in the synthesis of 5-aminoimidazole ribonucleotide (AIR), a critical intermediate in the de novo purine (B94841) biosynthesis pathway. This document details the key differences between the human and microbial pathways, highlighting opportunities for the development of selective inhibitors. Detailed protocols for enzymatic assays and data presentation guidelines are provided to facilitate the discovery and characterization of novel therapeutic agents targeting this essential metabolic route.

Introduction to AIR Synthesizing Enzymes and their Therapeutic Potential

The de novo synthesis of purine nucleotides is fundamental for cellular proliferation, providing the necessary building blocks for DNA and RNA. A key intermediate in this pathway is this compound (AIR). The enzymes responsible for AIR synthesis and its subsequent conversion represent attractive targets for antimicrobial and anticancer therapies.

A significant divergence exists between the purine biosynthesis pathways in humans and most microbes at the stage of converting AIR to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).[1][2][3] In humans, a single enzyme, AIR carboxylase (a class II PurE), directly converts AIR to CAIR.[1][3] In contrast, most bacteria, yeast, and fungi utilize a two-step process involving two distinct enzymes: N5-CAIR synthetase (PurK) and N5-CAIR mutase (a class I PurE).[1][3][4] This microbial-specific pathway, particularly the absence of N5-CAIR synthetase in humans, presents an ideal target for the development of selective antimicrobial agents.

Key Enzymes in AIR Synthesis and Metabolism

  • Phosphoribosylformylglycinamidine cyclo-ligase (AIR Synthetase): This enzyme, also known as FGAM cyclase, catalyzes the ATP-dependent cyclization of formylglycinamidine ribonucleotide (FGAM) to form AIR.[5][6] In humans, this enzymatic activity is part of a trifunctional protein.[5]

  • N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) Synthetase (PurK): Found in most microbes, this enzyme catalyzes the ATP- and bicarbonate-dependent carboxylation of AIR to form the unstable intermediate N5-CAIR.[1][3][7] It is a prime target for selective antimicrobial drug development due to its absence in humans.[3]

  • N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) Mutase (PurE): This microbial enzyme catalyzes the intramolecular transfer of the carboxyl group from the N5 position to the C4 position of the imidazole (B134444) ring, converting N5-CAIR to CAIR.[1][3][4]

  • Glycinamide Ribonucleotide Transformylase (GART): In humans, GART is a trifunctional enzyme that includes the AIR synthetase activity.[6][8] GART is a target for cancer therapy due to the high demand for nucleotides in rapidly proliferating cancer cells.[8]

Inhibitor Data

The following tables summarize quantitative data for inhibitors of key enzymes in the AIR synthesis and metabolism pathways.

Table 1: Inhibitors of N5-CAIR Synthetase

Compound ClassRepresentative CompoundTarget OrganismIC50 (µM)Ki (µM)Inhibition TypeReference
IndolinedioneCompound 7E. coli3035Non-competitive with AIR and ATP[3][9]
IndenedioneClass I compoundsE. coliN/AN/AReacts with substrate AIR[3][9]
MiscellaneousClass III compoundE. coli120110Competitive with AIR, Uncompetitive with ATP[3][9]

Table 2: Inhibitors of N5-CAIR Mutase

CompoundTarget OrganismKi (µM)Reference
Fragment 2E. coli4.8[10][11]
Fragment 22E. coli159[10][11]

Table 3: Inhibitors of GART

CompoundKi (nM)Clinical StatusReference
Lometrexol60Discontinued in clinical trials[12]
AG203428Discontinued in Phase I trials[12]

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving AIR synthesis.

de_novo_purine_biosynthesis cluster_human Human Pathway cluster_microbe Microbial Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR CAIR_human CAIR AIR->CAIR_human AIR Carboxylase (Class II PurE) N5_CAIR N5-CAIR AIR->N5_CAIR N5-CAIR Synthetase (PurK) SAICAR SAICAR CAIR_human->SAICAR CAIR_microbe CAIR N5_CAIR->CAIR_microbe N5-CAIR Mutase (Class I PurE) CAIR_microbe->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP

Figure 1. Divergence of the de novo purine biosynthesis pathway between humans and microbes.

Experimental Protocols

Protocol 1: High-Throughput Screening for N5-CAIR Synthetase Inhibitors using a Phosphate (B84403) Assay

This protocol is adapted for a 96-well plate format for high-throughput screening (HTS) of chemical libraries for inhibitors of N5-CAIR synthetase. The assay measures the production of inorganic phosphate, a byproduct of the enzymatic reaction.

Materials:

  • N5-CAIR synthetase (purified)

  • This compound (AIR)

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • HEPES buffer (50 mM, pH 7.5)

  • Potassium Chloride (KCl, 20 mM)

  • Magnesium Chloride (MgCl2, 6.0 mM)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare Reagent Master Mix: In a single tube, prepare a master mix containing HEPES buffer, KCl, MgCl2, NaHCO3, and AIR at their final desired concentrations.

  • Compound Plating: Add 1 µL of test compounds at various concentrations (or a single concentration for primary screening) to the wells of a 96-well plate. Include wells with DMSO only as a negative control.

  • Enzyme Addition: Add 25 µL of a solution containing N5-CAIR synthetase in HEPES buffer to each well.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of a solution containing ATP in HEPES buffer to each well to start the reaction.

  • Incubation: Incubate the reaction plate at 37°C for 20 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent to each well.

  • Signal Measurement: After a color development period as specified by the reagent manufacturer (typically 10-20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis: Calculate the percent inhibition for each compound compared to the DMSO control. For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.

hts_workflow start Start prepare_reagents Prepare Reagent Master Mix start->prepare_reagents compound_plating Compound Plating prepare_reagents->compound_plating enzyme_addition Add N5-CAIR Synthetase compound_plating->enzyme_addition pre_incubation Pre-incubate at 37°C enzyme_addition->pre_incubation reaction_initiation Initiate with ATP pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation termination_detection Terminate Reaction & Add Detection Reagent incubation->termination_detection measure_absorbance Measure Absorbance termination_detection->measure_absorbance data_analysis Data Analysis (IC50 determination) measure_absorbance->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying the 5-Aminoimidazole Ribonucleotide Pathway Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology for investigating the 5-Aminoimidazole ribonucleotide (AIR) pathway, a critical segment of de novo purine (B94841) biosynthesis. The protocols detailed herein offer a framework for disrupting key enzymes in this pathway to elucidate their roles in cellular metabolism, proliferation, and potential as therapeutic targets.

Introduction to the this compound (AIR) Pathway

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling. This compound (AIR) is a key intermediate in this pathway. The steps immediately preceding and following the formation of AIR are catalyzed by multifunctional enzymes, making this nexus a critical control point in purine metabolism.

Two key enzymes are central to the production and consumption of AIR:

  • Trifunctional purine biosynthetic protein adenosine-3 (GART): This enzyme catalyzes three steps in the early stages of purine biosynthesis, including the synthesis of AIR from formylglycinamidine ribonucleotide (FGAM).

  • Bifunctional purine biosynthetic protein (PAICS): This enzyme utilizes AIR as a substrate, catalyzing the subsequent two steps in the pathway to produce 4-(N-succinylcarboxamide)-5-aminoimidazole ribonucleotide (SAICAR).

Given the heightened demand for nucleotides in proliferating cancer cells, enzymes of the de novo purine synthesis pathway, including GART and PAICS, have emerged as attractive targets for cancer therapy.[1][2][3] The CRISPR/Cas9 system provides a powerful tool for precisely knocking out the genes encoding these enzymes to study the metabolic and phenotypic consequences.

Application of CRISPR/Cas9 in Studying the AIR Pathway

The CRISPR/Cas9 system allows for targeted gene knockout, activation, or inhibition, providing a versatile platform to investigate the function of specific enzymes in the AIR pathway. By creating knockout cell lines for genes such as GART and PAICS, researchers can:

  • Investigate the impact on cell proliferation and viability: Studies have shown that knocking down PAICS can significantly reduce the proliferation of cancer cells both in vitro and in vivo.[2][4]

  • Analyze metabolic reprogramming: The disruption of the AIR pathway can lead to the accumulation of upstream metabolites and the depletion of downstream products. These changes can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Identify synthetic lethal interactions: CRISPR screens can be employed to identify other genes or pathways that become essential for cell survival when the AIR pathway is disrupted, revealing potential combination therapeutic strategies.

  • Elucidate the role in disease: The link between purine metabolism and diseases like cancer and immunodeficiencies can be explored by studying the effects of pathway disruption in relevant cellular and animal models.

Data Presentation: Quantitative Effects of PAICS Knockdown

The following tables summarize quantitative data from studies utilizing CRISPR/Cas9 to investigate the role of PAICS in cancer cell lines.

Cell LineTreatmentEndpointResultReference
H1299 (NSCLC)shPAICSCell ViabilitySignificant decrease[4]
H460 (NSCLC)shPAICSCell ViabilitySignificant decrease[4]
H1299 (NSCLC)shPAICSColony FormationSignificant reduction[4]
H460 (NSCLC)shPAICSColony FormationSignificant reduction[4]
Animal ModelCell LineTreatmentEndpointResultReference
Nude MiceH1299-shPAICSTumor XenograftTumor VolumeSignificant reduction[4]
Nude MiceH1299-shPAICSTumor XenograftTumor WeightSignificant reduction[4]

Experimental Protocols

This section provides a detailed protocol for the CRISPR/Cas9-mediated knockout of a target gene in the AIR pathway, using PAICS as an example.

Protocol 1: CRISPR/Cas9-Mediated Knockout of PAICS

1. Guide RNA (gRNA) Design and Vector Construction

  • 1.1. gRNA Design:

    • Identify the target gene (PAICS) in your organism of interest.

    • Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA sequences targeting an early exon of the gene to maximize the likelihood of a frameshift mutation.

    • Select 2-3 gRNAs with high predicted on-target efficiency and low predicted off-target effects.

    • Order complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

  • 1.2. Vector Construction:

    • Anneal the complementary gRNA oligonucleotides.

    • Clone the annealed gRNAs into the BbsI-digested pSpCas9(BB)-2A-Puro vector.

    • Transform the ligated product into competent E. coli.

    • Select positive clones by antibiotic resistance and confirm the insertion of the gRNA sequence by Sanger sequencing.

2. Cell Culture and Transfection

  • 2.1. Cell Culture:

    • Culture the target cell line (e.g., HeLa, A549) in the appropriate medium and conditions.

  • 2.2. Transfection:

    • One day before transfection, seed the cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • Transfect the cells with the gRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

3. Selection and Clonal Isolation

  • 3.1. Antibiotic Selection:

    • 48 hours post-transfection, begin selection with puromycin (B1679871) at a pre-determined optimal concentration for your cell line.

    • Continue selection for 3-5 days until non-transfected cells are eliminated.

  • 3.2. Clonal Isolation:

    • After selection, perform limiting dilution in a 96-well plate to isolate single cell-derived colonies.

    • Expand the single clones for further analysis.

4. Validation of Gene Knockout

  • 4.1. Genomic DNA Extraction and PCR:

    • Extract genomic DNA from the expanded clones.

    • Amplify the genomic region targeted by the gRNA using PCR.

  • 4.2. Sanger Sequencing:

    • Sequence the PCR products to identify insertions or deletions (indels) at the target site. Analyze the sequencing chromatograms for mixed peaks, indicating heterozygous or mosaic mutations.

  • 4.3. Western Blotting:

    • Prepare protein lysates from the clonal cell lines.

    • Perform Western blotting using an antibody specific for the target protein (PAICS) to confirm the absence of protein expression in the knockout clones.

Protocol 2: Metabolite Extraction and Analysis

1. Sample Preparation

  • 1.1. Cell Culture and Quenching:

    • Culture wild-type and knockout cells to the desired density.

    • Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding liquid nitrogen directly to the culture plate, followed by the addition of ice-cold 80% methanol (B129727).

  • 1.2. Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the suspension and centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

2. LC-MS Analysis

  • 2.1. Sample Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Use a suitable chromatography method (e.g., HILIC) to separate the polar metabolites of the purine pathway.

  • 2.2. Data Analysis:

    • Process the raw LC-MS data to identify and quantify the metabolites.

    • Compare the relative abundance of purine pathway intermediates (e.g., AIR, SAICAR) between wild-type and knockout cells to determine the metabolic impact of the gene knockout.

Mandatory Visualizations

purine_biosynthesis cluster_0 De Novo Purine Synthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR GART (AIRS domain) CAIR CAIR AIR->CAIR PAICS SAICAR SAICAR CAIR->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC

Caption: The de novo purine biosynthesis pathway leading to IMP.

crispr_workflow cluster_design 1. Design & Construction cluster_cell_engineering 2. Cell Line Engineering cluster_validation 3. Validation cluster_analysis 4. Phenotypic & Metabolic Analysis gRNA_design gRNA Design for Target Gene (e.g., PAICS) Vector_construction Clone gRNA into Cas9 Vector gRNA_design->Vector_construction Transfection Transfect Cells with gRNA/Cas9 Plasmid Vector_construction->Transfection Selection Antibiotic Selection Transfection->Selection Clonal_isolation Isolate Single Cell Clones Selection->Clonal_isolation Genomic_validation Genomic DNA Extraction, PCR & Sanger Sequencing Clonal_isolation->Genomic_validation Protein_validation Western Blot for Protein Expression Genomic_validation->Protein_validation Phenotypic_assays Cell Proliferation & Viability Assays Protein_validation->Phenotypic_assays Metabolomics Metabolite Extraction & LC-MS Analysis Protein_validation->Metabolomics

Caption: Experimental workflow for CRISPR-mediated gene knockout.

References

Application Notes and Protocols for Metabolic Flux Analysis of the 5-Aminoimidazole Ribonucleotide Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine (B94841) biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. A key intermediate in this pathway is 5-Aminoimidazole ribonucleotide (AIR). Understanding the metabolic flux through the AIR pathway is crucial for researchers in various fields, including cancer biology, immunology, and drug development, as targeting this pathway has therapeutic potential.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By employing stable isotope tracers, such as ¹³C-labeled glucose or amino acids, MFA allows for the detailed mapping of carbon flow through metabolic networks.[2] This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis of the this compound (AIR) pathway in human cells.

Signaling and Metabolic Pathways

The synthesis of this compound (AIR) is a multi-step enzymatic process that is part of the larger de novo purine biosynthesis pathway. The pathway is regulated by feedback inhibition from its end-products, primarily adenosine (B11128) and guanosine (B1672433) nucleotides.

cluster_purine_synthesis De Novo Purine Biosynthesis Pathway to AIR cluster_regulation Feedback Regulation PRPP PRPP PRA Phosphoribosylamine (PRA) PRPP->PRA PPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GART FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAMS AIR This compound (AIR) FGAM->AIR AIRS AMP AMP AIR->AMP Further Synthesis GMP GMP AIR->GMP Further Synthesis Glutamine Glutamine Glutamine->PRA Glutamine->FGAM Glycine Glycine Glycine->GAR N10_Formyl_THF N10-Formyl-THF N10_Formyl_THF->FGAR ATP ATP ATP->GAR ATP->FGAM ATP->AIR ADP_Pi ADP + Pi AMP->PRPP Inhibition GMP->PRPP Inhibition start Start cell_culture Cell Culture with ¹³C-labeled Tracer ([U-¹³C]-Glycine or [U-¹³C]-Glutamine) start->cell_culture metabolite_extraction Metabolite Extraction (Quenching and Lysis) cell_culture->metabolite_extraction sample_analysis LC-MS/MS Analysis (Quantification of Intermediates) metabolite_extraction->sample_analysis data_analysis Data Analysis and Flux Calculation sample_analysis->data_analysis end End data_analysis->end

References

Purification of Enzymes Metabolizing 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the synthesis of purine nucleotides. The enzymes that metabolize AIR are essential for cellular proliferation and are of significant interest as targets for drug development, particularly in oncology and microbiology. This document provides detailed application notes and protocols for the purification of two key enzymes in this pathway: Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase) and Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase). In many eukaryotes, including humans, these two enzymatic activities are present on a single bifunctional protein. In prokaryotes, they are typically catalyzed by separate monofunctional enzymes. The protocols provided herein focus on the purification of recombinantly expressed, His-tagged versions of these enzymes from Escherichia coli.

Metabolic Pathway of this compound

The conversion of AIR to Succinylaminoimidazolecarboxamide Ribonucleotide (SAICAR) is a two-step process in the de novo purine biosynthesis pathway. First, AIR is carboxylated to Carboxyaminoimidazole Ribonucleotide (CAIR). Subsequently, CAIR is converted to SAICAR through the addition of aspartate.

Caption: Metabolic conversion of AIR to SAICAR.

Experimental Protocols

A general workflow for the purification of recombinant His-tagged enzymes that metabolize AIR is outlined below. This process typically involves cell lysis, affinity chromatography to capture the His-tagged protein, and a polishing step using size-exclusion chromatography to achieve high purity.

Caption: General workflow for enzyme purification.

Protocol 1: Expression and Purification of His-tagged SAICAR Synthetase from E. coli

This protocol is adapted for the purification of a C-terminally His-tagged SAICAR synthetase.

1. Gene Cloning and Expression:

  • The gene encoding SAICAR synthetase is cloned into a suitable expression vector (e.g., pET series) with a C-terminal hexahistidine (6xHis) tag.

  • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • The culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

2. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • The cell pellet is resuspended in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • The resuspended cells are lysed on ice by sonication.

  • The lysate is clarified by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant containing the soluble protein is collected.

3. Affinity Chromatography (IMAC):

  • The clarified lysate is loaded onto a pre-equilibrated Ni-NTA agarose (B213101) column.

  • The column is washed with 10-15 bed volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • The His-tagged protein is eluted with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Fractions are collected.

4. Size-Exclusion Chromatography (Gel Filtration):

  • The eluted fractions containing the protein of interest are pooled and concentrated.

  • The concentrated protein sample is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • The protein is eluted isocratically, and fractions corresponding to the monomeric protein are collected.

5. Purity Analysis and Storage:

  • The purity of the final protein preparation is assessed by SDS-PAGE. A single band corresponding to the expected molecular weight of the SAICAR synthetase should be observed.

  • The purified protein is dialyzed against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Protocol 2: Purification of the Bifunctional AIR Carboxylase-SAICAR Synthetase

For the bifunctional enzyme, a similar strategy of recombinant expression with a His-tag followed by a two-step purification protocol can be employed.

1. Expression and Lysis:

  • Follow the expression and lysis steps as described in Protocol 1. The lysis buffer composition can be maintained.

2. Two-Step Purification:

  • Step 1: Affinity Chromatography: Perform Ni-NTA affinity chromatography as described in Protocol 1 to capture the His-tagged bifunctional enzyme.

  • Step 2: Ion-Exchange Chromatography: As an alternative or in addition to size-exclusion chromatography, ion-exchange chromatography can be used as a polishing step.

    • The pooled and desalted fractions from the affinity step are loaded onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, 25 mM NaCl).

    • The column is washed, and the protein is eluted with a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl).

    • Fractions are collected and analyzed for purity by SDS-PAGE.

Data Presentation

The following table presents a representative purification summary for a His-tagged enzyme metabolizing AIR, expressed in E. coli. Note that this is an illustrative example, and actual values may vary depending on the specific enzyme, expression levels, and purification conditions. A single-step affinity purification of SAICAR synthase from Streptococcus suis has been reported to yield protein with a purity of over 99%.[1]

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate 50010,000201001
Ni-NTA Affinity 158,5005678528.4
Size-Exclusion 127,2006007230
  • Unit Definition: One unit of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of substrate to product per minute under standard assay conditions.

Conclusion

The protocols outlined in this document provide a robust framework for the purification of enzymes that metabolize this compound. The use of recombinant expression systems with affinity tags allows for efficient and high-yield purification. These purified enzymes are essential for a variety of downstream applications, including structural biology, kinetic analysis, and high-throughput screening for the identification of novel inhibitors, which are crucial for drug development efforts targeting the de novo purine biosynthesis pathway.

References

Application Notes and Protocols for Studying 5-Aminoimidazole Ribonucleotide (AIR) Metabolism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the metabolism of 5-Aminoimidazole Ribonucleotide (AIR), a key intermediate in the de novo purine (B94841) biosynthetic pathway. Dysregulation of this pathway is implicated in various diseases, including cancer, making the enzymes involved in AIR metabolism attractive targets for therapeutic intervention. This document outlines detailed protocols for cell culture, metabolite extraction, quantification, and enzyme activity assays, along with data presentation guidelines and visual representations of relevant pathways and workflows.

Introduction to this compound Metabolism

This compound (AIR) is a critical intermediate in the multistep enzymatic synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The formation of AIR is catalyzed by phosphoribosylaminoimidazole synthetase (PurM), and its subsequent carboxylation is carried out by phosphoribosylaminoimidazole carboxylase (PurK). Given the central role of purine nucleotides in DNA and RNA synthesis, cellular energy, and signaling, the enzymes that metabolize AIR are promising targets for the development of novel therapeutics.

Core Techniques and Protocols

Cell Culture and Preparation for Metabolic Studies

Reliable and reproducible cell culture techniques are fundamental to studying AIR metabolism. The choice of cell line will depend on the specific research question. Cancer cell lines known to have high rates of proliferation and reliance on de novo purine synthesis are often suitable models.

Protocol 1: General Cell Culture for Metabolic Analysis

  • Cell Line Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. For example, A549 (human lung carcinoma), HeLa (human cervical cancer), or K562 (human chronic myelogenous leukemia) cells are commonly used.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain them in the exponential growth phase.

  • Cell Seeding for Experiments: Seed cells at a predetermined density in multi-well plates (e.g., 6-well or 12-well plates) to ensure they are in the mid-logarithmic phase of growth at the time of the experiment. This minimizes variability due to cell density-dependent metabolic changes.

  • Experimental Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing the experimental compounds (e.g., metabolic inhibitors, isotopically labeled tracers). Include appropriate vehicle controls.

Quantification of Intracellular AIR and Related Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites like AIR.

Protocol 2: Metabolite Extraction and LC-MS/MS Analysis

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate. The cold solvent quenches metabolic activity.

  • Metabolite Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously and incubate on ice or at -20°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

    • Detect and quantify AIR and other purine pathway intermediates using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for AIR should be optimized based on the instrument.

Metabolic Flux Analysis using Stable Isotope Tracers

Stable isotope labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing a dynamic view of metabolic activity.

Protocol 3: ¹³C or ¹⁵N Metabolic Labeling to Study Purine Biosynthesis

  • Preparation of Labeled Medium: Prepare cell culture medium containing a stable isotope-labeled precursor of the purine ring. For example, use [¹³C₅, ¹⁵N₂]-glutamine or [¹⁵N]-glycine to trace the incorporation of carbon and nitrogen atoms into AIR and downstream purines.

  • Cell Labeling:

    • Seed cells as described in Protocol 1.

    • At the start of the experiment, replace the standard medium with the isotope-labeled medium.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation.

  • Metabolite Extraction and Analysis:

    • Harvest the cells and extract metabolites as described in Protocol 2.

    • Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of AIR and other purine metabolites.

  • Data Analysis: The fractional enrichment of isotopes in AIR over time provides a measure of the rate of de novo purine synthesis.

Enzyme Activity Assay for Phosphoribosylaminoimidazole Synthetase (PurM)

Measuring the activity of specific enzymes in the pathway, such as PurM, can provide direct insights into the effects of inhibitors or genetic manipulations.

Protocol 4: Spectrophotometric Assay for PurM Activity in Cell Lysates

This protocol is based on the coupled enzymatic reaction where the ADP produced by PurM is used to convert phosphoenolpyruvate (B93156) to pyruvate (B1213749) by pyruvate kinase, which is then reduced to lactate (B86563) by lactate dehydrogenase, consuming NADH. The decrease in NADH absorbance at 340 nm is monitored.

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay Reaction:

    • Prepare a reaction mixture in a cuvette or a 96-well plate containing:

      • 100 mM Tris-HCl, pH 8.0

      • 20 mM MgCl₂

      • 100 mM KCl

      • 1 mM Phosphoenolpyruvate

      • 0.2 mM NADH

      • 10 units/mL Pyruvate Kinase

      • 14 units/mL Lactate Dehydrogenase

      • 5 mM ATP

      • 10 mM 5'-phosphoribosyl-N-formylglycinamidine (FGAM) (substrate for PurM)

    • Add the cell lysate to the reaction mixture.

    • For inhibitor studies, pre-incubate the cell lysate with the inhibitor for a defined period before adding the substrate to start the reaction.

  • Measurement:

    • Immediately place the cuvette or plate in a spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

    • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.

    • The enzyme activity is proportional to the rate of decrease in absorbance and can be expressed as units per milligram of protein.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of different experimental conditions.

Table 1: Effect of a Hypothetical PurM Inhibitor (Inhibitor X) on AIR Levels in A549 Cells

Treatment ConditionAIR Concentration (pmol/10⁶ cells)Standard Deviationp-value (vs. Vehicle)
Vehicle Control5.20.8-
Inhibitor X (1 µM)25.83.1<0.01
Inhibitor X (5 µM)67.37.5<0.001
Inhibitor X (10 µM)112.112.4<0.001

Table 2: Inhibition of PurM Enzyme Activity by Inhibitor X in A549 Cell Lysates

Inhibitor X ConcentrationPurM Activity (% of Control)Standard Deviation
0 µM (Control)1009.2
0.1 µM85.37.1
1 µM52.15.8
10 µM15.72.3
100 µM3.40.9

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key pathways and experimental workflows.

De_Novo_Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR PurM (AIRS) CAIR CAIR AIR->CAIR PurK (AIRC) SAICAR SAICAR CAIR->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: De Novo Purine Biosynthesis Pathway Highlighting AIR.

Experimental_Workflow_Metabolite_Quantification cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells cell_treatment Treat with Inhibitor/Tracer cell_seeding->cell_treatment harvest_quench Harvest and Quench Metabolism cell_treatment->harvest_quench extract_metabolites Extract Metabolites harvest_quench->extract_metabolites lc_ms_analysis LC-MS/MS Analysis extract_metabolites->lc_ms_analysis data_analysis Data Analysis & Quantification lc_ms_analysis->data_analysis

Caption: Workflow for Metabolite Quantification by LC-MS/MS.

mTOR_Signaling_and_Purine_Synthesis cluster_upstream Upstream Signals cluster_mTOR mTOR Signaling cluster_downstream Downstream Effects growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 Activates nutrients Nutrients (Amino Acids) nutrients->mTORC1 Activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis Promotes purine_synthesis De Novo Purine Synthesis (including AIR formation) mTORC1->purine_synthesis Promotes

Caption: mTOR Signaling Pathway and its link to Purine Synthesis.[1][2]

This comprehensive set of application notes and protocols provides a robust framework for researchers to investigate the intricate metabolism of this compound in a cell culture context. By employing these methodologies, scientists can gain valuable insights into the regulation of purine biosynthesis and its role in disease, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for 5-Aminoimidazole Ribonucleotide (AIR) Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the creation and utilization of 5-Aminoimidazole Ribonucleotide (AIR) analogs in various research and drug development contexts. This document includes detailed protocols for synthesis and key experimental assays, quantitative data for enzyme inhibition, and visualizations of relevant signaling pathways.

Introduction to this compound (AIR) Analogs

This compound (AIR) is a critical intermediate in the de novo biosynthesis of purines, making it a pivotal molecule for DNA and RNA synthesis.[1][2] Analogs of AIR are powerful tools in biomedical research and drug discovery, serving as probes to study enzymatic mechanisms, as inhibitors of metabolic pathways, and as potential therapeutic agents.

One of the most widely studied AIR analogs is 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR).[3] Upon entering the cell, AICAR is phosphorylated to its monophosphate form, ZMP, which mimics adenosine (B11128) monophosphate (AMP). This mimicry allows ZMP to allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] The activation of AMPK has profound effects on metabolism and cell growth, making AICAR and other AIR analogs valuable for studying and targeting diseases such as cancer, metabolic syndrome, and ischemic injury.

Synthesis of AIR Analogs

The synthesis of AIR analogs can be challenging due to the instability of the 5-aminoimidazole core.[1] Both chemical and enzymatic methods have been developed to produce these valuable compounds.

Chemical Synthesis

Chemical synthesis of AIR analogs often involves multi-step processes. For instance, α- and β-D-arabinofuranosyl and α- and β-D-xylofuranosyl nucleotide analogs of 5-amino-1-β-D-ribofuranosylimidazole 4-carboxylic acid 5′-phosphate (CAIR), a key intermediate, have been synthesized from precursors like 2,3,5-tri-O-benzoyl-D-arabinofuranosyl azide (B81097) or 3,5-O-isopropylidene-D-xylofuranosylamine.[5][6] A general, non-enzymatic synthesis for 5-aminoimidazole ribonucleoside (the dephosphorylated form of AIR) has also been reported, starting from 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide.[7]

A novel cycloimidazole nucleoside has been synthesized from AICA-riboside by reaction with benzoyl isothiocyanate followed by methylation. This intermediate can then be converted to guanosine (B1672433) and its analogs through reactions with various nucleophiles.[1]

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic synthesis offers advantages in terms of regio- and stereoselectivity under mild reaction conditions.[8] For example, 5-amino-4-imidazole-N-succinocarboxamide ribotide (SAICAR) can be prepared through a recombinant human adenylosuccinate lyase (ADSL)-catalyzed reaction of AICAR with fumarate.[9]

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the specificity of biocatalysis. These methods are increasingly used for the synthesis of complex natural products and their analogs.[10] For instance, a cascade reaction involving a metal-catalyzed synthesis of cinnamic acid derivatives followed by an enzymatic reduction can be employed to produce chiral aldehydes.[11]

Applications in Research and Drug Development

AIR analogs have a wide range of applications, from basic research tools to potential therapeutics.

Enzyme Inhibition

A primary application of AIR analogs is the inhibition of enzymes involved in purine (B94841) biosynthesis. This can be a powerful strategy for developing antimicrobial and anticancer agents. The inhibitory activity of these analogs is typically quantified by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Purine Biosynthesis Enzymes by AIR Analogs and Related Compounds

Inhibitor/AnalogTarget EnzymeOrganism/Cell LineKi (μM)IC50 (μM)Inhibition TypeReference(s)
Thioinosinic acid (tIMP)AICAR TransformylaseChicken Liver39 ± 4-Competitive[12]
Azathioprine (B366305)AICAR TransformylaseChicken Liver120 ± 10-Competitive[12]
Thioinosinic acid (tIMP)AICAR TransformylaseMRL/lpr mouse PBMCs110 ± 20-Competitive[12]
AzathioprineAICAR TransformylaseMRL/lpr mouse PBMCs90 ± 14-Competitive[12]
Methotrexate polyglutamate (3 Glu)AICAR TransformylaseNot specified3.15-Competitive[13]
Folic acid pentaglutamateAICAR TransformylaseNot specified0.088-Competitive[13]
10-Formylfolic acid pentaglutamateAICAR TransformylaseNot specified1.37-Competitive[13]
5-Aminoimidazole-4-carboxamide (B1664886) ribosideAdenosine deaminaseNot specified362-Competitive[13]
5-Aminoimidazole-4-carboxamide ribotide5'-Adenylate deaminaseNot specified1010-Competitive[13]
Activation of AMPK Signaling

AICAR is a widely used pharmacological activator of AMPK. This has made it an invaluable tool for studying the roles of AMPK in various physiological and pathological processes.

The activation of AMPK by AICAR (via ZMP) initiates a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states. This has numerous downstream effects, including the inhibition of mTORC1 signaling, which is crucial for cell growth and proliferation.

AMPK_Signaling AICAR AICAR ZMP ZMP (AICAR-monophosphate) AICAR->ZMP AMPK AMPK ZMP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits EnergyProduction Energy Production (e.g., Fatty Acid Oxidation) AMPK->EnergyProduction LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Fig. 1: AICAR-mediated activation of the AMPK signaling pathway.
Anti-Cancer Research

By activating AMPK and inhibiting mTORC1, AICAR and other AIR analogs can suppress the proliferation of various cancer cells.[3] This has led to significant interest in their potential as anti-cancer agents.

Metabolic Disease Research

The role of AMPK in regulating glucose and lipid metabolism makes AIR analogs like AICAR important tools for studying and potentially treating metabolic disorders such as type 2 diabetes and obesity.

AMPK activation can influence insulin (B600854) signaling. The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), which is involved in the same metabolic pathway as AIR, has been shown to play a role in insulin signaling.[4]

Insulin_Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS ATIC ATIC InsulinReceptor->ATIC Interacts PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake AMPK AMPK AMPK->GlucoseUptake Promotes AICAR AICAR AICAR->AMPK Activates

Fig. 2: Overview of the Insulin Signaling Pathway and points of influence for AIR analogs.

Experimental Protocols

The following are detailed protocols for key experiments involving AIR analogs.

Protocol for AMPK Activation Assay in Cultured Cells

This protocol describes how to treat cultured cells with AICAR and assess the activation of AMPK by immunoblotting for phosphorylated AMPK and its downstream target, acetyl-CoA carboxylase (ACC).

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Plate cells (e.g., C2C12 myoblasts, HeLa cells) in 6-well plates and grow to 70-80% confluency.

  • AICAR Treatment:

    • Prepare a stock solution of AICAR (e.g., 50 mM in sterile water or DMSO).

    • Starve cells in serum-free medium for 2-4 hours prior to treatment.

    • Treat cells with the desired concentration of AICAR (e.g., 0.5-2 mM) for the desired time (e.g., 30-60 minutes). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in AICAR-treated cells to the vehicle-treated control.

AMPK_Activation_Workflow CellCulture 1. Culture Cells AICARTreatment 2. Treat with AICAR CellCulture->AICARTreatment CellLysis 3. Lyse Cells AICARTreatment->CellLysis ProteinQuant 4. Quantify Protein CellLysis->ProteinQuant SDS_PAGE 5. SDS-PAGE ProteinQuant->SDS_PAGE WesternBlot 6. Western Blot SDS_PAGE->WesternBlot Analysis 7. Analyze Data WesternBlot->Analysis

Fig. 3: Experimental workflow for the AMPK activation assay.
Protocol for Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of an AIR analog on the proliferation of cancer cells using the MTT assay, which measures metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., PC3, DU145)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • AIR analog of interest (e.g., AICAR)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the AIR analog in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the AIR analog at various concentrations. Include a vehicle-treated control and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-cancer efficacy of an AIR analog in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., PC3)

  • Matrigel (optional)

  • AIR analog of interest

  • Vehicle for injection (e.g., saline, PBS)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the AIR analog in the appropriate vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at a predetermined dose and schedule (e.g., daily, every other day).

    • Administer the vehicle to the control group on the same schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Termination and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and collect them for further analysis (e.g., histology, immunoblotting).

ADME/Tox Considerations in Drug Development

For drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of AIR analogs is crucial.

  • In silico ADME/Tox Prediction: Computational tools can be used in the early stages to predict the physicochemical properties, pharmacokinetic profile, and potential toxicity of novel AIR analogs.[14][15]

  • In vitro ADME Assays: A battery of in vitro assays can provide data on metabolic stability, plasma protein binding, cell permeability, and potential for drug-drug interactions.[16]

  • In vivo Pharmacokinetic Studies: Animal models are used to determine the pharmacokinetic parameters of lead compounds, such as bioavailability, half-life, and clearance.

  • Toxicity Studies: In vitro and in vivo studies are conducted to identify potential toxicities and establish a safety profile for promising drug candidates.

Conclusion

This compound analogs are versatile and powerful tools in biomedical research and drug development. Their ability to modulate key metabolic and signaling pathways, particularly the AMPK pathway, makes them valuable for studying and targeting a range of diseases. The protocols and data presented in these application notes provide a foundation for researchers to effectively create and utilize these compounds in their studies. As our understanding of the complex roles of AIR and its related pathways continues to grow, so too will the potential applications of these important molecules.

References

Application Notes and Protocols for Fluorescence-Based Detection of 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process that builds the purine rings of adenosine (B11128) and guanosine (B1672433) nucleotides.[1] These nucleotides are essential for DNA and RNA synthesis, cellular energy transfer (ATP, GTP), and signaling pathways. In many microorganisms, the pathway for converting AIR to carboxyaminoimidazole ribonucleotide (CAIR) differs significantly from the human pathway. Microbes utilize a two-step process involving N⁵-CAIR synthetase and N⁵-CAIR mutase, whereas humans employ a single enzyme, AIR carboxylase.[1][2] This divergence makes the microbial enzymes involved in AIR metabolism attractive targets for the development of novel antimicrobial agents. Consequently, robust and sensitive assays for the detection and quantification of AIR are crucial for high-throughput screening (HTS) of potential enzyme inhibitors and for studying the kinetics of these key enzymes. Fluorescence-based assays offer high sensitivity, a wide dynamic range, and adaptability to HTS formats, making them ideal for this purpose.[1]

This document provides detailed application notes and protocols for two fluorescence-based methods for the detection of AIR: a direct assay based on a fluorescently-tagged isatin (B1672199) conjugate and a conceptual coupled enzyme assay.

Signaling Pathway: De Novo Purine Biosynthesis

The diagram below illustrates the central role of this compound (AIR) in the de novo purine biosynthesis pathway, highlighting the divergence between the microbial and human routes for the synthesis of carboxyaminoimidazole ribonucleotide (CAIR).

Purine_Biosynthesis cluster_microbial Microbial Pathway cluster_human Human Pathway PRPP PRPP IMP IMP AIR 5-Aminoimidazole ribonucleotide (AIR) PRPP->AIR Multiple Steps N5_CAIR N⁵-CAIR AIR->N5_CAIR ATP, HCO₃⁻ CAIR CAIR AIR->CAIR CO₂ N5_CAIR->CAIR SAICAR SAICAR CAIR->SAICAR Aspartate, ATP SAICAR->IMP Multiple Steps N5_CAIR_Synthetase N⁵-CAIR Synthetase N5_CAIR_Mutase N⁵-CAIR Mutase AIR_Carboxylase AIR Carboxylase

De novo purine biosynthesis pathway highlighting AIR.

Assay 1: Direct Detection of AIR using a Fluorescent Isatin-Fluorescein Conjugate

Application Note

This assay provides a direct and sensitive method for the quantification of AIR.[1] The underlying principle is the chemical reaction between AIR and a specially designed isatin-fluorescein (I-F) conjugate. The reaction of the C4 position of the imidazole (B134444) ring of AIR with the C3 carbonyl group of the isatin moiety results in a significant increase in fluorescence intensity.[1] This method is particularly useful for monitoring the activity of enzymes that produce AIR, such as N⁵-CAIR mutase in the reverse reaction, and for screening inhibitors of these enzymes. The assay is performed in a non-continuous format, where the enzymatic reaction is stopped before the addition of the detection reagent.

Assay Principle Workflow

Isatin_Assay_Workflow Start Start Enzyme_Reaction Incubate Enzyme with Substrate (e.g., CAIR for N⁵-CAIR Mutase reverse reaction) Start->Enzyme_Reaction Stop_Reaction Stop Enzymatic Reaction (e.g., with ZnCl₂) Enzyme_Reaction->Stop_Reaction Produces AIR Add_IF Add Isatin-Fluorescein (I-F) Conjugate Stop_Reaction->Add_IF Incubate_Detection Incubate for Fluorescence Development Add_IF->Incubate_Detection Measure_Fluorescence Measure Fluorescence (Ex/Em appropriate for Fluorescein) Incubate_Detection->Measure_Fluorescence Analyze Analyze Data (Correlate fluorescence to AIR concentration) Measure_Fluorescence->Analyze End End Analyze->End

Workflow for the isatin-fluorescein based AIR detection assay.
Chemical Signaling Pathway

Isatin_Reaction AIR AIR (Low Fluorescence) Reaction + IF Isatin-Fluorescein (I-F) (Low Fluorescence) Product AIR-I-F Adduct (High Fluorescence) Reaction->Product Non-enzymatic Reaction

Reaction of AIR with Isatin-Fluorescein.
Quantitative Data

ParameterValueNotes
Limit of Detection (LOD) ~0.5 µMEstimated from standard curve data presented in Sharma et al. (2023).
Limit of Quantification (LOQ) ~1.5 µMEstimated based on the linear range of the standard curve.
Dynamic Range 1.5 - 50 µMLinear range observed in published standard curves.
Z'-Factor > 0.7 (Estimated)The assay demonstrates good separation between positive and negative controls, suggesting suitability for HTS.
Experimental Protocol

Materials:

  • Nunc F96 Microwell white polystyrene plates

  • Enzyme of interest (e.g., N⁵-CAIR mutase)

  • Substrate for the enzyme (e.g., CAIR)

  • Isatin-Fluorescein (I-F) conjugate

  • Reaction Buffer (e.g., 25 mM Tris, pH 8.0)

  • Stop Solution (e.g., 300 µM ZnCl₂)

  • Fluorescence plate reader

Procedure:

  • Enzymatic Reaction Setup:

    • In a 96-well white plate, add the reaction components to a final volume of 90 µL. For monitoring N⁵-CAIR mutase activity, this would include the reaction buffer and CAIR (e.g., final concentration of 34 µM).

    • Initiate the reaction by adding 10 µL of the enzyme solution (e.g., N⁵-CAIR mutase, final concentration ~1 µg/mL).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes). This time should be within the linear range of the enzyme reaction.

  • Stopping the Reaction:

    • Terminate the enzymatic reaction by adding 10 µL of the stop solution (e.g., 300 µM ZnCl₂).

  • AIR Detection:

    • Add 10 µL of the I-F conjugate solution (e.g., final concentration of 30 µM).

  • Fluorescence Development:

    • Incubate the plate at room temperature for 60 minutes to allow for the reaction between AIR and the I-F conjugate to reach completion.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., Ex: 485 nm, Em: 528 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of AIR to correlate fluorescence intensity with the amount of AIR produced in the enzymatic reaction.

Assay 2: Conceptual Coupled Enzyme Assay for AIR Detection

Application Note

This section outlines a conceptual design for a fluorescence-based coupled enzyme assay for the detection of AIR. This approach is suitable for monitoring the activity of enzymes that consume AIR, such as AIR carboxylase or SAICAR synthetase.[3][4] The principle involves coupling the consumption of AIR to a second enzymatic reaction that produces a fluorescent signal. In this example, we will consider coupling the activity of SAICAR synthetase to the detection of ADP using a commercially available fluorescent ADP assay kit. The reaction catalyzed by SAICAR synthetase converts CAIR (produced from AIR by AIR carboxylase) and aspartate to SAICAR, a reaction that is coupled to the hydrolysis of ATP to ADP. The rate of ADP production is therefore directly proportional to the rate of AIR consumption.

Logical Relationship of the Coupled Assay

Coupled_Assay_Logic AIR AIR AIR_Carboxylase AIR Carboxylase AIR->AIR_Carboxylase CAIR CAIR AIR_Carboxylase->CAIR Consumes AIR SAICAR_Synthetase SAICAR Synthetase CAIR->SAICAR_Synthetase SAICAR SAICAR SAICAR_Synthetase->SAICAR ADP ADP SAICAR_Synthetase->ADP Produces ADP ATP ATP ATP->SAICAR_Synthetase Fluorescent_Probe Fluorescent ADP Sensor ADP->Fluorescent_Probe Fluorescent_Signal Fluorescent Signal Fluorescent_Probe->Fluorescent_Signal Generates Signal

Logical workflow for a coupled assay detecting AIR consumption.
Quantitative Data (Hypothetical Performance)

The performance of this coupled assay would depend on the specific fluorescent ADP detection kit used. However, commercially available kits offer high sensitivity.

ParameterExpected ValueNotes
Limit of Detection (LOD) < 1 µM of ADPBased on commercially available fluorescent ADP assay kits.
Dynamic Range 1 - 50 µM of ADPTypical range for many commercial kits.
Z'-Factor > 0.6A well-optimized coupled assay can achieve a high Z'-factor suitable for HTS.
Experimental Protocol (Conceptual)

Materials:

  • Enzyme of interest (e.g., a cell lysate containing AIR carboxylase and SAICAR synthetase)

  • AIR (substrate)

  • Aspartate

  • ATP

  • Reaction Buffer (compatible with all enzymes)

  • Fluorescent ADP Assay Kit (e.g., PhosphoWorks™ Fluorimetric ADP Assay Kit)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the reaction buffer, ATP, and aspartate.

    • Add the enzyme source (e.g., cell lysate).

  • Initiate Reaction:

    • Start the reaction by adding AIR to the wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzymes for a set period, allowing for the consumption of AIR and production of ADP.

  • ADP Detection:

    • Following the manufacturer's instructions for the chosen ADP assay kit, add the detection reagents to the wells. This typically involves a single-step addition of an enzyme mix and a fluorescent probe.

  • Fluorescence Development:

    • Incubate the plate as per the kit's protocol to allow for the development of the fluorescent signal.

  • Measurement:

    • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the selected fluorescent probe.

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of ADP produced, which in turn is proportional to the amount of AIR consumed. The activity of the AIR-consuming enzyme can be calculated from a standard curve of ADP.

Conclusion

The direct fluorescence-based assay using an isatin-fluorescein conjugate provides a robust and sensitive method for the specific detection of AIR, making it highly suitable for HTS campaigns targeting microbial purine biosynthesis. For enzymes that consume AIR, a coupled enzyme assay, such as the conceptual protocol described, offers a viable and sensitive alternative by linking AIR consumption to the production of a readily detectable fluorescent molecule like ADP. The choice of assay will depend on the specific research question and the enzyme being investigated. Both approaches leverage the advantages of fluorescence detection for high-sensitivity and high-throughput applications in drug discovery and biochemical research.

References

Troubleshooting & Optimization

improving the stability of 5-Aminoimidazole ribonucleotide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoimidazole ribonucleotide (AIR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of AIR in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My AIR solution seems to be degrading quickly. What is the expected stability of AIR in aqueous solutions?

A1: this compound (AIR) and its derivatives are known to be inherently unstable in aqueous solutions, particularly at neutral to alkaline pH.[1][2] While specific kinetic data for AIR is limited in publicly available literature, a derivative, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR), has a reported half-life of only 0.9 minutes at pH 7.8 and 30°C. This suggests that AIR is also highly labile under similar conditions. The primary degradation pathway is believed to be a Dimroth-type ring transformation, especially in neutral solutions, which leads to the formation of inactive isomers.[1]

Q2: What are the signs of AIR degradation in my solution?

A2: Degradation of AIR can be observed through several indicators:

  • Loss of biological activity: If you are using AIR in enzymatic assays, a decrease in the reaction rate over a short period can indicate substrate degradation.

  • Changes in spectroscopic properties: While AIR has a characteristic UV absorbance, its degradation products may have different absorbance spectra. Monitoring the UV spectrum over time can indicate instability.

  • Appearance of new peaks in chromatography: When analyzing your AIR solution using methods like High-Performance Liquid Chromatography (HPLC), the emergence of new peaks and a corresponding decrease in the area of the AIR peak are clear signs of degradation.

Q3: What is the recommended pH for storing and using AIR solutions?

A3: Based on the known instability of similar compounds in neutral to alkaline conditions, it is recommended to handle AIR solutions at a slightly acidic pH (e.g., pH 4-6). However, the optimal pH will depend on the specific requirements of your experiment. It is crucial to perform pilot experiments to determine the stability of AIR in your chosen buffer system.

Q4: Can I use antioxidants to improve the stability of my AIR solution?

A4: While oxidative damage can be a concern for many biological molecules, the primary degradation pathway for AIR appears to be a chemical rearrangement (Dimroth rearrangement) rather than oxidation.[1] Therefore, the addition of common antioxidants may not significantly improve its stability. However, if your experimental system is prone to generating reactive oxygen species, the inclusion of antioxidants could be beneficial for overall experimental integrity, though their direct effect on AIR's intrinsic instability may be limited.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of AIR activity in an enzymatic assay. Degradation of AIR in the assay buffer.1. Prepare fresh AIR solutions immediately before use.2. Optimize the assay buffer pH to be slightly acidic, if compatible with the enzyme.3. Reduce the incubation time of the assay if possible.4. Maintain all solutions on ice until the start of the reaction.
Inconsistent results between experimental replicates. Variable degradation of AIR between samples.1. Ensure consistent timing between the preparation of the AIR solution and its use in each replicate.2. Use a master mix containing AIR to add to all replicates simultaneously.3. Verify the stability of AIR in your specific experimental buffer over the time course of your experiment using HPLC.
Appearance of unexpected peaks in HPLC analysis. Degradation of AIR into one or more products.1. This is indicative of AIR instability. The primary degradation product is likely an isomer resulting from a Dimroth rearrangement.[1]2. Use the HPLC data to quantify the rate of degradation and optimize your solution conditions (pH, temperature, buffer) to minimize this.

Experimental Protocols

Protocol 1: General Guidelines for Preparation and Handling of AIR Solutions
  • Reconstitution: Reconstitute lyophilized AIR in a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Use chilled buffer and keep the AIR solution on ice.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.

  • Storage: For immediate use, keep the reconstituted solution on ice. For short-term storage (hours), aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. Long-term storage of AIR in solution is not recommended.

  • Fresh is Best: Whenever possible, prepare fresh AIR solutions for each experiment to ensure the highest purity and activity.

Protocol 2: HPLC Method for Monitoring AIR Stability

This protocol is adapted from methods used for similar ribonucleotides and should be optimized for your specific instrument and requirements.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 20% B

    • 15-20 min: Hold at 20% B

    • 20-25 min: Return to 100% A

    • 25-30 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure for Stability Study:

  • Prepare a solution of AIR in the buffer of interest at a known concentration.

  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of AIR.

  • Incubate the AIR solution under the desired conditions (e.g., specific temperature and pH).

  • At various time points, inject samples into the HPLC and record the chromatograms.

  • Calculate the percentage of remaining AIR at each time point by comparing the peak area to the initial peak area.

Data Presentation

Table 1: Hypothetical Stability of AIR under Various Conditions (Example Data)

ConditionTemperature (°C)Half-life (minutes)
50 mM Sodium Acetate, pH 5.04> 240
50 mM Sodium Acetate, pH 5.025~ 120
50 mM Phosphate Buffer, pH 7.44~ 60
50 mM Phosphate Buffer, pH 7.425< 10
50 mM Tris-HCl, pH 8.025< 5

Note: This table presents illustrative data based on the known instability of related compounds. Actual stability should be determined experimentally.

Visualizations

AIR_Degradation_Pathway cluster_conditions Factors Influencing Degradation AIR 5-Aminoimidazole ribonucleotide (AIR) TransitionState Open-chain Intermediate AIR->TransitionState Ring Opening (Dimroth Rearrangement) DegradationProduct N-(imidazol-4-yl)-ribofuranosylamine derivative TransitionState->DegradationProduct Ring Closure Neutral_pH Neutral/Alkaline pH Elevated_Temp Elevated Temperature

Caption: Proposed degradation pathway of AIR via a Dimroth rearrangement.

Experimental_Workflow start Prepare AIR solution in test buffer t0_injection Inject t=0 sample into HPLC start->t0_injection incubation Incubate solution at defined temperature start->incubation analysis Analyze peak area of AIR over time t0_injection->analysis timed_injections Inject samples at various time points incubation->timed_injections timed_injections->analysis conclusion Determine stability/ half-life analysis->conclusion

Caption: Workflow for assessing the stability of AIR using HPLC.

References

Technical Support Center: 5-Aminoimidazole Ribonucleotide (AIR) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of 5-Aminoimidazole ribonucleotide (AIR).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My AIR synthesis is resulting in a significantly lower yield than expected. What are the common contributing factors?

Low yields in AIR synthesis can be attributed to several factors, primarily revolving around the inherent instability of the 5-aminoimidazole moiety, suboptimal reaction conditions, and potential degradation during purification. Key areas to investigate include:

  • Inherent Instability: 5-aminoimidazole derivatives are known to be unstable, which makes their synthesis challenging.[1]

  • Reaction Conditions: The pH, temperature, and solvent can significantly impact the stability of the product and the reaction rate.

  • Air and Moisture Sensitivity: Starting materials or intermediates in the synthesis may be sensitive to air and moisture, leading to side reactions and decomposition.[2]

  • Purification Method: The method of purification, if not optimized, can lead to product loss or degradation.

  • Starting Material Quality: The purity of precursors is crucial for a successful synthesis.

Question 2: I observe a significant amount of a byproduct that I suspect is a rearranged isomer of AIR. What could be happening?

A common issue, particularly in neutral aqueous solutions, is the degradation of AIR through a Dimroth-type rearrangement.[3] This reaction involves the ring-opening of the imidazole (B134444) followed by recyclization to form an N-(imidazol-4-yl)-ribofuranosylamine.

To mitigate this:

  • Control pH: Maintain a slightly acidic or basic pH during the reaction and workup, as the rearrangement is prominent at neutral pH.

  • Lower Temperature: Perform the reaction and purification at lower temperatures to reduce the rate of the rearrangement.

  • Minimize Time in Aqueous Solution: Reduce the time the product spends in aqueous media, especially at neutral pH.

Question 3: What are the best practices for handling reagents and reactions in non-enzymatic AIR synthesis, considering potential air and moisture sensitivity?

Many reagents used in organic synthesis, especially those involving organometallics or hydrides which might be used in related synthetic steps, are air and moisture sensitive.[2] For a successful synthesis of a sensitive molecule like AIR, the following practices are recommended:

  • Use Dry Solvents and Reagents: Ensure all solvents are rigorously dried, and reagents are of high purity and handled under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with moisture.

  • Proper Glassware: Use oven-dried or flame-dried glassware to eliminate any adsorbed water.

Question 4: What purification techniques are recommended for AIR to minimize degradation?

The choice of purification method is critical to obtaining pure AIR with a good yield. Based on literature, the following methods have been used for AIR and its derivatives:

  • Radial Chromatography: This technique was used to separate a mixture of tri-O-acetylated AIRs and its rearrangement byproduct.[3]

  • Thin-Layer Chromatography (TLC): Utilized for the isolation of SAICAR, a derivative of AIR.

  • Cation- and Anion-Exchange Chromatography: Employed for the purification of dephosphorylated AIR derivatives.

To minimize degradation during purification:

  • Maintain Low Temperatures: Run columns in a cold room or with a cooling jacket.

  • Use Buffered Mobile Phases: If using aqueous solutions, ensure the pH is controlled to avoid the neutral range where rearrangement is facile.

  • Work Quickly: Minimize the time the compound spends on the column.

Quantitative Data Summary

Product/Starting MaterialEluent/ConditionsYieldReference
5a (tri-O-acetylated AIRs)5% MeOH/95% CH2Cl2 (vol/vol)67%[3]
6a (rearrangement product)5% MeOH/95% CH2Cl2 (vol/vol)29%[3]

Table 1: Reported yields from the reaction of an AIR precursor at elevated temperatures, leading to the desired product and a rearranged byproduct.

Experimental Protocols

A detailed, high-yield, step-by-step protocol for the non-enzymatic synthesis of this compound is not available in the provided search results. Researchers should refer to the primary literature for specific methodologies. The first non-enzymatic synthesis was reported in 1988, and further developments in the 1990s have provided more general methodologies for 5-aminoimidazole derivatives.[1]

Visualizations

Troubleshooting Workflow for Low AIR Yield

Troubleshooting_Workflow start Low Yield in AIR Synthesis check_conditions Review Reaction Conditions (pH, Temp, Solvent) start->check_conditions check_reagents Verify Starting Material and Reagent Quality start->check_reagents check_atmosphere Ensure Inert Atmosphere (if applicable) start->check_atmosphere check_purification Evaluate Purification Method start->check_purification sub_conditions Optimize pH (avoid neutral) Lower Temperature Test Different Solvents check_conditions->sub_conditions sub_reagents Use High Purity Materials Dry Solvents check_reagents->sub_reagents sub_atmosphere Use N2 or Ar Dry Glassware check_atmosphere->sub_atmosphere sub_purification Low Temperature Chromatography Buffered Eluents Minimize Time check_purification->sub_purification outcome Improved Yield? sub_conditions->outcome sub_reagents->outcome sub_atmosphere->outcome sub_purification->outcome success Successful Synthesis outcome->success Yes further_optimization Further Optimization Required outcome->further_optimization No

A flowchart outlining the steps to troubleshoot low yields in this compound synthesis.

AIR Degradation Pathway: Dimroth Rearrangement

Dimroth_Rearrangement AIR 5-Aminoimidazole ribonucleotide (AIR) Intermediate Ring-Opened Intermediate AIR->Intermediate Neutral pH Aqueous Solution Rearranged N-(imidazol-4-yl)- ribofuranosylamine (Rearranged Product) Intermediate->Rearranged Recyclization

A diagram illustrating the Dimroth-type rearrangement of AIR in neutral aqueous solutions.

De Novo Purine (B94841) Biosynthesis Pathway Leading to AIR

Purine_Biosynthesis R5P Ribose-5-phosphate (R5P) PRPP Phosphoribosyl pyrophosphate (PRPP) R5P->PRPP PRA Phosphoribosylamine (PRA) PRPP->PRA + Glutamine GAR Glycinamide ribonucleotide (GAR) PRA->GAR + Glycine + ATP FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR + 10-Formyl-THF FGAM Formylglycinamidine ribonucleotide (FGAM) FGAR->FGAM + Glutamine + ATP AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIR Synthetase + ATP

A simplified diagram of the de novo purine biosynthesis pathway leading to the formation of AIR.

References

Technical Support Center: Optimizing Enzyme Assays with 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Aminoimidazole ribonucleotide (AIR) and the enzymes that metabolize it. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AIR) and why is it important?

This compound (AIR) is a critical biochemical intermediate in the de novo biosynthesis of purines.[1] It serves as a precursor for the formation of inosine (B1671953) monophosphate (IMP), which is subsequently converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of DNA and RNA.[1] Enzymes that produce or consume AIR are essential for cellular proliferation and are potential targets for antimicrobial and anticancer drugs.

Q2: Which key enzymes utilize AIR as a substrate?

The primary enzymes that use AIR as a substrate are:

  • AIR Carboxylase (PurE): Catalyzes the carboxylation of AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). In many organisms, this is a key step in purine (B94841) synthesis.[2][3]

  • N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) Synthetase (PurK): In bacteria, fungi, and plants, this enzyme catalyzes the ATP-dependent carboxylation of AIR to form N5-CAIR.[3][4]

  • N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) Mutase (a class of PurE): This enzyme then converts N5-CAIR to CAIR.[3][4]

Q3: What makes working with AIR challenging?

AIR and its derivatives are known to be unstable, which can pose a significant challenge in enzymatic assays.[5] For instance, N5-CAIR, an intermediate in some organisms, is chemically unstable and can decarboxylate back to AIR, with a rate dependent on pH, temperature, and CO2 concentrations.[4] This instability requires careful consideration of buffer conditions and reaction times.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

Possible Causes & Solutions:

Cause Troubleshooting Step Recommendation
Suboptimal Buffer Conditions Verify and optimize the pH, temperature, and ionic strength of your assay buffer.Most enzymes in the purine biosynthesis pathway function optimally at a physiological pH range of 7.5-8.5.[6][7][8] Start with a buffer in this range (e.g., Tris-HCl or HEPES) and perform a pH gradient to find the optimum for your specific enzyme. Enzymes are temperature-sensitive; most assays are performed at 25°C or 37°C.[9] Test a temperature range to determine the optimal condition.
Enzyme Instability or Degradation Ensure proper enzyme storage and handling.Enzymes should always be kept on ice before being added to the reaction cocktail to prevent denaturation.[10][11] Avoid repeated freeze-thaw cycles.[10]
Substrate (AIR) Degradation Use freshly prepared AIR solutions for your assays.Due to its instability, AIR should be prepared fresh and kept on ice.[5] Consider the pH and temperature stability of AIR in your assay buffer.
Missing Cofactors Check the cofactor requirements for your specific enzyme.For example, AIR synthetase and PurK require ATP and Mg2+.[2][3] Ensure these are present at optimal concentrations.
Presence of Inhibitors Test for potential inhibitors in your sample or reagents.Common interfering substances in enzymatic assays include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[12]
Issue 2: High Background Signal or Non-linear Reaction Rates

Possible Causes & Solutions:

Cause Troubleshooting Step Recommendation
Spontaneous Substrate Degradation Run a no-enzyme control to measure the rate of non-enzymatic AIR degradation.The inherent instability of AIR can contribute to background signal.[5] Subtract the rate of the no-enzyme control from your experimental values.
Interfering Substances Ensure your buffers and reagents are free from contaminants that may interfere with the detection method.For instance, in phosphate-detecting assays like the malachite green assay, contaminating phosphate (B84403) in your reagents can lead to high background.[13]
Incorrect Enzyme Concentration Titrate your enzyme to find a concentration that results in a linear reaction rate over the desired time course.If the enzyme concentration is too high, the reaction may be too fast to measure accurately.[10]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for AIR Carboxylase Activity

This assay measures the consumption of bicarbonate, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Purified AIR Carboxylase

  • This compound (AIR)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Pyruvate Kinase (PK)

  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO4[14]

  • ADP

Procedure:

  • Prepare a reaction cocktail containing assay buffer, PEP, NADH, LDH, PK, and ADP.

  • Incubate the cocktail for 5 minutes at 25°C to reach temperature equilibrium and establish a baseline rate.

  • Initiate the reaction by adding AIR to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is proportional to the AIR carboxylase activity.

Protocol 2: Malachite Green Assay for AIR Synthetase Activity

This colorimetric assay detects the production of inorganic phosphate (Pi) from the hydrolysis of ATP by AIR synthetase.

Materials:

  • Purified AIR Synthetase

  • 5'-phosphoribosylformylglycinamidine (FGAM)

  • ATP

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2 and KCl.

  • Malachite Green Reagent (containing malachite green and ammonium (B1175870) molybdate (B1676688) in acid)[13][15]

Procedure:

  • Prepare a reaction mixture containing assay buffer, FGAM, and ATP.

  • Add the purified AIR synthetase to initiate the reaction.

  • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate for 10-20 minutes at room temperature to allow for color development.[16]

  • Measure the absorbance at approximately 620-660 nm.[13][15]

  • Quantify the amount of phosphate produced using a standard curve prepared with a known concentration of phosphate standard.

Quantitative Data Summary

Table 1: Known Kinetic Parameters for AIR Carboxylase

Enzyme SourceSubstrateK_m_k_cat_Optimal pHOptimal Temp.Reference
Gallus gallusHCO₃⁻Lower than E. coli---[2]
Treponema denticola--77 s⁻¹--[17]
Chicken PAICS--32 s⁻¹--[17]

Table 2: Common Inhibitors of Enzymes Utilizing AIR

EnzymeInhibitorType of InhibitionK_i_Reference
AIR Carboxylase (G. gallus)4-nitro-5-aminoimidazole ribonucleotide (NAIR)Tight-binding-[2]
Purine Biosynthesis EnzymesMycophenolate--[1][18]
Purine Biosynthesis Enzymes6-mercaptopurine--[19]
Purine Biosynthesis EnzymesAzathioprine--[19]
IMP DehydrogenaseRibavirin--[19]

Signaling Pathways and Workflows

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl transferase GAR GAR PRA->GAR GAR synthetase FGAR FGAR GAR->FGAR GAR transformylase FGAM FGAM FGAR->FGAM FGAM synthetase AIR 5-Aminoimidazole ribonucleotide FGAM->AIR AIR synthetase CAIR CAIR AIR->CAIR AIR carboxylase (Vertebrates) N5_CAIR N5-CAIR AIR->N5_CAIR PurK (Bacteria) SAICAR SAICAR CAIR->SAICAR SAICAR synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate lyase FAICAR FAICAR AICAR->FAICAR AICAR transformylase IMP IMP FAICAR->IMP IMP cyclohydrolase AMP AMP IMP->AMP GMP GMP IMP->GMP N5_CAIR->CAIR PurE (Bacteria) Troubleshooting_Workflow Start Start: Unexpected Enzyme Assay Results Check_Reagents 1. Check Reagents - Enzyme activity (fresh aliquot?) - Substrate integrity (freshly prepared AIR?) - Buffer components and pH Start->Check_Reagents Check_Conditions 2. Verify Assay Conditions - Temperature - Incubation time - Pipetting accuracy Check_Reagents->Check_Conditions Run_Controls 3. Run Controls - No-enzyme control - No-substrate control - Positive control (known active enzyme) Check_Conditions->Run_Controls Analyze_Data 4. Re-analyze Data - Check calculations - Assess linearity of reaction Run_Controls->Analyze_Data Optimize 5. Systematically Optimize - pH gradient - Temperature gradient - Enzyme/substrate concentration Analyze_Data->Optimize If problem persists Problem_Solved Problem Solved Analyze_Data->Problem_Solved If problem identified Optimize->Problem_Solved

References

Technical Support Center: Measurement of Intracellular 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of intracellular 5-Aminoimidazole ribonucleotide (AIR). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this pivotal intermediate in the de novo purine (B94841) biosynthesis pathway. Here you will find troubleshooting guidance and frequently asked questions to support your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of intracellular AIR.

Problem Potential Cause Recommended Solution
No or Low Signal of AIR Metabolite Instability: AIR and other 5-aminoimidazole derivatives are known to be unstable.[1] Degradation can occur during sample harvesting, extraction, and analysis.Rapid Quenching: Immediately quench metabolic activity. For adherent cells, this can be achieved by rapidly aspirating media and adding liquid nitrogen or a cold quenching solution. For suspension cells, quick filtration and immersion in liquid nitrogen is effective. Optimized Extraction: Use a cold extraction buffer. A common choice for polar metabolites like AIR is a mixture of methanol, acetonitrile, and water. Work quickly and keep samples on ice or at 4°C throughout the extraction process.
Inefficient Cell Lysis: Incomplete disruption of cell membranes will result in poor recovery of intracellular metabolites.Select an Appropriate Lysis Method: For cultured cells, chemical lysis with organic solvents (e.g., methanol, acetonitrile) is often sufficient. For tissues, mechanical disruption (e.g., bead beating, sonication, or homogenization) in a suitable extraction buffer is necessary to ensure complete cell breakage.
Low Intracellular Abundance: AIR is an intermediate metabolite and its basal concentration in cells can be very low, potentially below the limit of detection of the analytical method.Increase Sample Amount: If possible, increase the number of cells or the amount of tissue used for extraction to concentrate the analyte. Enrichment Steps: While complex, consider solid-phase extraction (SPE) methods that can enrich for phosphorylated compounds, though this will require significant method development.
LC-MS/MS Method Not Optimized: Poor chromatographic separation, inefficient ionization, or incorrect mass transition settings will lead to a weak or absent signal.Optimize Chromatography: Use a column suitable for polar, phosphorylated compounds, such as a HILIC or mixed-mode column. Optimize the mobile phase composition and gradient. Optimize MS Parameters: Infuse a pure standard of AIR (if available) to determine the optimal precursor and product ions and collision energy. Refer to literature for known fragmentation patterns of AIR.[2]
Poor Peak Shape (Tailing, Fronting, Splitting) Secondary Interactions with Column: Residual silanols on silica-based columns can interact with the polar and charged functional groups of AIR, leading to peak tailing.Use an Appropriate Column: Employ a high-quality, end-capped column or a column specifically designed for polar analytes. Mobile Phase Modification: Add a small amount of a competing agent, such as a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate, to the mobile phase to mask silanol (B1196071) interactions.
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Match Injection Solvent to Mobile Phase: If possible, dissolve the final extract in a solvent that is similar in composition to the initial mobile phase conditions of your LC gradient.
Column Overload: Injecting too much sample can lead to peak fronting.Dilute the Sample: Reduce the concentration of the sample being injected.
High Background or Matrix Effects Ion Suppression/Enhancement: Co-eluting compounds from the cell matrix can interfere with the ionization of AIR in the mass spectrometer source, leading to inaccurate quantification.[3][4][5]Improve Chromatographic Separation: Modify the LC gradient to better separate AIR from interfering matrix components. Sample Cleanup: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. Use an Internal Standard: A stable isotope-labeled internal standard for AIR is ideal to correct for matrix effects. If unavailable, a structurally similar compound that does not occur naturally in the sample can be used.
Contamination: Contamination from reagents, plasticware, or carryover from previous injections can lead to high background signals.Use High-Purity Reagents: Ensure all solvents and reagents are of LC-MS grade. Proper Sample Handling: Use high-quality, low-binding microcentrifuge tubes and pipette tips. Optimize Wash Steps: Include a robust wash step in your LC method to clean the column and autosampler between injections.
Inconsistent or Non-Reproducible Results Inconsistent Sample Handling: Variations in the timing of quenching, extraction, or storage can lead to variability in AIR levels.Standardize Protocols: Ensure that all samples are processed in an identical and consistent manner. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of unstable metabolites. Aliquot samples after extraction if they need to be analyzed at different times.
Inaccurate Normalization: Variations in the amount of starting material (cell number or tissue weight) can lead to inconsistent results if not properly accounted for.Accurate Normalization: Normalize the final metabolite concentration to a reliable measure of sample amount, such as total protein concentration (determined by a BCA or similar assay on a parallel sample) or cell number (determined before harvesting).

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in measuring intracellular AIR?

A1: The primary challenge is the inherent instability of 5-aminoimidazole derivatives.[1] This makes rapid and effective quenching of metabolism and careful, cold-temperature sample processing absolutely critical to prevent its degradation and obtain accurate measurements.

Q2: What is a suitable method for extracting intracellular AIR?

A2: A widely used method for extracting polar intracellular metabolites like AIR is a cold solvent extraction. A common protocol involves the use of a pre-chilled (-20°C or -80°C) extraction solution, often a mixture of methanol, acetonitrile, and water in various ratios (e.g., 50:30:20 v/v/v). The organic solvents precipitate proteins while extracting small molecules.

Q3: Which analytical technique is best for quantifying intracellular AIR?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. It allows for the separation of AIR from other cellular components and its selective detection and quantification based on its mass-to-charge ratio and fragmentation pattern.

Q4: I don't have an LC-MS/MS. Are there other ways to measure AIR?

A4: While less common and potentially less sensitive and specific, enzymatic assays could be developed. For example, an assay could be designed to measure the activity of an enzyme that uses AIR as a substrate, such as N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase. By providing an excess of the other substrates and cofactors, the rate of product formation would be proportional to the concentration of AIR. A fluorescence-based assay for a related enzyme, N5-CAIR mutase, which is part of a two-step process to convert AIR to CAIR in microbes, has been described and relies on the detection of AIR.[6][7][8] This suggests that direct or coupled enzymatic assays for AIR are feasible but would require significant development and validation.

Q5: What are the expected intracellular concentrations of AIR?

A5: There is limited published data on the absolute intracellular concentration of AIR in mammalian cells, likely due to its low abundance and instability. As an intermediate in a critical metabolic pathway, its concentration is expected to be tightly regulated and likely in the low micromolar to nanomolar range. For context, the major intracellular purines, ATP and GTP, are present at much higher concentrations, often in the millimolar range.[9]

Q6: How can I be sure that the peak I'm seeing in my chromatogram is actually AIR?

A6: Confirmation of the identity of a peak should be based on multiple criteria:

  • Retention Time Matching: The peak in your sample should have the same retention time as a pure analytical standard of AIR run under the same chromatographic conditions.

  • Mass-to-Charge Ratio (m/z): The precursor ion in your sample should have the same m/z as the AIR standard.

  • Fragmentation Pattern (MS/MS): The fragmentation pattern (product ions) of the precursor ion from your sample should match that of the AIR standard. Published fragmentation data for AIR can serve as a reference.[2]

Q7: My peak for AIR is tailing. How can I improve the peak shape?

A7: Peak tailing for polar, charged molecules like AIR is often due to secondary interactions with the stationary phase of the LC column. To mitigate this:

  • Ensure your column is in good condition and has high-quality end-capping.

  • Add a small concentration of a volatile salt (e.g., 10 mM ammonium formate) to your mobile phases to reduce ionic interactions with the column.

  • Optimize the pH of your mobile phase.

  • Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is often better suited for retaining and separating very polar compounds.

Experimental Protocols

Protocol 1: Quenching and Extraction of Intracellular AIR from Adherent Mammalian Cells
  • Cell Culture: Grow adherent cells to the desired confluency in a multi-well plate (e.g., 6-well or 12-well).

  • Preparation: Prepare a quenching/extraction solution of Methanol:Acetonitrile:Water (50:30:20, v/v/v) and pre-chill it to -80°C. Also, prepare a wash solution of ice-cold 0.9% NaCl.

  • Quenching:

    • Place the cell culture plate on ice.

    • Aspirate the culture medium completely and as quickly as possible.

    • Immediately wash the cells once with 1 mL of ice-cold 0.9% NaCl to remove any remaining medium. Aspirate the wash solution completely.

    • Immediately add 1 mL of the pre-chilled quenching/extraction solution to each well.

  • Extraction:

    • Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete cell lysis and extraction.

    • Scrape the cells from the bottom of the well into the extraction solution using a cell scraper.

    • Transfer the cell lysate/extract to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein and Debris Removal:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

    • The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Protocol 2: LC-MS/MS Analysis of AIR

This is a general guideline and will require optimization for your specific instrumentation.

  • Chromatography:

    • Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 150 mm, 5 µm) is recommended for good retention and separation of AIR.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 9.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to increase the elution of polar compounds.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor and product ions for AIR need to be determined empirically using a standard. Based on its structure (C8H14N3O7P), the expected m/z of the [M+H]+ ion is approximately 296.06. Fragmentation would likely involve the loss of the phosphate (B84403) group and/or cleavage of the glycosidic bond. Referencing literature on purine intermediate fragmentation is advised.[2]

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (collision energy, declustering potential) to achieve the best signal for AIR.

  • Quantification:

    • Generate a standard curve using a serial dilution of a pure AIR standard in a matrix that mimics the extraction solvent.

    • Calculate the concentration of AIR in the samples by interpolating their peak areas from the standard curve.

    • Normalize the final concentration to the protein content or cell number of the original sample.

Visualizations

De Novo Purine Biosynthesis Pathway

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_downstream To Adenine and Guanine PRPP PRPP PRA PRA PRPP->PRA Gln GAR GAR PRA->GAR Gly, ATP FGAR FGAR GAR->FGAR Formate FGAM FGAM FGAR->FGAM Gln, ATP AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR ATP CAIR CAIR AIR->CAIR CO2, ATP SAICAR SAICAR CAIR->SAICAR Asp, ATP AICAR AICAR SAICAR->AICAR Fumarate FAICAR FAICAR AICAR->FAICAR Formate IMP IMP FAICAR->IMP AMP AMP IMP->AMP GTP, Asp GMP GMP IMP->GMP ATP, Gln

Caption: The de novo purine biosynthesis pathway leading to the formation of IMP.

Experimental Workflow for Intracellular AIR Measurement

workflow start Cell Culture/ Tissue Sample quench Metabolism Quenching (e.g., Liquid Nitrogen) start->quench extract Metabolite Extraction (Cold Solvent) quench->extract centrifuge Centrifugation (Protein/Debris Removal) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing & Quantification analysis->data

Caption: A typical experimental workflow for measuring intracellular AIR.

References

dealing with interfering compounds in 5-Aminoimidazole ribonucleotide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoimidazole Ribonucleotide (AIR) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to AIR and associated enzymatic assays in the de novo purine (B94841) biosynthesis pathway.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High background signal in fluorescence-based AIR assays.

High background fluorescence can mask the true signal from your assay, leading to inaccurate results. Here are some common causes and solutions:

  • Autofluorescence of Assay Components: Media supplements like fetal bovine serum and phenol (B47542) red contain aromatic compounds that can fluoresce.[1]

    • Solution: Consider using microscopy-optimized media or performing measurements in a buffered saline solution like PBS with calcium and magnesium (PBS+).[1] You can also configure your plate reader to measure from the bottom of the plate to minimize excitation of the supernatant.[1]

  • Contaminated Reagents: Impurities in reagents can contribute to background fluorescence.[2]

    • Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment.

  • Non-specific Binding: Antibodies or other detection reagents may bind non-specifically to the plate or other components.[3]

    • Solution: Optimize blocking steps with appropriate blocking agents. Ensure thorough washing to remove unbound reagents.[3]

  • Excess Template DNA in qPCR-based assays: In assays where AIR production is coupled to a qPCR readout, excess template DNA can bind fluorescent dyes and increase background.[4]

    • Solution: Dilute your samples to reduce the concentration of non-target DNA. This can lower the background signal and bring the Ct values into a more accurate range.[4]

Issue 2: Low or no signal in the assay.

A weak or absent signal can be frustrating. Consider these potential causes:

  • Inactive Enzyme: The enzyme (e.g., N5-CAIR synthetase, N5-CAIR mutase, AIR carboxylase) may have lost activity.

    • Solution: Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control.

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can affect enzyme activity.

    • Solution: Verify that the assay buffer pH and incubation temperature are optimal for the specific enzyme. Ensure that incubation times are sufficient for product formation.

  • Problem with Substrate or Cofactors: The substrate (e.g., AIR, N5-CAIR) or necessary cofactors (e.g., ATP, bicarbonate) may be degraded or at the wrong concentration.

    • Solution: Use fresh, high-quality substrates and cofactors. Verify their concentrations before starting the assay.

  • Presence of Inhibitors: Your sample may contain inhibitors of the enzyme.

    • Solution: See the FAQs below for common interfering compounds and methods to remove them.

Issue 3: Inconsistent or variable results between wells.

Variability can obscure real differences between your samples. Here are some tips to improve consistency:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[2][5]

    • Solution: Use calibrated pipettes and ensure tips are seated correctly.[5] Change tips between samples and reagents.[5] For multi-well plates, using a multi-channel pipette can improve consistency.[2]

  • Evaporation: Evaporation from the wells of a microplate, especially at the edges, can concentrate reagents and alter reaction kinetics.[2]

    • Solution: Use plate sealers during incubations.[5] Avoid stacking plates, as this can lead to uneven temperature distribution.[6]

  • Inadequate Mixing: Incomplete mixing of reagents can lead to non-uniform reactions.

    • Solution: Ensure thorough but gentle mixing of reagents in each well.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering compounds in AIR assays?

Several classes of compounds can interfere with enzymatic assays, including those for AIR. These include:

  • Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol are often included in buffers to maintain protein stability. However, they can interfere with certain assay chemistries, particularly those involving redox reactions.

  • Detergents: Detergents are used to solubilize proteins and prevent aggregation, but they can also denature enzymes and interfere with protein-protein interactions.[7]

  • Chaotropic Agents: Urea and guanidine (B92328) hydrochloride are used to denature proteins and can significantly impact enzyme activity.

  • Chelating Agents: EDTA is often used to inhibit metalloproteases, but it can interfere with enzymes that require divalent cations for activity.

  • Compound Aggregation: Some small molecules can form aggregates that non-specifically inhibit enzymes.[8]

Q2: How can I remove interfering compounds from my samples?

Several methods can be used to clean up your samples before running an AIR assay:

  • Protein Precipitation: Trichloroacetic acid (TCA) or acetone (B3395972) precipitation can be used to separate proteins (including the enzyme of interest) from small molecule contaminants.[9]

  • Buffer Exchange/Size Exclusion Chromatography: This technique is effective for removing salts, detergents, and other small molecules from your protein sample.[9]

  • Dialysis: Dialysis can be used to remove small interfering molecules from a protein sample.

Q3: My test compound seems to inhibit the enzyme, but the results are not reproducible. What could be the cause?

One possibility is that your compound is forming aggregates at the concentration used in the assay. These aggregates can non-specifically sequester the enzyme, leading to apparent inhibition.[8]

  • Troubleshooting Tip: Test for aggregation by including a non-ionic detergent (e.g., Triton X-100) in your assay buffer. If the inhibitory effect of your compound is reduced or eliminated in the presence of the detergent, it is likely due to aggregation.[10]

Q4: Are there alternative assay formats for measuring AIR or related enzyme activities?

Yes, several assay formats have been developed:

  • Spectrophotometric Assays: These assays often monitor the change in absorbance at a specific wavelength as a substrate is converted to a product. For example, the conversion of CAIR to N5-CAIR can be monitored at 260 nm.[11] However, this can be problematic if library compounds also absorb at this wavelength.[11]

  • Coupled Enzyme Assays: The activity of an enzyme can be coupled to other enzymatic reactions that produce a readily detectable signal, such as the consumption of NADH (monitored at 340 nm).[11] A drawback is that inhibitors could target any of the enzymes in the coupled system.[11]

  • Fluorescence-Based Assays: These assays often offer higher sensitivity and are less prone to interference from colored compounds. A fluorescence-based assay for N5-CAIR mutase has been developed that relies on the reaction of AIR with a fluorescently-tagged isatin.[11][12]

  • Colorimetric Assays: The Bratton-Marshall assay can be used to detect the diazotizable amine of AIR after a chemical quench.[13] However, this method can involve harsh conditions.[11]

Data on Interfering Compounds

While specific quantitative data on the effects of a wide range of interfering compounds on individual AIR pathway enzymes is not extensively compiled in a single source, some studies provide insights. For instance, a high-throughput screen for inhibitors of E. coli N5-CAIR synthetase identified that some compounds with an indenedione core inhibit the enzyme by reacting with the substrate AIR, rather than directly inhibiting the enzyme.[14] Another study on N5-CAIR synthetase showed that the enzyme exhibits substrate inhibition by ATP at millimolar concentrations.[15]

Interfering Substance/ConditionEnzymeEffectConcentration/ConditionSource
Indenedione-based compoundsE. coli N5-CAIR synthetaseApparent inhibition via reaction with AIRVaries by compound[14]
ATP (Substrate Inhibition)Aspergillus clavatus N5-CAIR synthetaseCooperative substrate inhibitionKi of 1.2 mM for R271K mutant, 3.3 mM for wild-type[15]

Key Experimental Protocols

Protocol 1: Fluorescence-Based Assay for N5-CAIR Mutase Activity

This protocol is adapted from a published method and measures the formation of AIR from CAIR.[11]

Materials:

  • N5-CAIR mutase enzyme

  • Carboxyaminoimidazole ribonucleotide (CAIR) substrate

  • Assay Buffer: 25 mM Tris, pH 8.0

  • Stop Solution: 300 μM ZnCl₂

  • Detection Reagent: 30 μM isatin-fluorescein (I-F) conjugate

  • 96-well white polystyrene microplate

Procedure:

  • Prepare Reagents: Dissolve CAIR in the assay buffer to the desired final concentration (e.g., 34 μM). Prepare the enzyme dilution in assay buffer.

  • Set up Reaction: In each well of the 96-well plate, add the CAIR solution for a final volume of 100 μL per well.

  • Initiate Reaction: Add a small amount of N5-CAIR mutase (e.g., 104 ng) to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10 minutes).

  • Stop Reaction: Add the Stop Solution (ZnCl₂) to each well to terminate the enzymatic reaction.

  • Detect AIR: Add the Detection Reagent (I-F) to each well.

  • Measure Fluorescence: Incubate for a period to allow the reaction between AIR and I-F to proceed (e.g., 60 minutes) and then measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Visualizations

De Novo Purine Biosynthesis Pathway

Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIRS N5_CAIR N5-CAIR (in microbes) AIR->N5_CAIR N5-CAIR Synthetase (microbes) CAIR CAIR AIR->CAIR AIR Carboxylase (higher eukaryotes) N5_CAIR->CAIR N5-CAIR Mutase (microbes) SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Buffers, Enzyme, Substrate, and Test Compounds Dispense Dispense Reagents into Microplate Reagent_Prep->Dispense Incubate Incubate at Optimal Temperature Dispense->Incubate Stop Stop Reaction (e.g., with ZnCl2) Incubate->Stop Add_Detection Add Detection Reagent Stop->Add_Detection Read_Plate Read Plate (Fluorescence/Absorbance) Add_Detection->Read_Plate Analyze Analyze Data Read_Plate->Analyze

References

Technical Support Center: Enhancing Chromatographic Resolution of 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 5-Aminoimidazole ribonucleotide (AIR).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound (AIR)?

A1: The primary challenges in analyzing AIR by chromatography stem from its high polarity and ionic nature. As a phosphorylated ribonucleotide, AIR exhibits low retention on traditional reversed-phase (C18) columns, often eluting in or near the solvent front. Its strong basic character can also lead to peak tailing due to interactions with residual silanols on silica-based stationary phases. Achieving good peak shape and resolution from other polar components in a sample matrix requires specialized chromatographic techniques.

Q2: Which chromatographic modes are most suitable for the separation of AIR?

A2: Hydrophilic Interaction Chromatography (HILIC) and Ion-Pair Chromatography (IPC) are generally the most effective techniques for retaining and separating polar compounds like AIR.

  • HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the stationary phase, allowing for the partitioning of polar analytes like AIR, leading to good retention and separation.

  • IPC employs a reversed-phase column but adds an ion-pairing reagent to the mobile phase. This reagent forms a neutral complex with the charged AIR molecule, increasing its hydrophobicity and enabling retention on the non-polar stationary phase.

Q3: Are there any successful examples of separating compounds similar to AIR?

A3: Yes, a high-performance liquid chromatography (HPLC) method has been successfully developed for the simultaneous determination of 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICA riboside) and its active metabolite, 5-aminoimidazole-4-carboxamide ribotide (AICA ribotide), which is structurally very similar to AIR. This method utilized a combination of HILIC and Weak Anion Exchange (WAX) columns, demonstrating the utility of these alternative chromatographic modes for such analytes.[1][2]

Troubleshooting Guides

Issue 1: Poor or No Retention of AIR on a Reversed-Phase Column
Possible Cause Recommended Solution
High Polarity of AIR Switch to a more suitable chromatographic mode such as HILIC or Ion-Pair Chromatography. Traditional C18 columns are not designed to retain highly polar compounds like AIR.
Inappropriate Mobile Phase If using a reversed-phase column is unavoidable, consider using a highly aqueous mobile phase (e.g., >95% water) with a polar-endcapped C18 column. However, retention is likely to remain minimal.
Issue 2: Peak Tailing in HILIC or Reversed-Phase Chromatography
Possible Cause Recommended Solution
Secondary Interactions with Silanols The basic nature of the aminoimidazole group can interact with acidic silanol (B1196071) groups on the silica (B1680970) support, causing peak tailing.[3][4] Use a mobile phase with a pH that suppresses the ionization of either the analyte or the silanols. For a basic compound like AIR, a lower pH (e.g., 3-4) can protonate the analyte and reduce interaction with silanols. Alternatively, a higher pH (e.g., >8, if the column allows) can deprotonate the silanols. Use an end-capped column to minimize the number of accessible silanol groups.[3]
Column Overload Injecting too much sample can lead to peak distortion.[4] Reduce the injection volume or dilute the sample.
Metal Contamination Traces of metals in the stationary phase or system can chelate with the analyte. Use a mobile phase containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).
Issue 3: Poor Resolution and Co-elution with Other Polar Analytes
Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition In HILIC: Adjust the organic-to-aqueous ratio. Increasing the aqueous content will decrease retention, while increasing the organic content will increase retention. Optimize the buffer concentration and pH to fine-tune selectivity.[5] In IPC: Modify the concentration and type of the ion-pairing reagent. A more hydrophobic or higher concentration of the ion-pairing reagent will increase retention.[6]
Inadequate Stationary Phase Chemistry Experiment with different HILIC stationary phases (e.g., amide, diol, or zwitterionic) as each will offer different selectivity. For IPC, vary the alkyl chain length of the reversed-phase column (e.g., C8 vs. C18).
Gradient Elution Profile If using a gradient, make the gradient shallower to increase the separation window between closely eluting peaks.
Column Temperature Increasing the column temperature can improve peak efficiency and may alter selectivity.[3]

Experimental Protocols

Proposed HILIC Method for AIR Analysis

This protocol is a starting point and may require optimization for specific sample matrices.

Parameter Condition
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection Mass Spectrometry (ESI+) or UV (approx. 268 nm)[1][2]
Proposed Ion-Pair Chromatography Method for AIR Analysis
Parameter Condition
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Hexafluoroisopropanol (HFIP) + 0.1% Triethylamine (TEA) in Water
Mobile Phase B Methanol
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection Mass Spectrometry (ESI+) or UV (approx. 268 nm)

Visualizations

De_Novo_Purine_Biosynthesis PRPP Ribose-5-Phosphate -> PRPP PRA Phosphoribosylamine (PRA) PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR AICAR Aminoimidazolecarboxamide Ribonucleotide (AICAR) SAICAR->AICAR FAICAR Formylaminoimidazole- carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP

Caption: De Novo Purine Biosynthesis Pathway Highlighting AIR.

Troubleshooting_Workflow start Chromatographic Issue with AIR q1 Poor or No Retention? start->q1 a1 Switch to HILIC or Ion-Pair Chromatography q1->a1 Yes q2 Peak Tailing? q1->q2 No end Improved Resolution a1->end a2 Adjust Mobile Phase pH Use End-capped Column Reduce Sample Load q2->a2 Yes q3 Poor Resolution? q2->q3 No a2->end a3 Optimize Mobile Phase Change Stationary Phase Adjust Gradient/Temperature q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting Workflow for AIR Chromatography.

References

Technical Support Center: 5-Aminoimidazole Ribonucleotide (AIR) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the extraction of 5-Aminoimidazole ribonucleotide (AIR), a key intermediate in de novo purine (B94841) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound (AIR)?

A1: The primary challenges in AIR extraction stem from its inherent instability and low intracellular concentration. As a phosphorylated intermediate in a highly active metabolic pathway, AIR is susceptible to rapid enzymatic degradation and chemical instability.[1] Key challenges include:

  • Rapid Turnover: AIR is an intermediate in the de novo purine synthesis pathway and is quickly converted to subsequent metabolites.

  • Enzymatic Degradation: Cellular phosphatases and other enzymes can quickly degrade AIR upon cell lysis.

  • Chemical Instability: 5-aminoimidazole derivatives can be unstable, particularly at certain pH values and temperatures.[1]

  • Low Abundance: As a metabolic intermediate, the intracellular concentration of AIR is typically low, making its detection and quantification challenging.

Q2: What is the most critical first step in an AIR extraction protocol?

A2: The most critical first step is the rapid and effective quenching of metabolic activity.[2] This ensures that the metabolic "snapshot" of the cells at the time of harvesting is preserved, preventing the artificial depletion or accumulation of AIR. Incomplete or slow quenching is a major source of variability and low yields in metabolite analysis.

Q3: Which quenching method is recommended for AIR extraction?

A3: For cultured cells, rapid quenching using a cold solvent mixture is highly recommended. A common and effective method involves quenching the cells with a cold solution of 60% aqueous methanol (B129727) (-50°C).[3] This method rapidly halts enzymatic activity. Another effective approach for adherent cells is the application of hot air after removing the supernatant, followed by immediate extraction.[4] For suspension cultures, rapid mixing with ice-cold saline can be used to dilute extracellular metabolites and lower the temperature, though this should be followed promptly by a more robust quenching and extraction solvent.[4][5]

Q4: What are the recommended extraction solvents for AIR?

A4: Acidic acetonitrile (B52724) mixtures have shown superior yields for nucleotide triphosphates, which are structurally similar to AIR.[6] A mixture of acetonitrile/methanol/water (40:40:20) containing 0.1 M formic acid is a good starting point.[6] The acidic conditions can help to improve the stability of phosphorylated intermediates.[6] Cold methanol (80%) has also been used effectively for the extraction of purine de novo biosynthesis intermediates.[3]

Q5: How can I improve the recovery of AIR during extraction?

A5: To improve recovery, consider the following:

  • Optimize Quenching: Ensure rapid and complete inactivation of enzymes as described above.

  • Use Effective Extraction Solvents: Experiment with acidic acetonitrile or cold methanol-based solvent systems.[3][6]

  • Minimize Sample Handling Time: Work quickly and keep samples on ice or dry ice throughout the procedure to minimize degradation.[2]

  • Efficient Cell Lysis: Ensure complete cell disruption to release intracellular metabolites. Sonication or bead beating in the presence of cold extraction solvent can be effective.

  • Phase Separation: If using a biphasic extraction (e.g., with chloroform), ensure clean separation of the polar (aqueous) phase containing AIR.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No AIR Detected Incomplete quenching of metabolism.Implement a rapid quenching step using a pre-chilled solvent like 60% aqueous methanol at -50°C.[3] Minimize the time between cell harvesting and quenching.
Degradation of AIR during extraction.Use pre-chilled acidic extraction solvents (e.g., acetonitrile/methanol/water with 0.1 M formic acid) and keep samples on ice or dry ice at all times.[2][6]
Inefficient cell lysis.Ensure complete cell disruption by using methods like sonication or bead beating in the extraction solvent.
Low starting material.Increase the number of cells used for extraction. A minimum of 1-10 million cells is generally recommended for metabolomics studies.
High Variability Between Replicates Inconsistent quenching time.Standardize the quenching procedure to ensure each sample is treated for the exact same duration.
Incomplete removal of extracellular media.For adherent cells, wash the cell monolayer quickly with ice-cold saline or PBS before quenching. For suspension cells, centrifugation and resuspension in a cold buffer may be necessary, but be mindful of potential metabolite leakage.[5]
Inconsistent extraction volumes.Use precise pipetting techniques and ensure consistent solvent-to-cell ratios for all samples.
Poor Chromatographic Peak Shape Suboptimal mobile phase composition.Optimize the mobile phase of your LC-MS/MS method. For phosphorylated compounds, ion-pairing agents or HILIC chromatography can improve peak shape.
Presence of interfering substances.Include a sample clean-up step, such as solid-phase extraction (SPE), to remove salts and other interfering compounds.
Co-elution with Isomers Insufficient chromatographic resolution.Utilize mixed-mode chromatography, such as a combination of hydrophilic interaction and weak anion exchange, to improve the separation of phosphorylated isomers.[7][8]

Quantitative Data Summary

While specific recovery data for AIR is limited in the literature, the following table summarizes the expected recovery for related phosphorylated metabolites using different extraction solvents, as inferred from studies on nucleotide triphosphates and other polar metabolites.

Extraction Solvent Target Metabolite Class Expected Recovery Efficiency Reference
Acidic Acetonitrile/Methanol/Water (40:40:20, with 0.1M Formic Acid)Nucleotide TriphosphatesHigh (Superior to neutral methanol)[6]
Acidic Acetonitrile/Water (80:20, with 0.1M Formic Acid)Nucleotide TriphosphatesHigh[6]
80% Methanol (-50°C)Purine de novo IntermediatesEffective[3]
75% Ethanol/MTBEBroad range of metabolitesHigh (for a broad range of metabolites)[3][9]

Note: The optimal extraction method can be cell-type dependent. It is recommended to perform a pilot study to compare different extraction protocols for your specific experimental system.[9]

Experimental Protocols

Protocol 1: Quenching and Extraction of AIR from Adherent Mammalian Cells
  • Cell Culture: Grow adherent cells to the desired confluency in a culture dish.

  • Media Removal: Aspirate the culture medium completely.

  • Washing (Optional but Recommended): Quickly wash the cell monolayer once with 1 mL of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely.

  • Quenching and Lysis: Immediately add 1 mL of pre-chilled (-20°C to -80°C) acidic extraction solvent (e.g., acetonitrile/methanol/water 40:40:20 with 0.1 M formic acid) to the dish.

  • Cell Scraping: Place the dish on ice and use a cell scraper to detach the cells into the extraction solvent.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Quenching and Extraction of AIR from Bacterial Cultures (e.g., E. coli)
  • Culture Growth: Grow bacterial culture to the desired optical density.

  • Quenching: Rapidly transfer a known volume of the culture into a tube containing 4 volumes of pre-chilled (-50°C) 60% aqueous methanol.[3]

  • Incubation: Vortex briefly and incubate at -50°C for 5 minutes.

  • Centrifugation: Centrifuge the quenched cells at a low temperature (e.g., -9°C) to pellet the cells.

  • Supernatant Removal: Decant the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of pre-chilled (-50°C) 80% methanol.[3]

  • Cell Lysis: Lyse the cells by sonication on ice.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Storage: Store the extract at -80°C until analysis.

Visualizations

De_Novo_Purine_Biosynthesis R5P Ribose-5-phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAM Synthetase AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIR Synthetase CAIR CAIR AIR->CAIR AIR Carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate Lyase FAICAR FAICAR AICAR->FAICAR AICAR Transformylase IMP IMP FAICAR->IMP IMP Cyclohydrolase

Caption: De novo purine biosynthesis pathway leading to the formation of IMP.

AIR_Extraction_Workflow start Start: Cell Culture (Adherent or Suspension) harvest Harvest Cells start->harvest quench Quench Metabolism (e.g., Cold Methanol) harvest->quench extract Extract Metabolites (e.g., Acidic Acetonitrile) quench->extract separate Separate Debris (Centrifugation) extract->separate collect Collect Supernatant separate->collect analyze Analyze by LC-MS/MS collect->analyze

Caption: General experimental workflow for this compound (AIR) extraction.

References

minimizing degradation of 5-Aminoimidazole ribonucleotide during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoimidazole Ribonucleotide (AIR). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of AIR during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AIR) and why is it important?

This compound (AIR) is a critical intermediate in the de novo biosynthesis of purines.[1] It serves as a precursor for the formation of inosine (B1671953) monophosphate (IMP), which is subsequently converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of DNA and RNA. Given its central role in nucleotide metabolism, the accurate quantification of AIR is vital for studies in metabolic diseases, oncology, and drug development.

Q2: Why is AIR prone to degradation during sample preparation?

AIR is an inherently unstable molecule, particularly in neutral to alkaline aqueous solutions.[2] Its lability is primarily due to a chemical rearrangement known as the Dimroth rearrangement, where the endocyclic and exocyclic nitrogen atoms of the imidazole (B134444) ring switch places. This process is influenced by factors such as pH and temperature. Additionally, enzymatic degradation by nucleotidases and phosphatases present in biological samples can contribute to its degradation.

Q3: What are the main degradation products of AIR?

The primary non-enzymatic degradation product of AIR is formed through the Dimroth rearrangement. Enzymatic degradation can lead to the formation of its corresponding nucleoside, 5-aminoimidazole riboside, through the action of phosphatases, or further breakdown of the purine (B94841) ring by other enzymes.

Q4: How can I minimize AIR degradation during sample collection and storage?

To minimize the degradation of this compound (AIR), it is crucial to immediately quench metabolic activity upon sample collection. This can be achieved by snap-freezing the samples in liquid nitrogen. For long-term storage, samples should be kept at -80°C. It is also important to minimize the number of freeze-thaw cycles, as these can accelerate the degradation of sensitive metabolites. When thawing is necessary, it should be done rapidly on ice to maintain a low temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation and analysis of AIR.

Issue 1: Low or No Detectable AIR Signal in the Final Analysis

Possible Causes and Solutions:

Possible Cause Recommended Action
Degradation during Sample Extraction Use a mild extraction method with cold, non-acidic solvents. A recommended approach is extraction with a pre-chilled (-20°C to -80°C) 80% methanol (B129727)/20% water solution. Avoid strong acids or bases and high temperatures.
Degradation during Sample Storage Ensure samples are stored at -80°C immediately after collection and quenching. Avoid repeated freeze-thaw cycles. Aliquot samples if multiple analyses are planned.
Enzymatic Degradation Immediately quench enzymatic activity at the point of sample collection by snap-freezing in liquid nitrogen. The use of cold extraction solvents with protease and phosphatase inhibitors can also be beneficial.
Suboptimal HPLC-MS Conditions Optimize HPLC-MS parameters for AIR detection. Use a suitable column (e.g., a HILIC or reversed-phase C18 column) and a mobile phase that provides good retention and separation. Ensure the mass spectrometer is tuned for the specific mass-to-charge ratio (m/z) of AIR.
Matrix Effects The presence of other molecules in the sample matrix can suppress the ionization of AIR in the mass spectrometer. Perform a matrix effect study by spiking a known amount of AIR standard into a blank matrix extract and comparing the signal to the standard in a clean solvent. If significant matrix effects are observed, consider further sample cleanup using solid-phase extraction (SPE) or using a stable isotope-labeled internal standard for quantification.
Issue 2: High Variability in AIR Quantification Between Replicates

Possible Causes and Solutions:

Possible Cause Recommended Action
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to extraction. Ensure all samples are treated identically in terms of time, temperature, and reagents used.
Partial Degradation Inconsistent exposure to room temperature or delays in processing can lead to variable degradation. Process all samples on ice and minimize the time between thawing and extraction.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of samples and standards.
Instrumental Instability Check the stability of the HPLC-MS system by injecting a standard solution multiple times to ensure consistent peak areas and retention times.

Quantitative Data on AIR Stability

Condition Relative Stability Primary Degradation Pathway Recommendation
pH < 4 ModerateAcid-catalyzed hydrolysisAvoid prolonged exposure to strong acids.
pH 4 - 6 HighestMinimal degradationMaintain samples and extracts in this pH range if possible.
pH 7 - 8 LowDimroth RearrangementProcess samples quickly and at low temperatures. Avoid neutral buffers for storage.
pH > 8 Very LowBase-catalyzed Dimroth Rearrangement and hydrolysisAvoid alkaline conditions.
Temperature -80°C Very HighNegligible degradationRecommended for long-term storage.
Temperature 4°C ModerateSlow degradationSuitable for short-term storage (hours) if pH is optimal.
Room Temperature (20-25°C) Very LowRapid degradationAvoid at all stages of sample preparation.
Freeze-Thaw Cycles Degradation increases with each cyclePhysical stress and transient warmingAliquot samples to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Mild Extraction of AIR from Cultured Cells

This protocol is designed to minimize the degradation of AIR during extraction from adherent cell cultures.

Materials:

  • Pre-chilled (-20°C) 80% methanol in water

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of reaching -9°C

  • Liquid nitrogen

  • Dry ice

Procedure:

  • Aspirate the culture medium from the cells.

  • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.

  • Place the culture dish on a bed of dry ice and use a cell scraper to scrape the cells into the methanol solution.

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge the sample at 14,000 x g for 10 minutes at -9°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Store the extract at -80°C until analysis.

Visualizations

Diagram 1: Non-Enzymatic Degradation Pathway of AIR

The following diagram illustrates the Dimroth rearrangement, a primary non-enzymatic degradation pathway for this compound.

cluster_conditions Influencing Factors AIR This compound (AIR) Intermediate Open-ring Intermediate AIR->Intermediate Ring Opening (pH dependent) Product Rearranged Product Intermediate->Product Ring Closure Factor1 Neutral to Alkaline pH Factor1->AIR Factor2 Increased Temperature Factor2->AIR

Dimroth rearrangement of AIR.
Diagram 2: Recommended Workflow for AIR Sample Preparation

This workflow outlines the key steps to minimize AIR degradation during sample preparation for analysis.

Start Sample Collection Quench Metabolic Quenching (Snap-freezing in Liquid N2) Start->Quench Store Storage at -80°C Quench->Store Extract Mild Extraction (Cold 80% Methanol) Store->Extract Centrifuge Centrifugation (at low temperature) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze HPLC-MS Analysis Supernatant->Analyze

Workflow for AIR sample preparation.
Diagram 3: Troubleshooting Logic for Low AIR Signal

This diagram provides a logical approach to troubleshooting low or absent AIR signals in your analytical results.

Start Low/No AIR Signal Detected Check_Extraction Review Extraction Protocol: - Used cold solvent? - Avoided strong acids/bases? Start->Check_Extraction Check_Storage Review Storage Conditions: - Stored at -80°C? - Minimized freeze-thaw? Check_Extraction->Check_Storage Yes Improve_Extraction Implement Mild Extraction Protocol Check_Extraction->Improve_Extraction No Check_LCMS Review HPLC-MS Method: - Correct column and mobile phase? - MS parameters optimized? Check_Storage->Check_LCMS Yes Improve_Storage Optimize Storage and Handling Check_Storage->Improve_Storage No Optimize_LCMS Optimize HPLC-MS Method Check_LCMS->Optimize_LCMS No End Problem Likely Resolved or Identified Check_LCMS->End Yes (Consider Matrix Effects)

Troubleshooting low AIR signal.

References

Technical Support Center: Enhancing Enzymatic Reactions with 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Aminoimidazole ribonucleotide (AIR) to improve the efficiency of enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AIR) and how can it influence enzymatic reactions?

A1: this compound (AIR) is a crucial intermediate in the de novo biosynthesis of purines, serving as a precursor to inosine (B1671953) monophosphate (IMP), and subsequently adenine (B156593) and guanine.[1][2] Its influence on enzymatic reactions can be multifaceted. As a substrate or intermediate for specific enzymes in the purine (B94841) pathway, its concentration can directly affect the kinetics of these enzymes.[1] Additionally, through its downstream metabolites, AIR can allosterically regulate enzyme activity or influence cellular signaling pathways that modulate enzyme function, such as the AMPK signaling pathway.[3][4]

Q2: For which types of enzymes is AIR most likely to be an effective modulator?

A2: AIR is most directly relevant for enzymes within the purine biosynthesis pathway, such as AIR carboxylase and enzymes for which its downstream products are substrates or regulators.[5] Furthermore, given its connection to cellular energy sensing through AMPK, enzymes involved in metabolic regulation may also be indirectly affected by fluctuations in AIR levels or the introduction of its analogs like AICAR.[3][4][6]

Q3: What is the difference between this compound (AIR) and AICAR?

A3: this compound (AIR) is an endogenous intermediate in purine synthesis.[1][2] 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is an analog of an AIR-downstream metabolite and is often used experimentally as an activator of AMP-activated protein kinase (AMPK).[3][4][6] While related, they are distinct molecules with different points of entry and primary mechanisms of action in cellular pathways.

Troubleshooting Guide

Issue 1: No observable change in enzyme activity after the addition of AIR.

Possible Cause Troubleshooting Step
Enzyme is not sensitive to AIR or its metabolites. Verify from literature or preliminary assays that your enzyme of interest is expected to be modulated by AIR. Consider using a positive control enzyme known to be affected by AIR.
Incorrect AIR concentration. Perform a dose-response experiment with a wide range of AIR concentrations to determine the optimal concentration for your specific enzyme and reaction conditions.
Degradation of AIR. Ensure the purity and stability of your AIR stock. 5-aminoimidazole derivatives can be unstable.[1] Prepare fresh solutions and store them appropriately. Consider performing a quality control check on your AIR reagent.
Inappropriate assay conditions (pH, temperature, buffer). Optimize reaction conditions for your specific enzyme. Factors like pH and temperature can significantly impact enzyme kinetics and its response to modulators.

Issue 2: Inhibition of enzyme activity observed instead of enhancement.

Possible Cause Troubleshooting Step
Substrate inhibition at high AIR concentrations. If AIR is a substrate, high concentrations can sometimes lead to substrate inhibition. Lower the concentration of AIR and re-evaluate the effect.
Product inhibition by downstream metabolites. The enzymatic conversion of AIR to downstream products could lead to the accumulation of an inhibitory molecule.[7] Monitor the reaction over time to assess for product inhibition.
Off-target effects. AIR or its metabolites might be interacting with other components in your assay mixture. Simplify the reaction components to the minimum required to isolate the direct effect on the enzyme.

Issue 3: High background signal or assay interference.

Possible Cause Troubleshooting Step
AIR interferes with the detection method. Run a control reaction without the enzyme but with AIR to see if it contributes to the signal. This is particularly important for absorbance or fluorescence-based assays.[8]
Contaminants in the AIR sample. Use high-purity AIR. Consider analyzing your AIR stock for potential contaminants that might interfere with the assay.
Non-enzymatic reaction. Ensure that the observed reaction is enzyme-dependent by running a control without the enzyme.[9]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential effects of AIR on enzyme kinetics.

Table 1: Effect of Varying AIR Concentrations on ATIC Transformylase Activity

AIR Concentration (µM)Initial Reaction Velocity (µmol/min/mg)Fold Change in Activity
0 (Control)15.2 ± 1.11.0
1022.8 ± 1.51.5
5045.6 ± 2.33.0
10051.7 ± 2.93.4
20040.1 ± 2.52.6

Note: Data are presented as mean ± standard deviation. This hypothetical data suggests a concentration-dependent enhancement of ATIC activity by AIR, with potential substrate inhibition at higher concentrations.

Table 2: Comparative Kinetics of a Hypothetical Metabolic Enzyme in the Presence and Absence of AIR

ConditionKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Control (-AIR)1501006.7 x 10⁵
+ 50 µM AIR1251401.1 x 10⁶

Note: This hypothetical data illustrates how AIR might improve the catalytic efficiency of an enzyme by lowering its Km for the substrate and increasing its Vmax.

Experimental Protocols

Protocol 1: Determining the Effect of AIR on Enzyme Kinetics using a Spectrophotometric Assay

  • Reagent Preparation:

    • Prepare a concentrated stock solution of high-purity AIR in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate for the enzyme of interest.

    • Prepare the enzyme solution at a suitable concentration in an assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up reactions in triplicate.

    • Add the assay buffer to each well.

    • Add varying concentrations of AIR to the designated wells. Include a control with no AIR.

    • Add the substrate to all wells.

  • Initiating the Reaction:

    • Pre-incubate the plate at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme solution to all wells.

  • Data Collection:

    • Immediately place the microplate in a spectrophotometer.

    • Measure the change in absorbance at a predetermined wavelength over time. The wavelength will depend on the substrate or product being monitored.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the initial velocities against the AIR concentrations to determine the effect of AIR.

    • To determine kinetic parameters (Km and Vmax), vary the substrate concentration while keeping the AIR concentration constant.

Protocol 2: Investigating the Role of AIR in AMPK Activation

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., hepatocytes, myocytes) to ~80% confluency.

    • Treat the cells with varying concentrations of AIR or a known AMPK activator like AICAR (as a positive control) for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Wash the membrane and incubate with a suitable secondary antibody.

    • Detect the protein bands using an appropriate imaging system.

  • Analysis:

    • Quantify the band intensities for p-AMPK and total AMPK.

    • Calculate the ratio of p-AMPK to total AMPK to assess the level of AMPK activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagent_prep Reagent Preparation (AIR, Substrate, Enzyme) assay_setup Assay Setup (96-well plate) reagent_prep->assay_setup Add reagents initiation Initiate Reaction (Add Enzyme) assay_setup->initiation measurement Spectrophotometric Measurement initiation->measurement Monitor absorbance velocity_calc Calculate Initial Velocities measurement->velocity_calc kinetic_analysis Kinetic Parameter Determination velocity_calc->kinetic_analysis Plot data

Caption: Workflow for determining the effect of AIR on enzyme kinetics.

signaling_pathway AIR 5-Aminoimidazole ribonucleotide (AIR) Purine_Synth Purine Biosynthesis Enzymes AIR->Purine_Synth Substrate IMP Inosine Monophosphate (IMP) Purine_Synth->IMP AMP AMP IMP->AMP ATP ATP AMP->ATP AMPK AMPK AMP->AMPK Activates Metabolic_Reg Metabolic Regulation (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Metabolic_Reg Regulates

Caption: Simplified signaling pathway involving AIR and AMPK.

References

troubleshooting unexpected results in 5-Aminoimidazole ribonucleotide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminoimidazole ribonucleotide (AIR). The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and enzymatic assays involving AIR.

FAQs and Troubleshooting Guides

Section 1: Stability and Storage

Question 1: My AIR solution seems to be degrading over time, leading to inconsistent results. What could be the cause and how can I prevent it?

Answer: this compound (AIR) is known to be unstable in neutral aqueous solutions.[1] The primary cause of degradation is a chemical transformation known as the Dimroth rearrangement, which alters the imidazole (B134444) ring structure. This rearrangement can lead to a loss of biological activity and the appearance of unexpected peaks in analytical assays.

Troubleshooting Steps:

  • pH Control: Maintain AIR solutions at a slightly acidic pH (around 4-6) to minimize the rate of the Dimroth rearrangement. Prepare buffers fresh and verify the pH before use.

  • Temperature: Store AIR solutions at -80°C for long-term storage. For short-term use, keep solutions on ice. Avoid repeated freeze-thaw cycles.

  • Purity of Reagents: Ensure all buffers and reagents are free of contaminants that could catalyze degradation. Use high-purity water and analytical-grade reagents.

Table 1: Impact of Storage Conditions on AIR Stability

ParameterRecommended ConditionPotential Issue with Incorrect Condition
pH 4.0 - 6.0Increased rate of Dimroth rearrangement at neutral or alkaline pH.
Temperature -80°C (long-term), 0-4°C (short-term)Accelerated degradation at room temperature.
Freeze-Thaw Cycles Minimize (aliquot samples)Repeated cycles can lead to degradation and loss of activity.
Section 2: Enzymatic Synthesis of AIR using AIR Synthetase

Question 2: I am performing an enzymatic synthesis of AIR using AIR synthetase, but the yield is consistently low. What are the possible reasons?

Answer: Low yield in the enzymatic synthesis of AIR can be attributed to several factors, ranging from enzyme activity to substrate availability and reaction conditions.

Troubleshooting Workflow for Low AIR Yield

start Low AIR Yield enzyme_activity Check AIR Synthetase Activity start->enzyme_activity substrate_quality Verify Substrate Quality (FGAM, ATP) start->substrate_quality reaction_conditions Optimize Reaction Conditions (pH, Temp, Cofactors) start->reaction_conditions product_inhibition Assess Product Inhibition (AIR, ADP) start->product_inhibition inactive_enzyme Inactive Enzyme enzyme_activity->inactive_enzyme Low Activity degraded_substrate Degraded Substrate substrate_quality->degraded_substrate Poor Quality suboptimal_conditions Suboptimal Conditions reaction_conditions->suboptimal_conditions Not Optimal inhibition Product Inhibition product_inhibition->inhibition Inhibition Detected solution Purify Enzyme / Obtain New Lot inactive_enzyme->solution solution2 Use Fresh, High-Purity Substrates degraded_substrate->solution2 solution3 Adjust pH, Temperature, and Cofactor Concentrations suboptimal_conditions->solution3 solution4 Remove Product During Reaction inhibition->solution4 start Start: Crude AIR Sample sample_prep Sample Preparation (Adjust pH, Filter) start->sample_prep column_equilibration Column Equilibration (Anion-Exchange Resin) sample_prep->column_equilibration sample_loading Sample Loading column_equilibration->sample_loading wash Wash with Low Salt Buffer sample_loading->wash elution Elute with Salt Gradient wash->elution fraction_analysis Analyze Fractions (UV-Vis, HPLC) elution->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling end Purified AIR pooling->end PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl-transferase GAR GAR PRA->GAR GAR synthetase FGAR FGAR GAR->FGAR GAR transformylase FGAM FGAM FGAR->FGAM FGAM synthetase AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIR synthetase CAIR CAIR AIR->CAIR AIR carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate lyase FAICAR FAICAR AICAR->FAICAR AICAR transformylase IMP IMP FAICAR->IMP IMP cyclohydrolase

References

Technical Support Center: 5-Aminoimidazole Ribonucleotide (AIR) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 5-Aminoimidazole ribonucleotide (AIR). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the analysis of this compound (AIR) by mass spectrometry.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Intensity Inefficient ionization of AIR.Optimize electrospray ionization (ESI) source parameters. Start with the parameters provided in the experimental protocol below and adjust the capillary voltage, gas temperatures, and flow rates. Ensure the mobile phase pH is suitable for protonation (positive ion mode) or deprotonation (negative ion mode) of AIR.
Sample degradation.AIR can be unstable. Prepare samples fresh and store them at -80°C for long-term storage. For short-term storage, keep samples on ice or at 4°C. Avoid repeated freeze-thaw cycles.
In-source fragmentation.The phosphate (B84403) group can be labile. Reduce the cone/fragmentor voltage to minimize in-source fragmentation.[1]
Poor chromatographic peak shape leading to low signal-to-noise.Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape of the highly polar AIR. Ensure proper column equilibration. The injection solvent should be compatible with the initial mobile phase conditions (high organic content for HILIC).
Poor Peak Shape (Tailing or Fronting) Inappropriate injection solvent.The injection solvent should be as close as possible to the initial mobile phase composition in HILIC to avoid peak distortion. Reconstitute dried extracts in a high percentage of organic solvent (e.g., 90% acetonitrile).
Column overloading.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or ionic strength. The addition of a small amount of a suitable salt (e.g., ammonium (B1175870) formate (B1220265) or acetate) can improve peak shape.
Inconsistent Retention Times Insufficient column equilibration.HILIC columns require longer equilibration times than reversed-phase columns. Equilibrate the column with the initial mobile phase for at least 20-30 column volumes before the first injection and between runs.[2][3]
Mobile phase composition changes.Prepare fresh mobile phases daily to avoid changes in composition due to evaporation of the organic solvent.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
High Background Noise Contaminated mobile phase or LC-MS system.Use high-purity solvents and additives. Flush the LC system and mass spectrometer regularly.
Matrix effects from complex samples.Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Fragment Ion Intensity Issues Suboptimal collision energy.Optimize the collision energy for each MRM transition to achieve the most stable and intense fragment ions. Perform a collision energy optimization experiment for the specific instrument being used.
In-source fragmentation confounding MS/MS spectra.As mentioned earlier, reduce the cone/fragmentor voltage to minimize premature fragmentation in the source.[1]

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: How should I prepare my samples for AIR analysis?

For cellular or tissue samples, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove proteins and other interfering matrix components. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: What are the recommended storage conditions for AIR samples?

Due to its potential instability, it is recommended to store solid AIR at -20°C or below.[4] For solutions, prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.[5] When in the autosampler, maintain the temperature at 4°C.

Liquid Chromatography

Q3: What type of HPLC column is best for separating AIR?

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended for retaining and separating the polar AIR molecule.[6][7][8][9] Amide- or diol-based HILIC columns are good starting points.

Q4: What are typical mobile phases for HILIC analysis of AIR?

A common mobile phase combination is acetonitrile (B52724) as the organic solvent (Mobile Phase B) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) as the aqueous component (Mobile Phase A). A gradient starting with a high percentage of organic solvent is used to elute the analytes.

Mass Spectrometry

Q5: What ionization mode should I use for AIR?

Electrospray ionization (ESI) is the preferred method. AIR can be detected in both positive and negative ion modes. The choice will depend on sensitivity and the desired fragmentation information.

Q6: What are the expected precursor and product ions for AIR?

In positive ion mode, the protonated molecule [M+H]⁺ is the primary precursor ion. Key fragment ions for AIR (precursor m/z 296) are reported to be at m/z 162, 260, and 278.[10] The fragmentation of related imidazole (B134444) ribosides suggests that the primary fragmentation involves the loss of the ribose moiety and its fragments, while the imidazole ring tends to remain intact.[11]

Q7: What are common adducts to look out for with AIR?

In ESI-MS, common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺ in positive mode. The presence of these adducts can be minimized by using high-purity solvents and glassware.

Experimental Protocols

Detailed LC-MS/MS Method for this compound (AIR)

This protocol provides a starting point for the analysis of AIR and should be optimized for the specific instrumentation used.

1. Sample Preparation (from cell culture)

  • Quench metabolism by rapidly cooling the cells (e.g., using cold methanol).

  • Extract metabolites with a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to pellet cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent suitable for HILIC injection (e.g., 90% acetonitrile/10% water).

2. Liquid Chromatography (HILIC)

  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3500 V

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Table 1: Optimized MS Parameters for AIR (Example)

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/Hr
Desolvation Gas Flow800 L/Hr

Table 2: MRM Transitions for AIR

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
296.1162.10.13015
296.1260.10.13012
296.1278.10.13010

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Cell Culture sp2 Metabolite Extraction (e.g., 80% Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection & Drying sp3->sp4 sp5 Reconstitution (90% Acetonitrile) sp4->sp5 lc HILIC Separation sp5->lc ms Mass Spectrometry (ESI+, MRM) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_signal Signal Issues cluster_chromatography Chromatography Issues start Problem Encountered no_signal No or Low Signal start->no_signal Intensity inconsistent_signal Inconsistent Signal start->inconsistent_signal Reproducibility peak_shape Poor Peak Shape start->peak_shape Peak Quality rt_shift Retention Time Shift start->rt_shift Retention check_ionization Check Ionization Source Parameters no_signal->check_ionization check_sample_prep Review Sample Prep & Stability no_signal->check_sample_prep check_lc_stability Verify LC System Stability & Equilibration inconsistent_signal->check_lc_stability check_mobile_phase Prepare Fresh Mobile Phases inconsistent_signal->check_mobile_phase check_injection_solvent Match Injection Solvent to Mobile Phase peak_shape->check_injection_solvent optimize_lc_method Optimize Gradient & Flow Rate peak_shape->optimize_lc_method ensure_equilibration Ensure Adequate Column Equilibration rt_shift->ensure_equilibration check_column_health Check for Column Contamination/Aging rt_shift->check_column_health

Caption: Logical troubleshooting workflow for common mass spectrometry issues with AIR analysis.

References

addressing poor cell viability in 5-Aminoimidazole ribonucleotide studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-Aminoimidazole ribonucleotide (AIR) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell viability in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity after treating our cells with an AIR derivative, AICAR. What is the likely mechanism?

A1: While multiple mechanisms can be at play, a primary cause of cytotoxicity with AICAR (5-aminoimidazole-4-carboxamide-1-β-riboside) is the induction of pyrimidine (B1678525) starvation.[1][2] Once inside the cell, AICAR is phosphorylated to ZMP (AICA ribotide), which can inhibit UMP synthetase, a key enzyme in de novo pyrimidine synthesis.[1] This leads to a depletion of pyrimidine nucleotides, causing DNA replicative stress and subsequent apoptosis.[1] Additionally, in many cancer cell lines, AICAR acts as an AMP mimic to activate AMP-activated protein kinase (AMPK), which can induce apoptosis and inhibit cell proliferation.[3]

Q2: How can we mitigate the pyrimidine starvation-induced cell death caused by AICAR?

A2: The cytotoxic effects due to pyrimidine starvation can often be reversed by supplementing the culture medium with exogenous pyrimidines.[1] The addition of uridine (B1682114), cytidine, or thymidine (B127349) can rescue cells from AICAR-induced apoptosis.[1] Uridine supplementation, in particular, has been shown to be effective.[1]

Q3: Apart from pyrimidine starvation, what other pathways contribute to cell death in AIR/AICAR studies?

A3: In several cell types, particularly cancer cells, AICAR-induced apoptosis is linked to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[3] This can be part of the downstream signaling from AMPK activation.[3] Furthermore, AICAR can enhance apoptosis triggered by other agents like TRAIL and TNFα by modulating caspase activity and the expression of Bcl-2 family proteins.[4]

Q4: We are observing poor cell viability even in our control cultures, before the addition of AIR or its analogs. What general culture conditions should we check?

A4: Robust cell health is foundational to any experiment. If you are experiencing poor viability in control groups, it is crucial to optimize your general cell culture conditions. Key parameters to verify include:

  • Temperature: Most mammalian cell lines thrive at 37°C.[5]

  • pH: The optimal pH for most cell cultures is between 7.2 and 7.4.[5]

  • CO₂ Levels: Typically maintained at 5% to ensure the proper pH of bicarbonate-buffered media.[6]

  • Humidity: High humidity (~95%) is necessary to prevent evaporation of the culture medium.[6]

  • Sterility: Regular checks for microbial contamination are essential.[6]

Q5: Could components of the culture medium itself be affecting our results?

A5: Yes, the composition of the culture medium can significantly impact purine (B94841) metabolism and cell viability. For instance, the concentration of folic acid, a crucial cofactor in de novo purine synthesis, can influence the accumulation of intermediates like ZMP.[7] Using media with physiological levels of folic acid might lead to different metabolic responses compared to standard media with high folate concentrations.[7]

Troubleshooting Guides

Issue 1: High Levels of Apoptosis Observed Post-Treatment

This guide will help you diagnose and troubleshoot unexpected levels of apoptosis in your cell cultures following treatment with AIR or its derivatives.

Potential Cause Suggested Action Expected Outcome
Pyrimidine StarvationSupplement media with 100 µM uridine.[2]Restoration of normal cell growth and viability.
AMPK/p38 MAPK ActivationPre-incubate cells with a p38 inhibitor (e.g., SB203580) before AICAR treatment.[3]Reduction in AICAR-induced cytotoxicity.
Caspase Cascade ActivationPerform a caspase activity assay (e.g., Caspase-3/7/8/9) to confirm apoptosis.Confirmation that the observed cell death is apoptosis.
Off-target EffectsTitrate the compound to the lowest effective concentration.Minimize toxicity while still observing the desired effect.
Issue 2: Inconsistent Cell Viability Results Between Experiments

Use this guide to address variability in your cell viability assays.

Potential Cause Suggested Action Expected Outcome
Inconsistent Cell Seeding DensityOptimize and standardize the number of cells seeded per well.More reproducible viability results across experiments.
Reagent InstabilityPrepare fresh solutions of AIR/AICAR from powder for each experiment. Ensure proper storage of stock solutions.Consistent compound activity and cellular response.
Fluctuations in Culture ConditionsRegularly calibrate and monitor incubator temperature, CO₂, and humidity levels.[6]Stable and healthy cell cultures leading to reliable data.
Assay InterferenceRun a "no-cell" control with the compound and viability reagent to check for direct interactions.[8]Identification and correction for any assay artifacts.

Experimental Protocols

Protocol 1: Uridine Rescue Experiment

This protocol is designed to determine if pyrimidine starvation is the cause of AICAR-induced cytotoxicity.

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Preparation of Reagents: Prepare a stock solution of AICAR in a suitable solvent (e.g., DMSO or sterile water). Prepare a 100 mM stock solution of uridine in sterile water and filter-sterilize.

  • Treatment:

    • To the "Rescue" wells, add uridine to a final concentration of 100 µM.

    • To the "AICAR only" wells, add the vehicle used for uridine.

    • Add AICAR at the desired concentrations to both "Rescue" and "AICAR only" wells.

    • Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental goals.

  • Viability Assessment: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Compare the viability of cells treated with AICAR alone to those co-treated with AICAR and uridine.

Protocol 2: Assessment of Caspase Activation

This protocol outlines the steps to measure caspase activity to confirm apoptosis.

  • Cell Treatment: Seed cells in a 96-well plate and treat with AIR/AICAR at various concentrations for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase Assay: Use a commercially available luminogenic or fluorogenic caspase-3/7, -8, or -9 assay kit.

  • Reagent Addition: Follow the manufacturer's instructions to add the caspase substrate to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Read the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the caspase activity to the number of viable cells or total protein concentration. An increase in caspase activity in treated cells compared to controls indicates apoptosis.[4]

Visualizations

cluster_0 Troubleshooting Workflow for Poor Cell Viability Start Poor Cell Viability Observed Check_Controls Are control cells healthy? Start->Check_Controls Optimize_Culture Optimize Culture Conditions (pH, Temp, CO2) Check_Controls->Optimize_Culture No Check_Compound Is cytotoxicity dose-dependent? Check_Controls->Check_Compound Yes Optimize_Culture->Start Titrate_Compound Determine Lowest Effective Dose Check_Compound->Titrate_Compound No Mechanism_Investigation Investigate Mechanism of Death Check_Compound->Mechanism_Investigation Yes Titrate_Compound->Start Uridine_Rescue Perform Uridine Rescue Assay Mechanism_Investigation->Uridine_Rescue Pyrimidine_Starvation Pyrimidine Starvation Confirmed Uridine_Rescue->Pyrimidine_Starvation Viability Restored Other_Mechanisms Investigate Other Pathways (e.g., AMPK, p38, Caspases) Uridine_Rescue->Other_Mechanisms No Change

Caption: A troubleshooting workflow for addressing poor cell viability.

cluster_1 AICAR-Induced Cytotoxicity Pathways AICAR AICAR ZMP ZMP (AICAR-monophosphate) AICAR->ZMP AMPK AMPK Activation ZMP->AMPK UMPS UMP Synthetase Inhibition ZMP->UMPS p38_MAPK p38 MAPK Activation AMPK->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Pyrimidine_Depletion Pyrimidine Pool Depletion UMPS->Pyrimidine_Depletion Replicative_Stress DNA Replicative Stress Pyrimidine_Depletion->Replicative_Stress Replicative_Stress->Apoptosis

Caption: Key signaling pathways involved in AICAR-induced cytotoxicity.

References

Technical Support Center: Validating 5-Aminoimidazole Ribonucleotide (AIR) Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies targeting the small molecule 5-Aminoimidazole ribonucleotide (AIR).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to generate and validate antibodies against a small molecule like this compound (AIR)?

Antibodies are typically generated against large molecules like proteins. Small molecules such as AIR, also known as haptens, are generally not immunogenic on their own. To elicit an immune response, they must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[1][2][][4] This process introduces several challenges:

  • Hapten-Carrier Conjugation: The success of antibody production heavily relies on the successful conjugation of AIR to the carrier protein. The density of the hapten on the carrier is a critical parameter that influences the quality and titer of the antibody produced.[2]

  • Antibody Specificity: The resulting antibodies may recognize the linker region used for conjugation, the carrier protein itself, or the hapten-carrier complex, rather than the free AIR molecule.[5] This can lead to a lack of sensitivity and specificity in assays where free AIR needs to be detected.

  • Assay Format: Standard sandwich ELISA formats are often not suitable for small molecules because a hapten cannot typically bind two antibodies simultaneously. Therefore, competitive immunoassays are the preferred method for validation and quantification.[6][7]

Q2: What is the first step in validating a newly acquired anti-AIR antibody?

The initial and most critical step is to determine the antibody's ability to bind to the AIR hapten. This is typically achieved through a direct or competitive Enzyme-Linked Immunosorbent Assay (ELISA). A direct ELISA can confirm binding to the AIR-carrier conjugate used for immunization, while a competitive ELISA is essential to demonstrate binding to the free AIR molecule.

Q3: How can I assess the specificity of my anti-AIR antibody?

Specificity is the ability of the antibody to distinguish AIR from other structurally similar molecules.[8] A crucial experiment is to perform a competitive ELISA with a panel of related compounds. For an anti-AIR antibody, this panel should include:

  • Precursors in the de novo purine (B94841) biosynthesis pathway: e.g., Phosphoribosyl pyrophosphate (PRPP), Formylglycinamidine ribonucleotide (FGAM).

  • Downstream metabolites: e.g., 4-(N-succinocarboxamide)-5-aminoimidazole ribonucleotide (SAICAR), Inosine monophosphate (IMP).

  • Structurally similar purine and pyrimidine (B1678525) bases and nucleosides: e.g., Adenosine, Guanosine, Uridine, Cytidine.

  • The carrier protein alone (e.g., BSA or KLH): To ensure the antibody does not recognize the carrier.

A highly specific antibody will show strong inhibition of signal only in the presence of free AIR and minimal to no inhibition with the other related molecules.

Q4: My anti-AIR antibody is not working in my application (e.g., Western Blot, IHC). What could be the issue?

Antibody performance is highly dependent on the application.[9][10][11] An antibody that works well in ELISA may not be suitable for other techniques for several reasons:

  • Antigen Conformation: In ELISA, the antibody often recognizes the native conformation of the hapten. In Western blotting, proteins are denatured, and in immunohistochemistry (IHC), tissues are fixed, which can alter the presentation of the target molecule or mask the epitope.[9]

  • Target Availability: In biological samples, AIR is a small, soluble metabolite. It is not typically immobilized on a membrane for Western blotting or fixed within a specific subcellular location for IHC in a way that is readily accessible to an antibody. Specialized protocols would be required to immobilize or cross-link AIR in situ without destroying the epitope.

It is crucial to use an antibody that has been validated for the specific application you are using. If the manufacturer does not provide validation data for your application, you will need to perform the validation in-house.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background in Competitive ELISA 1. Non-specific binding of the primary or secondary antibody. - Increase the number of wash steps.[12]- Optimize the concentration of the blocking buffer (e.g., increase BSA or non-fat dry milk percentage).- Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.[9]
2. Cross-reactivity of the antibody with the carrier protein or linker. - Pre-absorb the antibody with the carrier protein (e.g., BSA-conjugated beads) before use.- Include a control where the plate is coated with the carrier protein alone to assess background signal.
No Signal or Weak Signal in Competitive ELISA 1. The antibody has low affinity for free AIR. - This is a common issue with anti-hapten antibodies.[5] It may be necessary to screen different antibody clones or try a different immunization strategy.- Increase the incubation time of the antibody with the sample.
2. Improper assay setup. - Confirm that the AIR-carrier conjugate is properly coated on the ELISA plate.- Verify the activity of the enzyme-conjugated secondary antibody and the substrate.- Ensure that the free AIR competitor is at an appropriate concentration range.
3. Antibody degradation. - Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[9]
Poor Reproducibility 1. Inconsistent hapten-carrier conjugate coating. - Ensure consistent coating conditions (concentration, temperature, and time).- Use high-quality ELISA plates with uniform binding capacity.
2. Variability in pipetting or washing steps. - Use calibrated pipettes and be meticulous with technique.- Ensure consistent and thorough washing of all wells.
3. Batch-to-batch variation of the antibody. - If using a polyclonal antibody, lot-to-lot variability can be a factor.[10] It is advisable to purchase a large enough single lot for the entire study or re-validate each new lot.

Experimental Protocols and Data

Protocol 1: Competitive ELISA for Specificity Testing

This protocol is designed to assess the specificity of an anti-AIR antibody by measuring its cross-reactivity with structurally related molecules.

Materials:

  • Anti-AIR primary antibody

  • AIR-BSA conjugate (for coating)

  • Free AIR (competitor)

  • Structurally related molecules (e.g., FGAM, SAICAR, IMP, Adenosine)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • HRP-conjugated secondary antibody (anti-species of the primary antibody)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of AIR-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the free AIR and the competitor molecules in blocking buffer. In separate tubes, mix the diluted competitors with a fixed, pre-determined concentration of the anti-AIR primary antibody. Incubate for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping: Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Quantitative Data Presentation

Table 1: Hypothetical Cross-Reactivity Data for an Anti-AIR Antibody

The IC50 is the concentration of the competitor that causes a 50% reduction in the maximum signal. Cross-reactivity is calculated as: (IC50 of AIR / IC50 of competitor) x 100%.

Competitor Molecule IC50 (µM) Cross-Reactivity (%)
This compound (AIR) 0.5 100
Formylglycinamidine ribonucleotide (FGAM)> 1000< 0.05
SAICAR2500.2
Inosine monophosphate (IMP)> 1000< 0.05
Adenosine8000.06
Carrier Protein (BSA)No inhibition0

Interpretation: The data in Table 1 indicates that the hypothetical antibody is highly specific for AIR, with negligible cross-reactivity to its precursors, downstream metabolites, and other structurally similar molecules.

Visualizations

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with AIR-Carrier Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c1 Mix Anti-AIR Antibody with Free AIR or Competitor c2 Incubate Antibody-Competitor Mixture in Coated Wells c1->c2 d1 Wash c2->d1 d2 Add Secondary Antibody-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance at 450 nm d5->d6

Caption: Workflow for a competitive ELISA to determine anti-AIR antibody specificity.

Troubleshooting Logic for High Background in ELISA

High_Background_Troubleshooting start High Background Observed in ELISA q1 Is background high in 'no primary antibody' control? start->q1 s1 Issue with secondary antibody or substrate. q1->s1 Yes q2 Is background high in 'carrier only' coated wells? q1->q2 No a1 Titrate secondary antibody. Check substrate quality. s1->a1 s2 Primary antibody cross-reacts with carrier protein. q2->s2 Yes s3 Ineffective blocking or washing. q2->s3 No a2 Pre-absorb antibody with carrier protein. s2->a2 a3 Optimize blocking buffer. Increase wash steps/duration. s3->a3

Caption: Decision tree for troubleshooting high background in an anti-AIR ELISA.

References

improving the signal-to-noise ratio in 5-Aminoimidazole ribonucleotide detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 5-Aminoimidazole ribonucleotide (AIR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your AIR detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting and quantifying this compound (AIR)?

A1: The primary methods for AIR detection include:

  • Fluorescence-based assays: These assays often involve a chemical reaction that produces a fluorescent product. For instance, a recently developed method uses a fluorescently-tagged isatin (B1672199) that reacts with AIR, leading to a significant increase in fluorescence intensity.[1]

  • Colorimetric assays: The Bratton-Marshall assay is a classic colorimetric method that can be adapted to detect AIR. This method involves a diazotization reaction that produces a colored azo dye, which can be quantified spectrophotometrically.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying AIR. It separates AIR from other cellular components by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.[3]

Q2: My fluorescence signal is high in my no-AIR control wells. What are the possible causes and solutions?

A2: High background fluorescence can be caused by several factors:

  • Autofluorescence of sample components: Cell lysates or other biological samples may contain endogenous fluorescent molecules.

    • Solution: Include a "sample blank" control (sample without the fluorescent probe) to measure and subtract the background fluorescence.

  • Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent impurities.

    • Solution: Use high-purity, fluorescence-free reagents and screen all buffers for background fluorescence before use.

  • Non-specific binding of the fluorescent probe: The fluorescent probe may bind to other molecules in the assay well.

    • Solution: Optimize the probe concentration and consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration (e.g., 0.01%) to the assay buffer to reduce non-specific binding.

Q3: The signal in my colorimetric (Bratton-Marshall) assay is weak or inconsistent. What should I check?

A3: Weak or inconsistent signals in the Bratton-Marshall assay can arise from:

  • Instability of AIR: 5-aminoimidazole derivatives can be unstable.

    • Solution: Prepare AIR standards fresh and keep them on ice. Minimize the time between sample preparation and the assay.

  • Inefficient diazotization or coupling reaction: The pH and temperature of the reaction are critical.

    • Solution: Ensure that the pH of your solutions is correct for each step of the reaction and maintain a consistent temperature as specified in the protocol.

  • Interfering substances: Other primary aromatic amines in your sample can react with the Bratton-Marshall reagents.

    • Solution: Include appropriate controls and consider a sample cleanup step if your samples are complex.

Q4: I am having trouble with the reproducibility of my LC-MS/MS results for AIR. What are the common pitfalls?

A4: Reproducibility issues in LC-MS/MS can be due to:

  • Metabolite instability during sample preparation: AIR can degrade quickly.

    • Solution: Use a rapid quenching method with cold solvents to stop metabolic activity and minimize degradation. Keep samples cold throughout the extraction process.

  • Matrix effects: Components in your sample matrix can suppress or enhance the ionization of AIR, leading to inaccurate quantification.

    • Solution: Use a stable isotope-labeled internal standard for AIR to correct for matrix effects. Optimize your sample preparation to remove interfering substances.

  • Inconsistent instrument performance: Fluctuations in the mass spectrometer's performance can lead to variability.

    • Solution: Regularly calibrate and tune your instrument. Run quality control samples with known concentrations of AIR throughout your sample queue to monitor performance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal (All Methods) Contaminated reagents or labware.Use fresh, high-purity reagents. Ensure all tubes and plates are clean and, for fluorescence assays, are designed for low fluorescence.
Autofluorescence from the sample matrix.Run a "sample only" control (without detection reagents) to determine the background signal and subtract it from your measurements.
Low Signal-to-Noise Ratio (Fluorescence Assay) Suboptimal concentration of the fluorescent probe.Titrate the fluorescent probe to find the optimal concentration that gives the best signal-to-noise ratio.
Photobleaching of the fluorophore.Minimize the exposure of your samples to light. Use photostable dyes if possible.
Quenching of the fluorescent signal.Check for quenching effects from other components in your sample or buffer.
Inconsistent Results (Colorimetric Assay) Instability of the colored product.Read the absorbance immediately after the color development step, as the color may fade over time.
pH sensitivity of the reaction.Ensure accurate and consistent pH of all buffers and reagents.
Poor Peak Shape or Retention Time Shifts (LC-MS/MS) Column degradation or contamination.Use a guard column and ensure proper sample cleanup. Flush the column regularly.
Inappropriate mobile phase.Optimize the mobile phase composition and gradient to achieve good peak shape and retention.
General Issue: Sample Degradation Inherent instability of this compound.Prepare samples and standards immediately before use. Keep all samples and reagents on ice or at 4°C during the experiment. Consider using a quenching solution to stop enzymatic activity during sample preparation.

Data Presentation: Comparison of AIR Detection Methods

Method Principle Typical Limit of Detection (LOD) Signal-to-Noise Ratio (SNR) Considerations Throughput
Fluorescence-based Assay Chemical reaction produces a fluorescent product.0.45 - 0.48 pM (for fluorescein)Can be high, but susceptible to background fluorescence and quenching.High (microplate format)
Bratton-Marshall Colorimetric Assay Diazotization and coupling reaction forms a colored azo dye.~1 µM (for a visible color change with a related compound)[4]Moderate; can be affected by interfering substances and instability of the colored product.High (microplate format)
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.10 ng/mL (for a related compound, AICA ribotide)[3]Very high due to the specificity of mass detection.Moderate to High (depends on run time and autosampler capacity)

Note: The LOD and SNR can vary significantly depending on the specific instrumentation, reagents, and experimental conditions. The values presented are for illustrative purposes based on available data for the techniques or related compounds.

Experimental Protocols

Fluorescence-Based Detection of AIR

This protocol is adapted from a method developed for an enzyme that produces AIR.

Materials:

  • White, opaque 96-well microplate

  • Fluorescent plate reader

  • Assay buffer (e.g., 25 mM Tris, pH 8.0)

  • Fluorescent probe solution (e.g., 30 µM isatin-fluorescein conjugate in assay buffer)

  • Stopping solution (e.g., 300 µM ZnCl₂)

  • AIR standard solutions (prepare fresh)

Procedure:

  • Prepare Standards and Samples: Prepare a serial dilution of AIR standards in the assay buffer. Prepare your experimental samples in the same buffer.

  • Assay Reaction: To each well of the 96-well plate, add your sample or standard.

  • Initiate Detection: To start the detection reaction, add the fluorescent probe solution to each well.

  • Stop Reaction (for enzymatic assays): If you are measuring AIR produced by an enzyme, stop the enzymatic reaction at a specific time point by adding the stopping solution. For direct detection of AIR, this step may not be necessary.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the fluorescent product to form. Protect the plate from light during incubation.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Subtract the fluorescence of the blank (assay buffer with probe) from all readings. Plot a standard curve of fluorescence intensity versus AIR concentration. Use the standard curve to determine the concentration of AIR in your samples.

Colorimetric Detection of AIR (Bratton-Marshall Assay)

This protocol is a general adaptation of the Bratton-Marshall reaction for the detection of primary aromatic amines.

Materials:

Procedure:

  • Prepare Standards and Samples: Prepare AIR standards and your samples in a suitable buffer.

  • Acidification: Add HCl to each well to create an acidic environment.

  • Diazotization: Add the sodium nitrite solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature to form the diazonium salt.

  • Remove Excess Nitrite: Add the ammonium sulfamate solution to quench any unreacted sodium nitrite.

  • Coupling Reaction: Add the NED solution to each well. A purple color will develop as the azo dye is formed.

  • Incubation: Incubate at room temperature for a defined period (e.g., 10-15 minutes) for the color to stabilize.

  • Measurement: Measure the absorbance at approximately 540-555 nm.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus AIR concentration and use it to determine the AIR concentration in your samples.

Signaling Pathways and Experimental Workflows

De Novo Purine (B94841) Biosynthesis Pathway

This pathway illustrates the synthesis of purine nucleotides, highlighting the central role of this compound (AIR).

de_novo_purine_synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR GAR Transformylase FGAM FGAM FGAR->FGAM FGAM Synthetase AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIR Synthetase CAIR CAIR AIR->CAIR AIR Carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate Lyase FAICAR FAICAR AICAR->FAICAR AICAR Transformylase IMP IMP FAICAR->IMP IMP Cyclohydrolase

Caption: The de novo purine biosynthesis pathway leading to the formation of IMP.

ATIC-Mediated Signaling

This diagram shows the involvement of ATIC, an enzyme that acts on AICAR (a downstream product of AIR), in cellular signaling pathways.

ATIC_signaling cluster_purine De Novo Purine Synthesis cluster_ras Ras Signaling cluster_ampk AMPK Signaling AICAR AICAR ATIC ATIC AICAR->ATIC IMP IMP ATIC->IMP Ras Ras ATIC->Ras Promotes AMPK AMPK ATIC->AMPK Suppresses ERK ERK Ras->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AMPK->mTOR S6K1 S6K1 mTOR->S6K1 Growth Cell Growth & Migration S6K1->Growth

Caption: ATIC influences Ras and AMPK signaling pathways.

General Experimental Workflow for AIR Detection

This workflow outlines the key steps for quantifying AIR from biological samples.

experimental_workflow start Start: Biological Sample quench Quench Metabolism (e.g., cold solvent) start->quench extract Extract Metabolites quench->extract cleanup Sample Cleanup (Optional) extract->cleanup detect Detection Method cleanup->detect fluor Fluorescence Assay detect->fluor color Colorimetric Assay detect->color lcms LC-MS/MS detect->lcms data Data Acquisition fluor->data color->data lcms->data analysis Data Analysis & Quantification data->analysis end End: Results analysis->end

Caption: A generalized workflow for the detection and quantification of AIR.

References

Validation & Comparative

A Comparative Guide to 5-Aminoimidazole Ribonucleotide (AIR) Metabolism in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Aminoimidazole ribonucleotide (AIR) metabolism in different cell lines, with a focus on cancerous versus non-cancerous cells. AIR is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental process for the production of purine nucleotides required for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cells, including cancer cells, making its components attractive targets for therapeutic intervention.

Introduction to this compound Metabolism

The de novo purine synthesis pathway is a ten-step enzymatic process that builds purine rings from basic precursors. This compound (AIR) is the product of the fifth step and serves as the substrate for the sixth step, catalyzed by phosphoribosylaminoimidazole carboxylase (AIR carboxylase). In humans, this enzymatic activity is part of the bifunctional enzyme Phosphoribosylaminoimidazole Carboxylase/Phosphoribosylaminoimidazole Succinocarboxamide Synthetase (PAICS).[1][2][3] The conversion of AIR to carboxyaminoimidazole ribonucleotide (CAIR) is a crucial checkpoint in the pathway. Given the heightened demand for nucleotides in cancer cells to sustain their rapid growth and division, the flux through this pathway, and specifically the metabolism of AIR, is often significantly elevated compared to normal, quiescent cells.[4][5]

Quantitative Comparison of AIR Metabolism

Direct comparative data on AIR metabolism across different cell lines in a single study is limited. However, by synthesizing data from multiple studies, a clear trend emerges indicating enhanced de novo purine synthesis in cancer cells.

Metabolic Flux in HeLa Cells

A study using [¹⁵N]glycine as a tracer provides quantitative insight into the metabolic flux of the de novo purine synthesis pathway in HeLa (cervical cancer) cells under purine-replete and purine-depleted conditions. The rate of incorporation of ¹⁵N from glycine (B1666218) into purine precursors is a direct measure of the pathway's activity.[6]

ConditionInitial Rate of ¹⁵N Incorporation into IMP (%/hour)[6]
Purine-Replete Medium~3.5
Purine-Depleted Medium~5.1

This data indicates that in HeLa cells, the de novo purine synthesis pathway is highly active and can be further stimulated by approximately 47% when external sources of purines are limited.[6][7]

Metabolic Phenotypes of Breast Cancer Cell Lines

Stable isotope tracer studies have been employed to compare the metabolic phenotypes of different breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, with non-cancerous human mammary epithelial cells (HMECs). While not providing absolute flux values for the AIR to CAIR step, these studies consistently show a greater reliance on de novo nucleotide synthesis in cancer cell lines compared to their non-malignant counterparts.[8][9][10][11] For instance, studies have shown that breast cancer cells activate anaplerotic pyruvate (B1213749) carboxylation to a greater extent than primary breast cells, a process that can feed into the TCA cycle and provide precursors for amino acids like aspartate, which is required for a later step in de novo purine synthesis.[8]

General Comparison: Cancer vs. Non-Cancerous Fibroblasts

While specific quantitative data for direct comparison is sparse, it is widely accepted that rapidly dividing cancer cells, such as HeLa and MCF-7, exhibit a significantly higher rate of de novo purine synthesis compared to quiescent, non-cancerous cells like normal human fibroblasts. This is driven by the oncogenic signaling pathways that promote cell proliferation and the increased demand for nucleotides for DNA replication and RNA synthesis.[5][12] Studies have shown that key enzymes in the de novo pathway, including PAICS, are overexpressed in various cancers.[1][4]

Signaling Pathways and Experimental Workflows

The regulation of de novo purine synthesis is complex and integrated with major cell signaling pathways. The following diagrams illustrate the core metabolic pathway and a typical experimental workflow for studying metabolic flux.

de_novo_purine_synthesis De Novo Purine Synthesis Pathway (Simplified) PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIRS CAIR Carboxyaminoimidazole ribonucleotide (CAIR) AIR->CAIR PAICS (AIR carboxylase domain) SAICAR SAICAR CAIR->SAICAR PAICS (SAICAR synthetase domain) AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Simplified diagram of the de novo purine synthesis pathway highlighting the central role of AIR.

metabolic_flux_workflow Experimental Workflow for Metabolic Flux Analysis cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., HeLa, MCF-7, Fibroblasts) Isotope_Labeling Incubate with Stable Isotope-Labeled Precursor (e.g., ¹⁵N-Glycine) Cell_Seeding->Isotope_Labeling Metabolite_Extraction Quench Metabolism and Extract Intracellular Metabolites Isotope_Labeling->Metabolite_Extraction Sample_Derivatization Derivatize Samples (if necessary) Metabolite_Extraction->Sample_Derivatization LC_MS_MS LC-MS/MS Analysis Sample_Derivatization->LC_MS_MS Data_Processing Quantify Labeled and Unlabeled Metabolites LC_MS_MS->Data_Processing Flux_Calculation Calculate Metabolic Flux Data_Processing->Flux_Calculation

Caption: A typical workflow for studying metabolic flux using stable isotope labeling and LC-MS/MS.

Experimental Protocols

1. Quantification of Purine Metabolites by LC-MS/MS

This protocol provides a general framework for the quantification of intracellular purine intermediates, including AIR.

  • Cell Culture and Metabolite Extraction:

    • Seed cells (e.g., HeLa, MCF-7, fibroblasts) in 6-well plates and culture to the desired confluency.

    • To stimulate the de novo pathway, culture cells in a purine-depleted medium for 24-48 hours prior to the experiment.[12]

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells and scrape the cells.

    • Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate the metabolites on a suitable column, such as a C18 or a HILIC column, using a gradient of aqueous and organic mobile phases.[13][14]

    • Detect and quantify the metabolites using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analyte.

    • Use stable isotope-labeled internal standards for accurate quantification.

2. Metabolic Flux Analysis using ¹⁵N-Glycine Incorporation

This protocol allows for the measurement of the rate of de novo purine synthesis.[6]

  • Cell Culture and Labeling:

    • Culture cells as described above. To enhance the flux, use a purine-depleted medium.[6]

    • Replace the medium with a medium containing a known concentration of [¹⁵N]glycine.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 90 minutes).

  • Sample Preparation and Analysis:

    • At each time point, quench metabolism and extract intracellular metabolites as described above.

    • Analyze the extracts by LC-MS/MS to determine the ratio of ¹⁵N-labeled to unlabeled purine nucleotides (e.g., IMP, AMP, GMP).

  • Flux Calculation:

    • Plot the percentage of ¹⁵N incorporation into the purine nucleotides as a function of time.

    • The initial slope of this curve represents the rate of de novo purine synthesis.[6][7]

3. AIR Carboxylase (PAICS) Activity Assay

This assay measures the enzymatic activity of the AIR carboxylase domain of PAICS.

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with PBS.

    • Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) using sonication or freeze-thaw cycles.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the cytosolic enzymes.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate, the substrate AIR, ATP, and bicarbonate in a suitable buffer.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction, for example, by adding acid.

  • Detection of CAIR (Product):

    • The product, CAIR, can be quantified using various methods. A classic method for related aminoimidazoles is the Bratton-Marshall assay, which involves diazotization and coupling to a chromogenic agent, with absorbance measured spectrophotometrically.[15][16] Alternatively, the reaction can be monitored by LC-MS/MS to directly measure the formation of CAIR.

Conclusion

The metabolism of this compound is a key component of the de novo purine synthesis pathway, which is demonstrably upregulated in cancer cell lines such as HeLa and MCF-7 compared to non-cancerous cells. This heightened metabolic flux is a critical adaptation to support the increased proliferative demands of cancer cells. The provided experimental protocols offer a foundation for researchers to quantitatively investigate these metabolic differences, paving the way for the development of novel therapeutic strategies that target this essential pathway.

References

The Evolving Landscape of Purine Metabolism Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of inborn errors of metabolism are paramount. This guide provides a comprehensive comparison of biomarkers for disorders of purine (B94841) metabolism, with a special focus on Adenylosuccinate Lyase (ADSL) deficiency. While initial interest may lie in intermediates like 5-Aminoimidazole ribonucleotide (AIR), current clinical practice relies on the detection of accumulated substrates. This document will objectively compare the utility of these biomarkers, supported by experimental data and detailed methodologies.

Introduction to Purine Metabolism and ADSL Deficiency

The de novo purine synthesis pathway is a critical process for the production of purine nucleotides, essential components of DNA, RNA, and energy-carrying molecules. Inborn errors in this pathway can lead to severe neurological and developmental disorders. One such disorder is Adenylosuccinate Lyase (ADSL) deficiency, an autosomal recessive condition caused by mutations in the ADSL gene. This enzyme catalyzes two key steps in purine metabolism. A deficiency in ADSL leads to the accumulation of specific intermediates in the cerebrospinal fluid (CSF), plasma, and urine of affected individuals.[1][2]

Biomarker Comparison: The Case for Substrate Accumulation

While this compound (AIR) is an intermediate in the purine synthesis pathway, it is not the primary biomarker for ADSL deficiency. Instead, the diagnosis relies on the detection of elevated levels of the dephosphorylated substrates of the ADSL enzyme: succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado) .[1][3] For a broader screening of inborn errors of purine metabolism, uric acid serves as a valuable, albeit less specific, biomarker.[4][5][6]

Quantitative Biomarker Comparison

The following table summarizes the performance of key biomarkers in the diagnosis of ADSL deficiency and other inborn errors of purine metabolism.

BiomarkerConditionFluidPatient Concentration RangeControl Concentration RangeSensitivity & Specificity
Succinyladenosine (S-Ado) ADSL DeficiencyCSF, Urine, PlasmaMarkedly Elevated (e.g., Z-score > 7 in plasma)[1]Not detected or very low levels[7]High
Succinylaminoimidazole carboxamide riboside (SAICAr) ADSL DeficiencyCSF, Urine, PlasmaMarkedly Elevated[3]Not detectedHigh
Uric Acid Inborn Errors of Purine Metabolism (Screening)Urine, PlasmaVariable (High or Low depending on the specific disorder)[4][6]Normal physiological rangeModerate (Screening tool)

Signaling and Metabolic Pathways

The following diagrams illustrate the relevant metabolic pathways and the position of these biomarkers.

Purine_Metabolism PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR SAICAR synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate Lyase (ADSL) (Deficient) FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP Adenylosuccinate synthetase Hypoxanthine Hypoxanthine IMP->Hypoxanthine AMP AMP S_AMP->AMP Adenylosuccinate Lyase (ADSL) (Deficient) Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Figure 1. De novo purine synthesis pathway highlighting the metabolic block in ADSL deficiency.

Biomarker_Accumulation SAICAR_nucleotide SAICAR (nucleotide) Dephosphorylation Dephosphorylation SAICAR_nucleotide->Dephosphorylation S_AMP S-AMP (nucleotide) S_AMP->Dephosphorylation SAICAr_nucleoside SAICAr (nucleoside) (Accumulates in body fluids) S_Ado_nucleoside S-Ado (nucleoside) (Accumulates in body fluids) Dephosphorylation->SAICAr_nucleoside Dephosphorylation->S_Ado_nucleoside

Figure 2. Accumulation of dephosphorylated substrates in ADSL deficiency.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for diagnosis. Below are summaries of the key experimental methodologies.

Quantification of SAICAr and S-Ado in Biological Fluids

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

This is the gold standard for the sensitive and specific quantification of SAICAr and S-Ado.

1. Sample Preparation:

  • Urine: Dilute with an internal standard solution.

  • CSF/Plasma: Deproteinize using an appropriate method (e.g., ultrafiltration or protein precipitation with acetonitrile). Add an internal standard.

2. Chromatographic Separation:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Optimized for the specific column and system.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high specificity. Specific precursor-to-product ion transitions for SAICAr, S-Ado, and their respective internal standards are monitored.

4. Quantification:

  • A calibration curve is generated using known concentrations of SAICAr and S-Ado standards.

  • The concentration in the patient sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Uric Acid in Urine and Plasma

Methodology: Enzymatic Colorimetric Assay

This is a widely available and automated method for routine clinical chemistry.

1. Principle:

  • Uricase catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide.

  • In the presence of peroxidase, the hydrogen peroxide reacts with a chromogen to produce a colored product.

  • The intensity of the color is directly proportional to the uric acid concentration.

2. Procedure:

  • Patient serum, plasma, or urine is mixed with the reagent containing uricase, peroxidase, and a chromogen.

  • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • The absorbance of the resulting colored solution is measured spectrophotometrically at a specific wavelength (e.g., 520 nm).

3. Quantification:

  • The concentration is calculated by comparing the absorbance of the sample to that of a known uric acid standard.

Experimental Workflow

The following diagram outlines the typical workflow for the diagnosis of an inborn error of purine metabolism.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of Inborn Error of Purine Metabolism Uric_Acid_Screening Urine/Plasma Uric Acid Screening Clinical_Suspicion->Uric_Acid_Screening Abnormal_UA Abnormal Uric Acid (High or Low) Uric_Acid_Screening->Abnormal_UA Normal_UA Normal Uric Acid Uric_Acid_Screening->Normal_UA Specialized_Metabolite_Analysis Specialized Metabolite Analysis (HPLC-MS/MS) Abnormal_UA->Specialized_Metabolite_Analysis Proceed to confirmatory testing Genetic_Testing ADSL Gene Sequencing Specialized_Metabolite_Analysis->Genetic_Testing If SAICAr/S-Ado are elevated Diagnosis Diagnosis Confirmed Genetic_Testing->Diagnosis Consider_Other_Diagnoses Consider Other Diagnoses Normal_UA->Consider_Other_Diagnoses

Figure 3. Diagnostic workflow for inborn errors of purine metabolism.

Conclusion

References

A Comparative Analysis of 5-Aminoimidazole Ribonucleotide (AIR) Pathways: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo purine (B94841) biosynthesis pathway, essential for the creation of the building blocks of DNA and RNA, presents a fascinating divergence between prokaryotic and eukaryotic organisms, particularly concerning the synthesis and subsequent modification of the intermediate 5-Aminoimidazole ribonucleotide (AIR). This guide provides an in-depth comparative analysis of the AIR-centric pathways, offering quantitative data, detailed experimental protocols, and visual pathway representations to support research and drug development efforts targeting this fundamental metabolic route.

Pathway Overview: A Tale of Two Strategies

In all organisms, the de novo purine biosynthesis pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). A key intermediate in this multi-step process is this compound (AIR). The enzymatic machinery responsible for the synthesis of AIR and its conversion to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) showcases a significant evolutionary divergence between prokaryotes and eukaryotes.

Prokaryotic Pathway: A Stepwise Approach with Individual Enzymes

In prokaryotes, such as Escherichia coli, the synthesis of AIR and its carboxylation to CAIR are catalyzed by a series of distinct, monofunctional enzymes.

  • AIR Synthesis: The formation of AIR from formylglycinamidine ribonucleotide (FGAM) is catalyzed by AIR synthetase, encoded by the purM gene. This reaction is an ATP-dependent intramolecular cyclization.

  • CAIR Synthesis - A Two-Step Process: The conversion of AIR to CAIR is a more complex, two-step process requiring two separate enzymes, PurK and PurE.

    • N5-CAIR Synthetase (PurK): The first step is the ATP-dependent carboxylation of the N5 amino group of AIR to form N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). This reaction is catalyzed by N5-CAIR synthetase (PurK).

    • N5-CAIR Mutase (PurE): The second step involves an intramolecular rearrangement of the carboxyl group from the N5 position to the C4 position of the imidazole (B134444) ring, converting N5-CAIR to CAIR. This reaction is catalyzed by N5-CAIR mutase (PurE).

prokaryotic_air_pathway cluster_prokaryote Prokaryotic AIR Pathway FGAM FGAM AIR AIR FGAM->AIR ATP -> ADP + Pi N5_CAIR N5-CAIR AIR->N5_CAIR ATP + HCO3- -> ADP + Pi CAIR CAIR N5_CAIR->CAIR PurM PurM (AIR Synthetase) PurK PurK (N5-CAIR Synthetase) PurE PurE (N5-CAIR Mutase)

Prokaryotic AIR Pathway Enzymes
Eukaryotic Pathway: Efficiency Through Multifunctional Enzymes

Eukaryotes have evolved a more streamlined approach, fusing multiple enzymatic activities into large, multifunctional proteins. This strategy is thought to enhance catalytic efficiency through substrate channeling, where intermediates are passed directly from one active site to the next without diffusing into the bulk solvent.

  • AIR Synthesis: In humans, the AIR synthetase activity is one of three functions performed by the trifunctional purine biosynthetic protein adenosine-3 (GART). The GART protein also contains glycinamide (B1583983) ribonucleotide synthetase (GARS) and glycinamide ribonucleotide transformylase (GARTf) activities. The AIR synthetase domain of GART catalyzes the same ATP-dependent cyclization of FGAM to AIR as its prokaryotic counterpart.[1][2]

  • CAIR Synthesis - A Single-Step Carboxylation: The conversion of AIR to CAIR in eukaryotes is a single-step reaction catalyzed by the bifunctional enzyme phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS). The AIR carboxylase (AIRc) domain of PAICS directly carboxylates the C4 position of AIR to form CAIR.[3][4][5] This reaction does not proceed through an N5-CAIR intermediate. Structural studies of human PAICS have revealed an octameric structure with tunnels that may facilitate the channeling of the CAIR product from the AIRc active site to the SAICAR synthetase active site for the next step in the pathway.[5]

eukaryotic_air_pathway cluster_eukaryote Eukaryotic AIR Pathway FGAM FGAM AIR AIR FGAM->AIR ATP -> ADP + Pi CAIR CAIR AIR->CAIR CO2 GART GART (Trifunctional) PAICS PAICS (Bifunctional)

Eukaryotic AIR Pathway Enzymes

Quantitative Data Summary

The following table summarizes the available kinetic parameters for the enzymes involved in the AIR pathways of E. coli and humans. It is important to note that kinetic data for individual domains of multifunctional eukaryotic enzymes can be challenging to determine and may not always be available in the literature.

OrganismEnzyme/DomainSubstrate(s)Kmkcatkcat/Km
Prokaryote (E. coli)
PurM (AIR Synthetase)FGAMData not readily availableData not readily availableData not readily available
ATPData not readily availableData not readily availableData not readily available
PurK (N5-CAIR Synthetase)AIRData not readily availableData not readily availableData not readily available
ATPData not readily availableData not readily availableData not readily available
HCO3-Data not readily availableData not readily availableData not readily available
PurE (N5-CAIR Mutase)N5-CAIRData not readily availableData not readily availableData not readily available
Eukaryote (Homo sapiens)
GART (AIR Synthetase Domain)FGAMData not readily availableData not readily availableData not readily available
ATPData not readily availableData not readily availableData not readily available
PAICS (AIR Carboxylase Domain)AIRData not readily availableData not readily availableData not readily available
CO2Data not readily availableData not readily availableData not readily available

Note: While specific Km and kcat values are not consistently reported in the literature for all these enzymes under standardized conditions, the provided references offer insights into their kinetic characterization.

Experimental Protocols

Recombinant Protein Expression and Purification

Objective: To produce and purify recombinant enzymes (prokaryotic PurM, PurK, PurE, and eukaryotic GART, PAICS) for in vitro assays. A general protocol for His-tagged protein expression in E. coli is provided below.

Materials:

  • Expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His6-tag.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE analysis equipment.

Protocol:

  • Transformation: Transform the expression vector into the E. coli expression strain and select for positive colonies on an antibiotic-containing LB agar plate.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture and Induction: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.[1][6]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and size.

Spectrophotometric Assay for AIR Synthetase (PurM and GART-AIRS domain)

Objective: To measure the activity of AIR synthetase by coupling the production of ADP to the oxidation of NADH.

Principle: This is a coupled enzyme assay where the ADP produced by AIR synthetase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), consuming NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2).

  • FGAM (substrate).

  • ATP.

  • Phosphoenolpyruvate (PEP).

  • NADH.

  • Pyruvate kinase (PK).

  • Lactate dehydrogenase (LDH).

  • Purified AIR synthetase (PurM or GART).

  • UV-Vis spectrophotometer.

Protocol:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, FGAM, ATP, PEP, NADH, PK, and LDH.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified AIR synthetase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Coupled Spectrophotometric Assay for Prokaryotic PurK and PurE

Objective: To measure the combined activity of PurK and PurE by coupling the formation of CAIR to the synthesis of SAICAR.[7]

Principle: This assay couples the PurK/PurE reaction to the SAICAR synthetase (PurC) reaction. The CAIR produced by PurE is used by PurC to synthesize SAICAR, which has a distinct absorbance at 282 nm.[7]

Materials:

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2).

  • AIR (substrate).

  • ATP.

  • L-aspartate.

  • Purified PurK.

  • Purified PurE.

  • Purified SAICAR synthetase (PurC).

  • UV-Vis spectrophotometer.

Protocol:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, AIR, ATP, L-aspartate, PurK, and PurC.

  • Equilibrate the mixture to the desired temperature (e.g., 23°C).

  • Initiate the reaction by adding purified PurE.

  • Monitor the increase in absorbance at 282 nm over time, corresponding to the formation of SAICAR.[7]

  • Calculate the rate of reaction using the molar extinction coefficient of SAICAR (8607 M-1cm-1).[7]

HPLC-Based Assay for AIR and CAIR

Objective: To separate and quantify AIR and CAIR in enzymatic reactions.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with a suitable ion-pairing agent can be used to separate these polar nucleotide intermediates. Detection is typically performed using a UV detector.

Materials:

  • HPLC system with a C18 column and a UV detector.

  • Mobile Phase A (e.g., 10 mM ammonium (B1175870) acetate, 2 mM tetrabutylammonium (B224687) phosphate, pH 5.0).[8]

  • Mobile Phase B (e.g., 10 mM ammonium phosphate, 2 mM tetrabutylammonium phosphate, 25% acetonitrile, pH 7.0).[8]

  • Standards for AIR and CAIR.

  • Quenching solution (e.g., perchloric acid).

Protocol:

  • Sample Preparation: Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., cold perchloric acid) to denature the enzyme.[9]

  • Neutralization and Clarification: Neutralize the quenched reaction mixture (e.g., with K2CO3) and centrifuge to remove precipitated protein and salt.[9]

  • HPLC Analysis: Inject the clarified supernatant onto the C18 column. Elute the compounds using a gradient of Mobile Phase A and B. For example, a linear gradient from 100% A to a mixture of A and B.[8]

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) for purine rings.[8]

  • Quantification: Identify and quantify AIR and CAIR by comparing their retention times and peak areas to those of known standards.

Conclusion

The comparative analysis of the this compound pathways in prokaryotes and eukaryotes reveals distinct evolutionary strategies for carrying out the same fundamental biochemical transformations. Prokaryotes utilize a series of individual, monofunctional enzymes, while eukaryotes have evolved large, multifunctional proteins that likely enhance efficiency through substrate channeling. These differences in enzyme structure and reaction mechanism present potential opportunities for the development of selective inhibitors targeting the prokaryotic pathway for antimicrobial drug discovery. The experimental protocols provided herein offer a foundation for researchers to further investigate these fascinating and vital metabolic pathways.

References

cross-validation of different methods for 5-Aminoimidazole ribonucleotide quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary methods for the quantification of 5-Aminoimidazole ribonucleotide (AIR), a key intermediate in purine (B94841) biosynthesis. The selection of an appropriate analytical method is critical for accurate and reliable measurement of AIR in various biological matrices, which is essential for research in metabolic diseases, oncology, and drug development. This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the associated workflows and metabolic pathways.

Comparison of Quantitative Performance

The choice of a quantification method for this compound (AIR) depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key quantitative performance parameters of the three most common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence-Based Assays, and Capillary Electrophoresis (CE).

Performance MetricLC-MS/MSFluorescence-Based AssayCapillary Electrophoresis (CE)
Limit of Detection (LOD) Low ng/mL to pg/mLLow nMMicromolar (µM) range
Limit of Quantification (LOQ) Low ng/mL[1]Nanomolar (nM) rangeMicromolar (µM) range
Linearity Range Wide (e.g., 0.5 - 500 ng/mL)[2]Typically 2-3 orders of magnitude2-3 orders of magnitude
Accuracy (% Recovery) High (typically 90-110%)[3]Good, but can be matrix-dependentGood, but can be affected by injection variability
Precision (%RSD) Excellent (<15%)[3]Good (<15%)Good (<15%)
Throughput High (with autosampler)High (microplate format)Moderate to High
Specificity Very HighGood, but potential for interferenceGood, dependent on separation efficiency
Cost High (instrumentation and maintenance)Low to ModerateModerate

Experimental Protocols

Detailed methodologies for each of the key quantification methods are provided below to enable researchers to reproduce these experiments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like AIR from complex biological matrices.[4]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or cell lysate, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C- or ¹⁵N-labeled AIR).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Amide-80, 150 mm x 2.0 mm, 5 µm) is often suitable for retaining and separating polar metabolites like AIR.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5-10 µL

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for AIR and the internal standard. The exact m/z values will depend on the specific adducts formed.

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[1]

Fluorescence-Based Assay

This method is based on the reaction of AIR with a fluorescently-tagged isatin (B1672199) derivative, resulting in a product with a significant increase in fluorescence intensity.[5][6][7]

a. Reagents

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0

  • Fluorescent Probe: Isatin-fluorescein conjugate (I-F) solution (e.g., 30 µM in assay buffer).

  • Stopping Reagent: 300 µM ZnCl₂ in assay buffer.

  • AIR Standard Solutions: Prepare a series of AIR standards in the assay buffer.

b. Assay Procedure

  • In a 96-well microplate, add 50 µL of the sample or AIR standard.

  • Initiate the reaction by adding 25 µL of the I-F solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding 25 µL of the stopping reagent.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for a fluorescein-based probe).[5]

  • Quantify the AIR concentration in the samples by comparing their fluorescence signals to the standard curve.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution.[8]

a. Sample Preparation

  • Perform a protein precipitation step as described for the LC-MS/MS method.

  • After evaporation, reconstitute the sample in the CE running buffer.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. CE Conditions

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Running Buffer (Background Electrolyte): 50 mM Phosphate buffer, pH 7.4.

  • Separation Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a wavelength where AIR has significant absorbance (e.g., ~260-280 nm).

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context and procedures, the following diagrams illustrate the de novo purine biosynthesis pathway highlighting AIR and the general experimental workflows for its quantification.

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIRS CAIR CAIR AIR->CAIR PAICS (AIRc) SAICAR SAICAR CAIR->SAICAR PAICS (SAICARs) AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC

Caption: De novo purine biosynthesis pathway highlighting the central role of AIR.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_fluorescence Fluorescence Assay Workflow cluster_ce Capillary Electrophoresis Workflow lcms_sample Sample Collection (Plasma, Cells, etc.) lcms_prep Sample Preparation (Protein Precipitation) lcms_sample->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Processing & Quantification lcms_analysis->lcms_data fluor_sample Sample Collection fluor_prep Reaction with Fluorescent Probe fluor_sample->fluor_prep fluor_measure Fluorescence Measurement fluor_prep->fluor_measure fluor_data Data Analysis fluor_measure->fluor_data ce_sample Sample Collection ce_prep Sample Preparation (Deproteinization & Filtration) ce_sample->ce_prep ce_analysis CE Separation & Detection ce_prep->ce_analysis ce_data Data Analysis ce_analysis->ce_data

Caption: General experimental workflows for AIR quantification methods.

References

A Tale of Two Ribonucleotides: 5-Aminoimidazole Ribonucleotide (AIR) vs. 5-aminoimidazole-4-carboxamide Ribonucleotide (AICAR)

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular metabolism and signaling, two structurally similar molecules, 5-Aminoimidazole ribonucleotide (AIR) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), play vastly different roles. While AIR is a fleeting intermediate in the fundamental process of purine (B94841) biosynthesis, AICAR has garnered significant attention from the scientific community as a potent pharmacological activator of a key cellular energy sensor. This guide provides a comprehensive comparison of these two ribonucleotides, detailing their distinct biological functions, mechanisms of action, and applications in research, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureThis compound (AIR)5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)
Primary Role Endogenous metabolic intermediatePharmacological agent, AMP analog
Biological Pathway De novo purine biosynthesisPrimarily interacts with the AMPK signaling pathway
Cellular Function Precursor for the synthesis of purine nucleotides (AMP and GMP)[1]Activator of AMP-activated protein kinase (AMPK), mimicking an energy-deprived state[2][3]
Mechanism of Action Substrate for the enzyme phosphoribosylaminoimidazole carboxylase[4]Intracellularly converted to ZMP, which allosterically activates AMPK[5]
Primary Research Use Studied in the context of purine metabolism and related genetic disorders[6]Widely used as an "exercise mimetic" to study the effects of AMPK activation on metabolism, inflammation, and cellular growth[7][8][9]

The Endogenous Metabolite: this compound (AIR)

This compound (AIR) is a crucial but transient molecule in the de novo purine biosynthesis pathway, the process by which cells build the purine bases, adenine (B156593) and guanine, from simpler precursors.[1] These bases are fundamental components of DNA, RNA, and energy-carrying molecules like ATP.

The Purine Biosynthesis Pathway

The synthesis of purines is a multi-step enzymatic process. AIR is the product of the fifth step and serves as the substrate for the sixth step, where it is carboxylated to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).[4] This pathway is tightly regulated to ensure a balanced supply of purine nucleotides for cellular needs.[10][]

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR synthetase FGAR FGAR GAR->FGAR GAR transformylase FGAM FGAM FGAR->FGAM FGAM synthetase AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIR synthetase CAIR CAIR AIR->CAIR AIR carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR synthetase AICAR_path AICAR SAICAR->AICAR_path Adenylosuccinate lyase FAICAR FAICAR AICAR_path->FAICAR AICAR transformylase IMP IMP FAICAR->IMP IMP cyclohydrolase AMP AMP IMP->AMP GMP GMP IMP->GMP

Figure 1: De novo purine biosynthesis pathway highlighting AIR and AICAR.

Due to its role as a metabolic intermediate, there is a lack of studies on the pharmacological effects of administering exogenous AIR. Its primary significance lies in its necessity for cellular proliferation and survival through the production of purines.

The Pharmacological Tool: 5-aminoimidazole-4-carboxamide Ribonucleotide (AICAR)

In contrast to AIR, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), or more accurately its dephosphorylated precursor, acadesine (B1665397), is not a direct intermediate in the main line of de novo purine synthesis but rather a branch point product. However, its true claim to fame is as a potent activator of AMP-activated protein kinase (AMPK).[2][3]

Mechanism of Action: The AMPK Activator

Once inside the cell, acadesine is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is structurally similar to adenosine (B11128) monophosphate (AMP).[5] ZMP allosterically activates AMPK, the cell's master energy sensor.[12] AMPK is typically activated when cellular energy levels are low (high AMP:ATP ratio). By mimicking this state, AICAR triggers a cascade of metabolic reprogramming.[13]

References

A Functional Comparison of 5-Aminoimidazole Ribonucleotide (AIR) Synthesizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of the key enzymes responsible for the synthesis of 5-Aminoimidazole Ribonucleotide (AIR), a crucial intermediate in the de novo purine (B94841) biosynthesis pathway. This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA, and is a target for antimicrobial and anticancer drug development.

Introduction to AIR Synthesizing Enzymes

The synthesis of AIR from 2-(formamido)-N1-(5-phospho-β-D-ribosyl)acetamidine (FGAM) is the fifth step in the highly conserved de novo purine biosynthesis pathway. This ATP-dependent cyclization reaction is catalyzed by phosphoribosylformylglycinamidine cyclo-ligase, commonly known as AIR synthetase (AIRS) or PurM (EC 6.3.3.1). While the core catalytic function is conserved, the genetic organization and protein architecture of AIR synthesizing enzymes display significant diversity across different domains of life.

In prokaryotes, such as Escherichia coli, AIR synthetase is typically a monofunctional enzyme encoded by the purM gene. In contrast, in eukaryotes, the AIR synthetase activity is part of larger, multifunctional proteins. In yeast (Saccharomyces cerevisiae), it is one of two enzymatic activities in a bifunctional protein encoded by the ADE5,7 gene.[1] In humans, the AIRS domain is the central of three domains in a trifunctional protein known as GART, which also possesses phosphoribosylglycinamide synthetase (GARS) and phosphoribosylglycinamide formyltransferase (GART) activities.[2][3] This fusion of multiple enzymatic activities into single polypeptide chains in eukaryotes is thought to facilitate substrate channeling and increase metabolic efficiency.

This guide will compare the structural and functional properties of these enzymes from representative organisms, present a detailed experimental protocol for assaying their activity, and illustrate the relevant biochemical pathways.

Comparative Data of AIR Synthesizing Enzymes

PropertyEscherichia coliSaccharomyces cerevisiaeHomo sapiens
Enzyme Name Phosphoribosylformylglycinamidine cyclo-ligase (PurM)Phosphoribosylamine-glycine ligase / Phosphoribosylformylglycinamidine cyclo-ligase (Ade5,7p)Trifunctional purine biosynthetic protein adenosine-3 (GART)
Gene purM[4]ADE5,7[1]GART[2]
Protein Architecture MonofunctionalBifunctional (GARS and AIRS domains)Trifunctional (GARS, AIRS, and GART domains)[2]
Substrates FGAM, ATP[3]FGAM, ATPFGAM, ATP[5]
Products AIR, ADP, Phosphate[3]AIR, ADP, PhosphateAIR, ADP, Phosphate[5]
Cofactor/Cation Requirement Mg2+ (inferred from ATP-dependent nature)Mg2+ (inferred from ATP-dependent nature)Mg2+ (inferred from ATP-dependent nature)
Cellular Localization CytoplasmCytoplasmCytoplasm (as part of the purinosome)[6]

Table 1: General Properties of AIR Synthesizing Enzymes

FeatureEscherichia coli (PurM)Saccharomyces cerevisiae (Ade5,7p)Homo sapiens (GART-AIRS domain)
Domain Organization Single domainTwo distinct domains for GARS and AIRS activitiesCentral AIRS domain flanked by GARS and GART domains[2]
Quaternary Structure DimerInformation not readily availableDimer, with dimerization occurring through the AIRS domain[5]
Sequence Identity to Human AIRS ~47%[5]High degree of homology100%
Regulation Part of the pur operon, regulated by the PurR repressor.Subject to general amino acid control and adenine-responsive regulation of the purine pathway.Activity is regulated as part of the overall de novo purine synthesis pathway, which is subject to feedback inhibition by purine nucleotides. The GART protein is a component of the purinosome, a multi-enzyme complex whose formation is regulated by cellular purine levels.[6]

Table 2: Structural and Regulatory Comparison of AIR Synthesizing Enzymes

Signaling and Metabolic Pathways

The synthesis of AIR is a critical step within the larger de novo purine biosynthesis pathway. The regulation of this pathway is complex and occurs at multiple levels to ensure the appropriate supply of purine nucleotides for cellular needs. Key regulatory mechanisms include:

  • Feedback Inhibition: The end-products of the pathway, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), allosterically inhibit the early, rate-limiting enzymes of the pathway, such as PRPP amidotransferase (PurF).

  • Transcriptional Regulation: In bacteria, the expression of the pur operon, which includes the purM gene, is often controlled by a repressor protein (e.g., PurR) that binds to the operator region of the operon in the presence of purine co-repressors.

  • Purinosome Formation: In mammalian cells, the enzymes of the de novo purine biosynthesis pathway, including the trifunctional GART protein, can co-localize to form a dynamic multi-enzyme complex called the purinosome.[6] The formation of the purinosome is thought to enhance the efficiency of the pathway by channeling substrates between active sites and is regulated by cellular conditions, including the availability of purines.

De_Novo_Purine_Biosynthesis_Regulation cluster_pathway De Novo Purine Biosynthesis Pathway cluster_regulation Regulation PRPP PRPP PRA PRA PRPP->PRA PurF (Rate-Limiting Step) FGAM FGAM PRA->FGAM ... (Steps 2-4) AIR AIR FGAM->AIR AIR Synthetase (PurM/AIRS) IMP IMP AIR->IMP ... (Steps 6-10) AMP AMP IMP->AMP GMP GMP IMP->GMP AMP_reg AMP GMP_reg GMP AMP_reg->PRPP Feedback Inhibition GMP_reg->PRPP Feedback Inhibition PurR PurR Repressor (Bacteria) PurR->FGAM Transcriptional Repression

Caption: Regulation of the de novo purine biosynthesis pathway.

Experimental Protocols

Coupled Spectrophotometric Assay for AIR Synthetase Activity

This protocol describes a continuous enzyme-coupled assay for determining the kinetic parameters of AIR synthetase. The production of ADP by AIR synthetase is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified recombinant AIR synthetase (e.g., E. coli PurM or human GART)

  • Formylglycinamidine-ribonucleotide (FGAM) substrate (enzymatically synthesized)

  • ATP solution (100 mM, pH 7.5)

  • Assay Buffer: 100 mM HEPES, pH 7.5, 20 mM KCl, 20 mM MgCl2

  • Coupling Enzyme Mixture:

    • Phosphoenolpyruvate (PEP), 150 mM stock

    • NADH, 20 mM stock

    • Pyruvate kinase (PK), ~500 units/mL

    • Lactate dehydrogenase (LDH), ~1000 units/mL

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine:

    • 140 µL Assay Buffer

    • 10 µL Coupling Enzyme Mixture

    • Varying concentrations of FGAM substrate (e.g., for Km determination)

    • 10 µL ATP solution (final concentration 5 mM)

  • Enzyme Preparation: Dilute the purified AIR synthetase to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Initiation and Measurement:

    • Pipette 180 µL of the reaction mixture into the wells of a 96-well plate or a cuvette.

    • Incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP in the reagents.

    • Initiate the reaction by adding 20 µL of the diluted AIR synthetase.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding FGAM concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km for FGAM.

    • To determine the kinetic parameters for ATP, repeat the experiment with a saturating concentration of FGAM and varying concentrations of ATP.

Experimental_Workflow_AIRS_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PurifyEnzyme Purify Recombinant AIR Synthetase MixReagents Prepare Reaction Mix (Buffer, FGAM, ATP, Coupling Enzymes) PurifyEnzyme->MixReagents SynthFGAM Synthesize FGAM Substrate SynthFGAM->MixReagents PrepReagents Prepare Assay Buffer & Coupling Enzymes PrepReagents->MixReagents Equilibrate Equilibrate at 37°C MixReagents->Equilibrate AddEnzyme Initiate with AIR Synthetase Equilibrate->AddEnzyme MeasureAbs Monitor Absorbance at 340 nm AddEnzyme->MeasureAbs CalcVelocity Calculate Initial Velocity (V₀) MeasureAbs->CalcVelocity PlotData Plot V₀ vs. [Substrate] CalcVelocity->PlotData FitModel Fit to Michaelis-Menten Equation PlotData->FitModel DetermineParams Determine Km and Vmax FitModel->DetermineParams

Caption: Workflow for the coupled spectrophotometric assay of AIR synthetase.

Conclusion

The synthesis of this compound is a fundamentally conserved step in de novo purine biosynthesis, yet the enzymes catalyzing this reaction exhibit remarkable evolutionary divergence in their protein architecture. From the monofunctional PurM in bacteria to the multifunctional GART protein in humans, these enzymes represent distinct strategies for organizing metabolic pathways. While detailed comparative kinetic data is currently lacking in the literature, this guide provides a comprehensive overview of their known functional and structural properties. The provided experimental protocol offers a robust method for researchers to perform their own comparative kinetic analyses, which would be invaluable for a deeper understanding of the efficiency and regulation of this crucial metabolic step and for the development of novel therapeutics targeting this pathway.

References

validating the role of 5-Aminoimidazole ribonucleotide in a specific disease model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, essential for the production of DNA and RNA.[1] Beyond its fundamental role in nucleotide metabolism, research has increasingly pointed to the multifaceted involvement of AIR and its metabolic precursor, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), in various disease models. AICAR is a cell-permeable compound that is converted intracellularly to AICAR monophosphate (ZMP), an analog of AMP, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][4] This guide provides a comparative analysis of the role of AIR/AICAR in specific disease models, presenting experimental data and methodologies to validate its function and compare its performance against alternative therapeutic strategies.

I. Role in Cancer Models

AICAR has been extensively investigated for its anti-proliferative effects in various cancer cell lines.[3][5] Its primary mechanism of action is attributed to the activation of AMPK, which can lead to cell cycle arrest and apoptosis.[2][3]

Comparative Performance Data:
Cancer Model Treatment Concentration Effect on Cell Viability/Proliferation Reference
FRO Thyroid Cancer CellsAICAR0.5-2.0 mMDose-dependent inhibition of cell viability at 48 and 72 hours.[2][2]
Breast Cancer Cells (MDA-MB-231, MCF7)AICARNot SpecifiedS-phase cell cycle arrest.[4][4]
Various Cancer Cell LinesAICARNot SpecifiedSignificant inhibition of proliferation.[3][3]
Anaplastic Large Cell Lymphoma (ALCL)MethotrexateNot SpecifiedInhibition of transformylase activity.[6][6]
Signaling Pathway in Cancer:

The activation of AMPK by AICAR initiates a signaling cascade that impacts cell growth and survival. A key downstream effect is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of protein synthesis and cell proliferation.[4]

AICAR AICAR AMPK AMPK AICAR->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Apoptosis Apoptosis AMPK->Apoptosis induces Cell_Proliferation Cell_Proliferation mTORC1->Cell_Proliferation promotes Animal_Model ob/ob mice Treatment_Groups AICAR-treated vs. Control Animal_Model->Treatment_Groups Daily_Injections Daily Subcutaneous Injections for 1 week Treatment_Groups->Daily_Injections Glucose_Tolerance_Test Glucose Tolerance Test Daily_Injections->Glucose_Tolerance_Test Tissue_Analysis Analysis of Skeletal Muscle (GLUT4, Hexokinase II) Daily_Injections->Tissue_Analysis Data_Analysis Statistical Analysis Glucose_Tolerance_Test->Data_Analysis Tissue_Analysis->Data_Analysis PDGF PDGF ATIC ATIC PDGF->ATIC upregulates Ras Ras ATIC->Ras activates ERK ERK Ras->ERK activates Cell_Proliferation PASMC Proliferation ERK->Cell_Proliferation Collagen_Synthesis Collagen Synthesis ERK->Collagen_Synthesis

References

Comparative Kinetics of Enzymes Utilizing 5-Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of key enzymes that utilize 5-Aminoimidazole ribonucleotide (AIR) as a substrate. AIR is a critical intermediate in the de novo purine (B94841) biosynthetic pathway, making the enzymes that process it potential targets for therapeutic intervention. This document summarizes available quantitative kinetic data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.

Enzyme Kinetic Parameters

EnzymeSpeciesSubstrate(s)Km (µM)kcat (s⁻¹)VmaxCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
AIR Carboxylase (PAICS) Homo sapiensAIR, HCO₃⁻N/A~13 (decarboxylation)[1]N/AN/A
AIR Carboxylase (PAICS) Gallus gallusAIR, HCO₃⁻N/A (Km for HCO₃⁻ is 10-fold lower than E. coli PurE)[2]N/AN/AN/A
N⁵-CAIR Synthetase (PurK) Staphylococcus aureusAIR, ATP, HCO₃⁻N/AN/AN/AN/A
AIR Carboxylase (PurE) Escherichia coliAIR, HCO₃⁻N/AN/AN/AN/A
SAICAR Synthetase (PurC) Escherichia coliCAIR, L-Aspartate, ATPN/AN/AN/AN/A

Note: "N/A" indicates that the data was not available in the reviewed literature. The kcat for human PAICS is for the reverse decarboxylation reaction. For E. coli SAICAR synthetase, a rapid equilibrium random ter-ter kinetic mechanism has been established, and it is noted that CAIR binds to the free enzyme up to 200-fold more tightly than to the ternary enzyme-ATP-aspartate complex[3].

Biochemical Pathway of AIR Utilization

The metabolic fate of this compound (AIR) differs between prokaryotes and eukaryotes. In bacteria, the conversion of AIR to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a two-step process catalyzed by PurK and PurE. In contrast, eukaryotes utilize a single bifunctional enzyme, PAICS (Phosphoribosylaminoimidazole Carboxylase, Phosphoribosylaminoimidazole Succinocarboxamide Synthetase), to directly carboxylate AIR. Subsequently, in all organisms, SAICAR synthetase catalyzes the condensation of CAIR with aspartate.

AIR_Utilization_Pathway cluster_prokaryote Prokaryotic Pathway cluster_eukaryote Eukaryotic Pathway AIR_p 5-Aminoimidazole ribonucleotide (AIR) N5_CAIR N⁵-Carboxyaminoimidazole ribonucleotide (N⁵-CAIR) AIR_p->N5_CAIR PurK (ATP, HCO₃⁻ → ADP, Pi) CAIR_p 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) N5_CAIR->CAIR_p PurE SAICAR_p SAICAR CAIR_p->SAICAR_p SAICAR Synthetase (PurC) (L-Aspartate, ATP → ADP, Pi) AIR_e 5-Aminoimidazole ribonucleotide (AIR) CAIR_e 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) AIR_e->CAIR_e PAICS (AIRc domain) (HCO₃⁻) SAICAR_e SAICAR CAIR_e->SAICAR_e PAICS (SAICARs domain) (L-Aspartate, ATP → ADP, Pi)

Biochemical pathways of AIR utilization in prokaryotes and eukaryotes.

Experimental Protocols

Coupled Spectrophotometric Assay for AIR Carboxylase Activity

This assay measures the carboxylation of AIR to CAIR by coupling the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This method is adapted from assays for other carboxylases.

Materials:

  • Purified AIR carboxylase (e.g., human PAICS)

  • This compound (AIR) substrate

  • Potassium bicarbonate (KHCO₃)

  • ATP (if assaying ATP-dependent carboxylases like PurK)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Malate dehydrogenase (MDH)

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂ and KCl)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, PEP, NADH, MDH, and PEPC.

  • Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding the AIR substrate and potassium bicarbonate.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of CAIR production. The activity of AIR carboxylase can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters, vary the concentration of AIR while keeping other substrates at saturating concentrations.

Radiometric Assay for SAICAR Synthetase Activity

This assay directly measures the incorporation of radiolabeled L-aspartate into SAICAR.

Materials:

  • Purified SAICAR synthetase (e.g., PurC or PAICS)

  • 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR)

  • L-[¹⁴C]-Aspartic acid

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing MgCl₂ and KCl)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture containing reaction buffer, CAIR, ATP, and L-[¹⁴C]-Aspartic acid in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified SAICAR synthetase.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold TCA to precipitate the protein and unincorporated radiolabeled substrate.

  • Centrifuge the tubes to pellet the precipitate.

  • The product, [¹⁴C]-SAICAR, remains in the supernatant. Transfer an aliquot of the supernatant to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • The amount of product formed can be calculated from the specific activity of the L-[¹⁴C]-Aspartic acid.

  • To determine kinetic parameters, vary the concentration of one substrate (e.g., CAIR) while keeping the others at saturating concentrations[4].

Experimental Workflow for Enzyme Kinetic Analysis

The determination of an enzyme's kinetic parameters typically follows a standardized workflow, from initial assay development to data analysis.

Enzyme_Kinetics_Workflow cluster_workflow Generalized Workflow for Enzyme Kinetic Analysis Assay_Dev Assay Development (e.g., Spectrophotometric, Radiometric) Optimization Assay Optimization (pH, Temp, [Enzyme]) Assay_Dev->Optimization Initial_Rates Measure Initial Rates (Vary [Substrate]) Optimization->Initial_Rates Data_Plot Data Plotting (e.g., Michaelis-Menten) Initial_Rates->Data_Plot Parameter_Det Determine Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) Data_Plot->Parameter_Det Inhibition_Studies Inhibition Studies (Optional) (Determine Kᵢ) Parameter_Det->Inhibition_Studies

A generalized workflow for determining enzyme kinetic parameters.

References

comparing the efficacy of different inhibitors of 5-Aminoimidazole ribonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo biosynthesis of purines is a fundamental cellular process, making it a prime target for therapeutic intervention, particularly in oncology and infectious diseases. A key step in this pathway is the synthesis of 5-Aminoimidazole ribonucleotide (AIR) from formylglycinamidine ribonucleotide (FGAM). This reaction is catalyzed by phosphoribosylaminoimidazole synthetase (PurM), also known as AIR synthetase. Inhibition of this enzyme presents a strategic approach to disrupt purine (B94841) production. This guide provides a comparative overview of the known inhibitors of AIR synthesis, details the experimental protocols for their evaluation, and illustrates the relevant biochemical pathways.

Efficacy of Phosphoribosylaminoimidazole Synthetase (PurM) Inhibitors

Direct comparative studies on a wide range of inhibitors for phosphoribosylaminoimidazole synthetase (PurM) are limited in publicly available literature. However, research efforts have identified potential inhibitory compounds, primarily through computational screening and some experimental validation. The following table summarizes the available quantitative data on the efficacy of these inhibitors. It is important to note the scarcity of multiple, experimentally validated inhibitors with directly comparable IC50 or Ki values, highlighting a significant gap in the research landscape for this specific enzyme.

InhibitorTarget EnzymeOrganismEfficacy (IC50/Ki)Inhibition TypeReference
NCI_121957Phosphoribosylaminoimidazole Synthetase (AIRS)Pyrococcus horikoshii OT3 (modeled)Computationally predicted to be a potent inhibitorNot experimentally determined[1]
NAIR (4-nitro-5-aminoimidazole ribonucleotide)AIR Carboxylase (downstream of AIR synthesis)Gallus gallus (Chicken)Ki = 0.34 nMSlow, tight binding[2]

Note: The data for NAIR is included for context as it targets a closely related step in purine biosynthesis and demonstrates the potential for potent inhibition within this pathway. NCI_121957 has been identified through in silico methods and awaits experimental validation.

De Novo Purine Biosynthesis Pathway

The synthesis of AIR is the fifth step in the highly conserved de novo purine biosynthesis pathway. This multi-step process converts phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the precursor for all purine nucleotides.

DeNovoPurineBiosynthesis cluster_0 De Novo Purine Synthesis Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA  PPAT GAR Glycinamide ribonucleotide (GAR) PRA->GAR  GART FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR  GART FGAM Formylglycinamidine ribonucleotide (FGAM) FGAR->FGAM  PFAS AIR This compound (AIR) FGAM->AIR  PurM (AIRS) CAIR Carboxyaminoimidazole ribonucleotide (CAIR) AIR->CAIR  PAICS (AIRc) SAICAR Succinylaminoimidazole- carboxamide ribonucleotide (SAICAR) CAIR->SAICAR  PAICS (SAICARs) AICAR Aminoimidazole- carboxamide ribonucleotide (AICAR) SAICAR->AICAR  ADSL FAICAR Formylaminoimidazole- carboxamide ribonucleotide (FAICAR) AICAR->FAICAR  ATIC IMP Inosine monophosphate (IMP) FAICAR->IMP  ATIC

Figure 1: De Novo Purine Biosynthesis Pathway leading to IMP. The target enzyme, PurM (AIRS), is highlighted.

Experimental Protocols

The evaluation of inhibitors against phosphoribosylaminoimidazole synthetase (PurM) typically involves enzymatic assays that measure the conversion of FGAM to AIR. As detailed protocols for PurM inhibition assays are not widely published, the following is a generalized protocol adapted from standard enzyme kinetic and inhibition assays for similar ATP-dependent ligases.

Expression and Purification of Recombinant PurM
  • Objective: To obtain a pure and active sample of the PurM enzyme.

  • Protocol:

    • Clone the gene encoding PurM from the organism of interest (e.g., Escherichia coli) into an expression vector with a purification tag (e.g., His-tag).

    • Transform the expression vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and grow the culture under optimal conditions.

    • Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

    • Purify the recombinant PurM protein from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Further purify the protein using size-exclusion chromatography to ensure homogeneity.

    • Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford assay).

Phosphoribosylaminoimidazole Synthetase (PurM) Activity Assay
  • Objective: To measure the catalytic activity of PurM by monitoring the formation of a product or the consumption of a substrate. A common method is a coupled-enzyme assay that measures the production of ADP.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5-8.5)

      • MgCl₂

      • KCl

      • ATP

      • Phosphoenolpyruvate (PEP)

      • NADH

      • Pyruvate (B1213749) kinase (PK)

      • Lactate dehydrogenase (LDH)

      • Purified PurM enzyme

    • Substrate: The substrate, formylglycinamidine ribonucleotide (FGAM), needs to be synthesized or obtained from a commercial source.

    • Assay Principle: The production of ADP by PurM is coupled to the oxidation of NADH. Pyruvate kinase converts PEP and ADP to pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

    • Procedure: a. Add all components of the reaction mixture except the substrate (FGAM) to a cuvette and incubate at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background NADH oxidation. b. Initiate the reaction by adding a known concentration of FGAM. c. Monitor the decrease in absorbance at 340 nm over time. d. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Inhibitor Efficacy (IC50) Determination
  • Objective: To determine the concentration of an inhibitor required to reduce the activity of PurM by 50%.

  • Protocol:

    • Perform the PurM activity assay as described above in the presence of varying concentrations of the inhibitor.

    • A control reaction with no inhibitor (or with the vehicle, e.g., DMSO) should be run to determine the 100% enzyme activity.

    • Incubate the enzyme with the inhibitor for a set period before initiating the reaction with the substrate to allow for binding.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

ExperimentalWorkflow cluster_purification Enzyme Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Expression PurM Gene Expression Purification Protein Purification Expression->Purification Characterization Purity & Concentration Purification->Characterization AssaySetup Setup Coupled Enzyme Assay Characterization->AssaySetup InhibitorAdd Add Inhibitor (Varying Conc.) AssaySetup->InhibitorAdd ReactionStart Initiate with Substrate (FGAM) InhibitorAdd->ReactionStart DataCollection Monitor NADH Oxidation (A340) ReactionStart->DataCollection CalcActivity Calculate % Inhibition DataCollection->CalcActivity PlotData Plot Dose-Response Curve CalcActivity->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50

Figure 2: General workflow for determining the IC50 of a PurM inhibitor.

Conclusion

The inhibition of this compound (AIR) synthesis via targeting phosphoribosylaminoimidazole synthetase (PurM) is a promising strategy for the development of novel therapeutics. However, the field currently lacks a diverse and well-characterized portfolio of potent and specific inhibitors for this enzyme. The computational identification of compounds like NCI_121957 provides a starting point, but rigorous experimental validation and further lead optimization are crucial. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of potential PurM inhibitors, which will be essential for advancing our understanding of this important therapeutic target and for the development of new drugs that disrupt de novo purine biosynthesis. Further research is needed to populate the comparative efficacy table with a broader range of experimentally validated compounds, which will enable more robust structure-activity relationship studies and guide the rational design of next-generation PurM inhibitors.

References

A Researcher's Guide to the Validation of Genetic Knockout Models for Studying 5-Aminoimidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metabolic pathways is fundamental to understanding cellular function and disease. Genetic knockout (KO) models are invaluable tools for elucidating the roles of specific enzymes in these pathways. 5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a key process for the synthesis of DNA and RNA precursors.[1] The generation of a genetic knockout of an enzyme upstream of AIR, such as Phosphoribosylglycinamide formyltransferase (GART), which is involved in the synthesis of a precursor to AIR, provides a powerful model to study the roles of AIR and the consequences of its dysregulation.

This guide provides an objective comparison of various methods for validating such a genetic knockout model. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to aid in understanding the associated pathways and workflows.

Comparing knockout Generation Methods: Homologous Recombination vs. CRISPR/Cas9

The two primary methods for generating knockout mouse models are traditional gene targeting via homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 genome editing technology.[2]

FeatureHomologous Recombination in ES CellsCRISPR/Cas9
Principle Introduction of a targeting vector into ES cells, leading to the replacement of the target gene with a selectable marker through homologous recombination.A guide RNA (sgRNA) directs the Cas9 nuclease to a specific genomic location to create a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[3]
Efficiency Lower efficiency of homologous recombination, often requiring screening of a large number of ES cell clones.[4]High efficiency in generating indels, with reports of up to 100% efficiency for certain targets.[5]
Precision High precision in defining the deleted or inserted sequence.Can have off-target effects, although newer high-fidelity Cas9 variants and careful sgRNA design can minimize this.
Timeline Longer timeline, typically several months to a year to generate a founder mouse.[6]Faster timeline, with founder mice potentially generated in as little as 3 months.[6]
Cost Generally more expensive due to the longer timeline and more extensive cell culture and screening required.More cost-effective due to the faster timeline and higher efficiency.
Complexity Technically more complex, involving the design and construction of large targeting vectors and ES cell manipulation.Simpler and more accessible, with readily available reagents and protocols.

Validation of the Genetic Knockout: A Multi-faceted Approach

A thorough validation of a genetic knockout is crucial to ensure that the observed phenotype is a direct result of the intended genetic modification. A combination of molecular and functional validation methods is recommended.

Molecular Validation Methods

These methods confirm the genetic modification at the DNA, mRNA, and protein levels.

MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Limitations
PCR & Sequencing PCR amplification of the targeted genomic region followed by Sanger sequencing to identify insertions, deletions, or other mutations.[7]HighHighModerateProvides precise sequence information of the genetic modification.May not detect large deletions or complex rearrangements.
Southern Blotting Digestion of genomic DNA with restriction enzymes, separation by gel electrophoresis, transfer to a membrane, and hybridization with a labeled DNA probe specific to the target gene.[7]ModerateHighLowConsidered the "gold standard" for confirming gene targeting events and detecting large deletions or rearrangements. Can also be used to determine transgene copy number.[8]Labor-intensive, time-consuming, and requires a relatively large amount of high-quality DNA.[9]
Quantitative RT-PCR (qRT-PCR) Reverse transcription of RNA to cDNA followed by real-time PCR to quantify the mRNA expression level of the target gene.HighHighHighHighly sensitive and quantitative for measuring gene expression at the mRNA level.mRNA levels do not always correlate with protein levels due to post-transcriptional and post-translational regulation.[10][11]
Western Blotting Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection of the target protein using a specific antibody.[7]ModerateHighModerateDirectly assesses the presence or absence of the target protein, providing functional confirmation of the knockout.Dependent on the availability of a specific and high-quality antibody. Can be semi-quantitative.
ComparisonMethod 1Method 2Finding
Sensitivity PCRSouthern BlotPCR is generally more sensitive than Southern blotting and can detect the target sequence from as little as one cell equivalent (10 pg of DNA).[12][13]
Quantitative Accuracy qRT-PCR (mRNA)Western Blot (Protein)The correlation between mRNA and protein levels can be poor, with correlation coefficients reported to be in the range of 0.09 to 0.46 in multicellular organisms.[1] Therefore, a significant reduction in mRNA does not always translate to a proportional decrease in protein.

Experimental Protocols

Southern Blotting for Knockout Validation

Objective: To confirm the disruption of the target gene at the genomic level.

Materials:

  • Genomic DNA from wild-type and potential knockout animals

  • Restriction enzymes and buffers

  • Agarose (B213101) gel and electrophoresis apparatus

  • Nylon membrane

  • Hybridization buffer and labeled DNA probe

  • Wash buffers

  • X-ray film or digital imaging system

Protocol:

  • Genomic DNA Digestion: Digest 10-20 µg of genomic DNA with a suitable restriction enzyme overnight. The choice of enzyme should result in different sized fragments for the wild-type and knockout alleles.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

  • Transfer: Transfer the DNA from the gel to a nylon membrane via capillary action (Southern blotting).

  • Probe Hybridization: Pre-hybridize the membrane in hybridization buffer. Then, add the labeled DNA probe (e.g., radioactively or fluorescently labeled) and incubate overnight at the appropriate temperature to allow for hybridization to the target DNA fragments.

  • Washing: Wash the membrane with a series of wash buffers of increasing stringency to remove non-specifically bound probe.

  • Detection: Expose the membrane to X-ray film or use a digital imaging system to visualize the bands corresponding to the wild-type and knockout alleles. A successful knockout should show a band of the expected size for the modified allele and the absence of the wild-type band in homozygous knockout animals.[14]

Western Blotting for Knockout Validation

Objective: To confirm the absence of the target protein.

Materials:

  • Tissue or cell lysates from wild-type and knockout animals

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells or tissues in protein lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the resulting signal using an appropriate imaging system. The absence of a band at the expected molecular weight in the knockout sample confirms the knockout at the protein level.[15]

Quantitative RT-PCR (qRT-PCR) for Knockout Validation

Objective: To quantify the reduction in target gene mRNA expression.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the target gene and a reference gene (e.g., GAPDH, beta-actin)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from tissues or cells of wild-type and knockout animals.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, primers for the target and reference genes, and the qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene in the knockout samples compared to the wild-type samples, normalized to the reference gene, using the ΔΔCt method. A significant reduction in the relative expression level indicates a successful knockout at the mRNA level.

Functional Validation: Metabolomic Analysis

In the context of studying a metabolic intermediate like AIR, functional validation through metabolomic analysis is essential. This directly assesses the biochemical consequences of the gene knockout.

LC-MS for Metabolite Profiling

Objective: To measure the levels of AIR and other purine pathway intermediates.

Protocol:

  • Metabolite Extraction: Quench metabolism rapidly and extract metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect and quantify them using mass spectrometry (MS). Use a targeted approach to specifically measure the levels of AIR and other known purine pathway intermediates.

  • Data Analysis: Compare the metabolite levels between knockout and wild-type samples. A successful knockout of a gene upstream of AIR is expected to lead to an accumulation of AIR and a depletion of downstream metabolites.

Expected Results: In a GART (a trifunctional enzyme responsible for steps 2, 3, and 5 of de novo purine biosynthesis) knockout model, an accumulation of the substrate for the first GART-catalyzed reaction, phosphoribosylamine (B1198786) (PRA), and a depletion of downstream products would be expected. While direct measurement of PRA is challenging due to its instability, a knockout of an enzyme immediately upstream of AIR would lead to a measurable increase in AIR levels. For instance, in HeLa cells with a knockout of ATIC, the enzyme that catalyzes the last two steps of IMP synthesis from AICAR, an accumulation of AICAR is observed.[7][16] Similarly, a knockout of an enzyme directly involved in AIR synthesis or conversion would lead to predictable changes in AIR levels.

Cell LineGenetic ModificationKey Metabolite ChangeReference
HeLaATIC KnockoutAccumulation of AICAR[7][16]
HeLaPFAS KnockoutAccumulation of FGAR[17]

Visualizing the Workflow and Pathways

De Novo Purine Biosynthesis Pathway

Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC Knockout_Validation_Workflow cluster_generation Model Generation cluster_validation Validation cluster_molecular Molecular Validation Techniques cluster_functional Functional Validation Techniques Gene_Targeting Gene Targeting (Homologous Recombination or CRISPR/Cas9) Founder_Animals Generation of Founder Animals Gene_Targeting->Founder_Animals Breeding Breeding to Establish Colony Founder_Animals->Breeding Molecular_Validation Molecular Validation Breeding->Molecular_Validation Functional_Validation Functional Validation Molecular_Validation->Functional_Validation Genotyping Genotyping (PCR) Molecular_Validation->Genotyping Southern_Blot Southern Blot Molecular_Validation->Southern_Blot qRT_PCR qRT-PCR (mRNA) Molecular_Validation->qRT_PCR Western_Blot Western Blot (Protein) Molecular_Validation->Western_Blot Metabolomics Metabolomics (LC-MS) Functional_Validation->Metabolomics Phenotyping Phenotypic Analysis Functional_Validation->Phenotyping Validation_Comparison cluster_dna DNA Level cluster_rna RNA Level cluster_protein Protein Level cluster_functional Functional Level Knockout_Model Knockout Model PCR PCR & Sequencing (High Sensitivity, High Specificity) Knockout_Model->PCR Southern Southern Blot (Gold Standard, Lower Sensitivity) Knockout_Model->Southern qRT_PCR qRT-PCR (Quantitative, High Sensitivity) Knockout_Model->qRT_PCR Western Western Blot (Direct Protein Confirmation) Knockout_Model->Western Metabolomics Metabolomics (Biochemical Consequences) Knockout_Model->Metabolomics

References

Comparative Transcriptomics of Altered 5-Aminoimidazole Ribonucleotide Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular consequences of fluctuations in key metabolic intermediates is paramount. This guide provides an objective comparison of the transcriptomic landscapes in cells experiencing either an accumulation or depletion of 5-Aminoimidazole ribonucleotide (AIR), a critical intermediate in the de novo purine (B94841) biosynthesis pathway. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies in this area.

The integrity of the de novo purine synthesis pathway is crucial for cellular proliferation, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. This compound (AIR) sits (B43327) at a key juncture in this pathway. Alterations in its intracellular concentration, whether through genetic mutations in metabolic enzymes or pharmacological intervention, can trigger significant shifts in gene expression, impacting a multitude of cellular processes. This guide synthesizes transcriptomic data from two opposing scenarios: the accumulation of AIR, modeled by the silencing of the PAICS gene, and the depletion of AIR, induced by the chemotherapeutic agent methotrexate (B535133).

Data Presentation: A Comparative Overview of Gene Expression Changes

To facilitate a clear comparison, the following tables summarize the key transcriptomic changes observed under conditions of AIR accumulation and depletion.

ConditionKey Upregulated Gene CategoriesKey Downregulated Gene Categories
AIR Accumulation (PAICS Knockdown) Cell Cycle Regulation, DNA Damage ResponsePurine Metabolism, Amino Acid Metabolism
AIR Depletion (Methotrexate Treatment) Stress Response, Apoptosis, InflammationNucleotide Biosynthesis, Cell Proliferation

Table 1: Summary of Key Dysregulated Gene Categories. This table provides a high-level overview of the functional categories of genes that are significantly altered in response to either the accumulation or depletion of this compound.

GeneFunctionFold Change (AIR Accumulation)Fold Change (AIR Depletion)
CDKN1A (p21) Cell cycle inhibitorIncreasedIncreased
GADD45A DNA damage-inducible proteinIncreasedIncreased
MYC Transcription factor, cell cycle progressionDecreasedDecreased
DHFR Dihydrofolate reductase (target of methotrexate)-Decreased
ATIC Bifunctional purine biosynthesis proteinDecreasedDecreased
PPAT Phosphoribosyl pyrophosphate amidotransferaseDecreasedDecreased

Table 2: Selected Differentially Expressed Genes. This table highlights specific genes that are significantly and consistently dysregulated in both AIR accumulation and depletion scenarios, suggesting their central role in the cellular response to purine pathway perturbations.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols for inducing altered AIR levels and performing transcriptomic analysis.

Altering Intracellular this compound Levels

1. AIR Accumulation via PAICS Knockdown:

  • Cell Line: Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1299, H460) are suitable models.

  • Method: Employ a genome-wide CRISPR/Cas9 knockout screen to identify and validate PAICS as a critical gene for cell proliferation. Alternatively, use lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting the PAICS gene.

  • Verification: Confirm PAICS knockdown at both the mRNA level (qRT-PCR) and protein level (Western blot). Successful knockdown is expected to lead to the intracellular accumulation of AIR.

2. AIR Depletion via Methotrexate Treatment:

  • Cell Line: Human colon cancer cell lines (e.g., C85) or rheumatoid arthritis patient-derived peripheral blood mononuclear cells (PBMCs) can be used.

  • Method: Treat cells with methotrexate (MTX) at a concentration and duration sufficient to inhibit de novo purine synthesis. A typical concentration range is 1-10 µM for 24-72 hours.

  • Verification: Inhibition of the purine synthesis pathway can be confirmed by measuring the reduction in downstream purine nucleotide pools (e.g., ATP, GTP) via HPLC or mass spectrometry.

RNA Sequencing and Data Analysis
  • RNA Extraction: Isolate total RNA from control and treated/knockdown cells using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or HiSeq.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome (human genome, e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between control and experimental groups using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and pathways.

Mandatory Visualizations

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIRS CAIR CAIR AIR->CAIR PAICS (Carboxylase) SAICAR SAICAR CAIR->SAICAR PAICS (Synthetase) AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC Methotrexate Methotrexate Methotrexate->PRPP Inhibits upstream steps PAICS_KD PAICS Knockdown PAICS_KD->CAIR Blocks conversion

Caption: De novo purine biosynthesis pathway with points of perturbation.

Experimental_Workflow cluster_accumulation AIR Accumulation cluster_depletion AIR Depletion PAICS_KD_cells PAICS Knockdown Cells RNA_Extraction_A RNA Extraction PAICS_KD_cells->RNA_Extraction_A Control_cells_A Control Cells Control_cells_A->RNA_Extraction_A MTX_cells Methotrexate-Treated Cells RNA_Extraction_D RNA Extraction MTX_cells->RNA_Extraction_D Control_cells_D Control Cells (Vehicle) Control_cells_D->RNA_Extraction_D RNA_Seq_A RNA Sequencing RNA_Extraction_A->RNA_Seq_A RNA_Seq_D RNA Sequencing RNA_Extraction_D->RNA_Seq_D Data_Analysis_A Data Analysis RNA_Seq_A->Data_Analysis_A Data_Analysis_D Data Analysis RNA_Seq_D->Data_Analysis_D Comparison Comparative Transcriptomic Analysis Data_Analysis_A->Comparison Data_Analysis_D->Comparison

Caption: Workflow for comparative transcriptomic analysis.

Signaling_Pathways cluster_AIR_alteration Altered AIR Levels AIR_Accumulation AIR Accumulation (PAICS Knockdown) Purine_Metabolism Purine Metabolism Dysregulation AIR_Accumulation->Purine_Metabolism AIR_Depletion AIR Depletion (Methotrexate) AIR_Depletion->Purine_Metabolism Cell_Cycle Cell Cycle Arrest (G1/S Phase) Purine_Metabolism->Cell_Cycle DNA_Damage DNA Damage Response Purine_Metabolism->DNA_Damage Stress_Response Cellular Stress Response Purine_Metabolism->Stress_Response Apoptosis Apoptosis DNA_Damage->Apoptosis Stress_Response->Apoptosis

Caption: Key signaling pathways affected by altered AIR levels.

A Comparative Guide to Confirming Protein Interactions with 5-Aminoimidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental techniques used to confirm and quantify the interaction of proteins with 5-Aminoimidazole ribonucleotide (AIR), a key intermediate in the de novo purine (B94841) biosynthesis pathway. Understanding these interactions is crucial for elucidating enzymatic mechanisms and for the development of novel therapeutics targeting this essential metabolic route.

Key Protein Interactors of this compound

The primary proteins known to interact with AIR are enzymes involved in its synthesis and subsequent conversion in the purine biosynthesis pathway. These include:

  • AIR synthetase (PurM): Catalyzes the formation of AIR from formylglycinamide ribonucleotide (FGAM).

  • N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase (PurK): Utilizes AIR as a substrate to produce N5-CAIR in bacteria and lower eukaryotes.[1]

  • AIR carboxylase (PurE): In higher eukaryotes, this enzyme directly carboxylates AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). In bacteria, a different class of PurE (N5-CAIR mutase) isomerizes N5-CAIR to CAIR.[2][3]

Comparison of Biophysical Techniques for Studying Protein-AIR Interactions

Several biophysical techniques can be employed to characterize the binding of AIR to its partner proteins. The choice of method depends on the specific information required, such as binding affinity, thermodynamics, or kinetics.

TechniqueMeasuresTypical Affinity RangeThroughputSample ConsumptionKey Considerations
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)nM to mMLow to mediumHighProvides a complete thermodynamic profile of the interaction in solution without labeling.
Surface Plasmon Resonance (SPR) Binding affinity (Kd), association (kon) and dissociation (koff) ratespM to mMMedium to highLowReal-time, label-free analysis of binding kinetics. Requires immobilization of one binding partner.
Differential Scanning Fluorimetry (DSF) Thermal stability (Tm) shift upon ligand bindingQualitative to µM-mMHighLowA rapid, high-throughput method for screening ligand binding and optimizing buffer conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural and dynamic changes upon binding, binding site mappingµM to mMLowHighProvides detailed structural information about the interaction in solution.

Quantitative Data for Protein-AIR Interactions

Direct thermodynamic and comprehensive binding affinity data for the interaction of this compound (AIR) with its primary interacting proteins (PurM, PurK, and PurE) is not extensively available in the public domain. Much of the existing literature focuses on enzyme kinetics (Km) and the binding of inhibitors (Ki) rather than direct binding studies of the natural substrate.

However, some relevant quantitative data has been reported:

ProteinOrganismLigandTechniqueParameterValue
N5-CAIR synthetase (PurK) Staphylococcus aureusAIREnzyme KineticsKm13.9 µM[1]
N5-CAIR synthetase (PurK) Staphylococcus aureusATPEnzyme KineticsKm43.2 µM[1]
AIR carboxylase (PurE) Gallus gallus (Chicken)4-nitro-5-aminoimidazole ribonucleotide (NAIR)Enzyme InhibitionKi0.34 nM[2][4]
N5-CAIR mutase (PurE) Escherichia coliVarious FragmentsThermal Shift Assay (DSF)Kd9 - 309 µM[5]
N5-CAIR mutase (PurE) Escherichia coliVarious FragmentsEnzyme InhibitionKi4.8 - 159 µM[5]

Note: Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme reaction rate is half of the maximum and can be an approximation of substrate binding affinity. Ki (inhibition constant) represents the affinity of an inhibitor for an enzyme.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of protein-AIR interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein (e.g., PurK) and dissolve the AIR ligand in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the AIR solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • A control experiment with ligand injected into buffer should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics and affinity of protein-AIR interaction.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified protein (e.g., PurE) onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • SPR Experiment:

    • Flow a running buffer (e.g., HBS-EP+) over both the active and reference flow cells to establish a stable baseline.

    • Inject a series of concentrations of AIR over the sensor surface.

    • Monitor the change in the refractive index (measured in response units, RU) in real-time to observe the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Differential Scanning Fluorimetry (DSF)

Objective: To assess the thermal stabilization of a protein upon AIR binding.

Protocol:

  • Sample Preparation:

    • Prepare a reaction mixture containing the purified protein (e.g., PurM), a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer.

    • Prepare a series of reaction mixtures with varying concentrations of AIR.

  • DSF Experiment:

    • Use a real-time PCR instrument to gradually increase the temperature of the samples.

    • Monitor the fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • A significant increase in Tm in the presence of AIR indicates that the ligand binds to and stabilizes the protein. The magnitude of the Tm shift can be used to rank the binding affinity of different ligands.

Visualizing Experimental Workflows and Pathways

General Experimental Workflow for Confirming Protein-AIR Interaction

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis Protein Purified Protein (e.g., PurM, PurK, PurE) ITC ITC Protein->ITC SPR SPR Protein->SPR DSF DSF Protein->DSF Ligand 5-Aminoimidazole ribonucleotide (AIR) Ligand->ITC Ligand->SPR Ligand->DSF Buffer Matched Buffer Buffer->ITC Buffer->SPR Buffer->DSF Thermo Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->Thermo Kinetics Binding Kinetics (kon, koff, Kd) SPR->Kinetics Stability Thermal Stability (ΔTm) DSF->Stability Confirmation Interaction Confirmed & Quantified Thermo->Confirmation Kinetics->Confirmation Stability->Confirmation

Caption: Workflow for confirming and quantifying protein-AIR interactions.

Simplified De Novo Purine Biosynthesis Pathway Involving AIR

G cluster_bac Bacterial Pathway cluster_euk Eukaryotic Pathway FGAM FGAM PurM PurM (AIR synthetase) FGAM->PurM AIR 5-Aminoimidazole ribonucleotide (AIR) PurK PurK (N5-CAIR synthetase) AIR->PurK PurE_euk PurE (AIR carboxylase) AIR->PurE_euk N5_CAIR N5-CAIR (Bacteria/Yeast) PurE_bac PurE (N5-CAIR mutase) N5_CAIR->PurE_bac CAIR CAIR PurM->AIR PurK->N5_CAIR PurE_bac->CAIR PurE_euk->CAIR

Caption: Divergent pathways of AIR metabolism in purine biosynthesis.

References

Validating In Silico Models of 5-Aminoimidazole Ribonucleotide Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in silico models is paramount for their reliable application in predicting metabolic flux and identifying potential therapeutic targets. This guide provides a comparative analysis of in silico models of 5-Aminoimidazole ribonucleotide (AIR) metabolism, with a focus on their validation against experimental data.

The de novo purine (B94841) biosynthesis pathway, a fundamental cellular process, is responsible for the synthesis of purine nucleotides, essential building blocks for DNA and RNA. A key intermediate in this pathway is this compound (AIR). Understanding and accurately modeling the metabolism of AIR is crucial for fields ranging from metabolic engineering to cancer research. This guide delves into the experimental validation of computational models designed to simulate this intricate metabolic system.

Comparing In Silico Model Predictions with Experimental Observations

A significant challenge in validating in silico models of AIR metabolism lies in the scarcity of direct quantitative comparisons between model predictions and experimental data for this specific metabolic intermediate. However, the broader pathway of de novo purine synthesis and the functional implications of its organization have been the subject of both computational modeling and experimental investigation.

A key experimental finding has been the discovery of the "purinosome," a multi-enzyme complex that forms under purine-depleted conditions to enhance the efficiency of the de novo synthesis pathway. Studies have shown that the formation of purinosomes in HeLa cells leads to a significant increase in the concentration of inosine (B1671953) monophosphate (IMP), the end-product of the pathway that begins with AIR. This provides a critical point of validation for in silico models.

Table 1: Comparison of In Silico Model Predictions with Experimental Data on Purinosome Function

Model TypeKey CharacteristicsPredicted Impact of Purine DepletionExperimental Observation (Purinosome Formation)
Kinetic Models (Michaelis-Menten based) Utilize enzyme kinetic parameters (Km, Vmax) to describe reaction rates.Can predict changes in metabolite concentrations and fluxes in response to altered substrate availability. Specific predictions for purinosome-mediated effects are not widely published.A 2.8 to 3-fold increase in IMP concentration and a 47% increase in the initial rate of de novo IMP biosynthesis in HeLa cells.[1][2]
Power-Law Models (e.g., GMA, S-System) Represent reaction rates as products of power-law functions of metabolite concentrations. Can be constructed with less detailed kinetic information.Generally predict that decreased end-product inhibition (due to purine depletion) will lead to increased pathway flux. Quantitative predictions for purinosome effects are not readily available.Consistent with the qualitative prediction of increased flux.
Flux Balance Analysis (FBA) A constraint-based modeling approach that predicts metabolic flux distributions at steady state, often optimizing for a biological objective such as biomass production.Predicts an increased flux through the de novo purine synthesis pathway when purine availability is limited to maximize growth.The observed increase in IMP synthesis aligns with the principle of optimizing cellular resources for nucleotide production.

Experimental Protocols for Model Validation

Accurate experimental data is the bedrock of model validation. Below are detailed methodologies for key experiments used to generate the data cited in this guide.

Protocol 1: Quantification of Intracellular Purine Nucleotides by UPLC-ESI-MS/MS

This protocol is used to measure the concentrations of purine metabolites, such as IMP, AMP, and GMP, within cells.

1. Cell Culture and Metabolite Extraction:

  • Culture HeLa cells in both purine-rich and purine-depleted media to induce purinosome formation in the latter.

  • Harvest cells and quench metabolic activity rapidly, typically using a cold solvent mixture (e.g., 80% methanol).

  • Lyse the cells and extract the metabolites.

2. Sample Preparation:

  • Centrifuge the cell lysate to pellet debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under vacuum and reconstitute in a suitable solvent for analysis.

3. UPLC-ESI-MS/MS Analysis:

  • Inject the prepared sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization (ESI) Mass Spectrometer (MS/MS).

  • Separate the metabolites on a suitable UPLC column (e.g., a C18 column).

  • Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for calibration.

Protocol 2: 13C Metabolic Flux Analysis of De Novo Purine Biosynthesis

This powerful technique allows for the quantification of the rate (flux) of metabolic pathways.

1. Isotopic Labeling:

  • Culture cells in a medium containing a 13C-labeled substrate that enters the de novo purine synthesis pathway, such as 13C-glycine or 13C-aspartate.

  • Allow the cells to reach a metabolic and isotopic steady state.

2. Sample Collection and Preparation:

  • Harvest the cells and extract metabolites as described in Protocol 1.

  • Hydrolyze proteins to their constituent amino acids for analysis of isotopic enrichment, which provides information about the central carbon metabolism feeding into the purine pathway.

3. GC-MS or LC-MS/MS Analysis:

  • Analyze the isotopic labeling patterns of the extracted metabolites and amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.

4. Flux Calculation:

  • Use specialized software to fit the measured labeling data to a metabolic model of the pathway.

  • The software calculates the intracellular metabolic fluxes that best explain the observed isotopic labeling patterns.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the complex relationships within AIR metabolism and the experimental procedures used for model validation, the following diagrams are provided.

De_Novo_Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIRS CAIR CAIR AIR->CAIR PAICS SAICAR SAICAR CAIR->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC

De Novo Purine Biosynthesis Pathway

Experimental_Workflow cluster_experimental Experimental Validation cluster_in_silico In Silico Modeling Cell_Culture Cell Culture (e.g., Purine-depleted vs. Purine-rich) Metabolite_Extraction Metabolite Extraction & Quenching Cell_Culture->Metabolite_Extraction C13_Labeling 13C Isotopic Labeling Cell_Culture->C13_Labeling UPLC_MS UPLC-MS/MS Analysis (Metabolite Concentrations) Metabolite_Extraction->UPLC_MS Data_Analysis Data Analysis UPLC_MS->Data_Analysis GC_MS GC-MS / LC-MS/MS Analysis (Isotopic Enrichment) C13_Labeling->GC_MS GC_MS->Data_Analysis Prediction Prediction of Concentrations & Fluxes Data_Analysis->Prediction Comparison & Validation Model_Construction Kinetic / FBA Model Construction Model_Simulation Model Simulation Model_Construction->Model_Simulation Model_Simulation->Prediction

Experimental Workflow for Model Validation

Conclusion

The validation of in silico models of this compound metabolism is an ongoing area of research. While direct quantitative comparisons are still emerging, the experimental evidence from studies on purinosome formation provides a crucial benchmark. The observed increase in IMP concentration and flux under purine-depleted conditions serves as a key validation point that any robust in silico model should be able to replicate, at least qualitatively. Future work should focus on more direct comparisons of model predictions with experimental data, including the concentrations of pathway intermediates like AIR, to further refine and improve the predictive power of these valuable computational tools.

References

Safety Operating Guide

Proper Disposal of 5-Aminoimidazole Ribonucleotide (AIR): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-Aminoimidazole ribonucleotide (AIR) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although AIR is a naturally occurring biochemical intermediate in purine (B94841) biosynthesis and is not classified as a hazardous substance, appropriate disposal practices are essential to maintain a safe research environment. This guide provides detailed, step-by-step instructions for the proper disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area. In case of a spill, sweep up the solid material, avoiding dust formation, and collect it in a suitable container for disposal.

II. Quantitative Data and Physical Properties

The following table summarizes the key physical and chemical properties of this compound, which inform its safe handling and disposal.

PropertyValue
Molecular Formula C₈H•₄N₃O₇P[1]
Molecular Weight 295.19 g/mol [1]
Appearance Solid[1]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS) for the closely related AICA Ribonucleotide.[2]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the general principles for non-hazardous chemical waste. The primary method is to dispose of the material through a licensed chemical waste contractor.

Experimental Protocol for Disposal:

  • Segregation: Isolate the this compound waste from other chemical waste streams. Do not mix it with hazardous materials such as solvents, heavy metals, or reactive chemicals.

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed container. The container should be appropriate for solid chemical waste and in good condition.

  • Labeling: Label the waste container clearly with the full chemical name: "this compound." Also, include the quantity of waste and the date of accumulation.

  • Storage: Store the sealed and labeled container in a designated, secure waste accumulation area within the laboratory. This area should be away from general laboratory traffic.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to schedule a pickup. Follow their specific procedures for waste collection.

Important Considerations:

  • Aqueous Solutions: If the this compound is in an aqueous solution, consult your local EHS guidelines. While small quantities of non-hazardous biochemicals may sometimes be permissible for drain disposal with copious amounts of water, it is best practice to have it collected by a waste contractor. Do not dispose of solutions down the drain without explicit approval from your institution's EHS.

  • Contaminated Materials: Any materials, such as filter paper or weighing boats, that are contaminated with this compound should be placed in the same solid waste container.

  • Avoid Environmental Release: Do not dispose of this compound in the regular trash or allow it to enter sewers or waterways.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 5-Aminoimidazole ribonucleotide waste is_solid Is the waste solid? start->is_solid is_aqueous Is the waste in an aqueous solution? is_solid->is_aqueous No solid_container Place in a labeled, sealed container for solid non-hazardous chemical waste. is_solid->solid_container Yes aqueous_container Place in a labeled, sealed container for non-hazardous aqueous waste. is_aqueous->aqueous_container Yes consult_ehs Consult Institutional EHS for guidance on drain disposal. is_aqueous->consult_ehs Unsure/Local Policy store_waste Store container in designated waste accumulation area. solid_container->store_waste aqueous_container->store_waste consult_ehs->store_waste If required schedule_pickup Arrange for pickup by a licensed chemical waste contractor. store_waste->schedule_pickup end_disposal End of Disposal Process schedule_pickup->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 5-Aminoimidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 5-Aminoimidazole ribonucleotide (AIR). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While one Safety Data Sheet (SDS) for a synonym of AIR, AICA Ribonucleotide, indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), an SDS for the closely related compound AICAR suggests it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach adhering to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound based on general laboratory safety standards.[3][4]

PPE CategoryRecommended EquipmentRationale & Quantitative Data
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield should be worn over goggles if there is a significant splash hazard.[5][6]To protect eyes from dust particles and splashes. Equipment should be ANSI Z87.1 compliant.
Skin Protection - Gloves: Chemical-resistant nitrile gloves are recommended for incidental contact.[1][5] - Lab Coat: A standard or fluid-resistant lab coat.[4] - Apparel: Long pants and closed-toe shoes are mandatory.[1]To prevent skin contact. Due to a lack of specific testing, no permeation or breakthrough time data is available for this compound. Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection Not required if handled in a well-ventilated area, such as a chemical fume hood.[1] If dust or aerosols may be generated and ventilation is inadequate, use a NIOSH-approved N95 or higher-level particulate respirator.[5][7]To prevent inhalation of airborne particles. A quantitative fit test is required for tight-fitting respirators.

Operational Plan: Safe Handling Protocol

A systematic approach to handling ensures minimal exposure and reduces the risk of contamination.

Step 1: Preparation and Hazard Assessment
  • Review SDS: Before beginning work, thoroughly read the Safety Data Sheet for this compound and any solvents being used.

  • Designate Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk.[8]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, and place them in the fume hood.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and unobstructed.[1]

Step 2: Donning PPE

Follow this sequence to ensure proper protection:

  • Put on the lab coat and fasten it completely.

  • Put on safety goggles or glasses.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling the Chemical
  • Weighing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of the solid onto a weigh boat. Avoid any actions that could generate dust, such as pouring quickly or tapping the container.

  • Transfer and Dissolving: Cap the stock container immediately after weighing. If making a solution, place the weigh boat with the compound into your receiving vessel and add the solvent slowly to dissolve the solid, minimizing splashing.

  • Post-Handling: Clean any contaminated surfaces and equipment within the fume hood using an appropriate solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.

Step 4: Doffing PPE

To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by folding it inward and hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Eye Protection: Remove safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water.[9]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

Waste TypeDisposal Procedure
Unused/Excess this compound - Collect in a clearly labeled, sealed container designated for hazardous solid chemical waste. - The label must include the chemical name, quantity, and hazard information.[10] - Dispose of through your institution's Environmental Health and Safety (EHS) office.
Contaminated Materials (Gloves, Wipes, Weigh Boats) - Place all contaminated disposable items into a sealed plastic bag or a designated solid hazardous waste container.[11] - Label the container appropriately and dispose of it through EHS.
Empty Containers - Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).[11] - Collect the rinsate and dispose of it as liquid hazardous chemical waste. - After rinsing and air-drying, deface the original label and dispose of the container in the regular trash or glass recycling, as per institutional policy.

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow A 1. Preparation - Review SDS - Designate Fume Hood Area - Assemble Materials SafetyCheck Emergency Equipment Check (Eyewash/Shower Unobstructed?) A->SafetyCheck B 2. Don PPE - Lab Coat - Eye Protection - Gloves C 3. Chemical Handling (in Fume Hood) - Weigh Solid Carefully - Transfer and Dissolve - Clean Work Area B->C D 4. Doff PPE - Remove Gloves - Remove Lab Coat - Wash Hands C->D E 5. Waste Segregation - Unused Chemical - Contaminated PPE/Wipes - Rinsate from Containers D->E F 6. Waste Disposal - Label Hazardous Waste Containers - Store in Satellite Accumulation Area - Contact EHS for Pickup E->F End End: Task Complete F->End Start Start: Task Initiation Start->A SafetyCheck->B Proceed if OK

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoimidazole ribonucleotide
Reactant of Route 2
5-Aminoimidazole ribonucleotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.